Methylamino-PEG3-benzyl
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C14H23NO3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-methyl-2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C14H23NO3/c1-15-7-8-16-9-10-17-11-12-18-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Clave InChI |
SETIOWKJXVELLE-UHFFFAOYSA-N |
SMILES canónico |
CNCCOCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Methylamino-PEG3-benzyl: Properties, Synthesis, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methylamino-PEG3-benzyl, a heterobifunctional linker commonly utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines its physicochemical properties, provides a representative synthesis protocol, and details its application in the construction of ADCs.
Introduction to this compound
This compound is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) linker. PEG linkers are widely incorporated into bioconjugates to enhance solubility, stability, and pharmacokinetic profiles, while potentially reducing the immunogenicity of the conjugated molecule.[1][2][3][] The structure of this compound includes a terminal methylamino group and a benzyl (B1604629) ether, providing distinct functionalities for conjugation strategies. The PEG3 moiety offers a balance of hydrophilicity and a defined spacer length, which is crucial for maintaining the biological activity of the conjugated molecules.
The primary application for linkers like this compound is in the construction of Antibody-Drug Conjugates.[3][][5] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. The linker plays a critical role in connecting these two components, ensuring stability in circulation and enabling the release of the payload at the target site.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in conjugation protocols. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Weight | 253.34 g/mol | MedChemExpress |
| Molecular Formula | C₁₄H₂₃NO₃ | MedChemExpress |
| Appearance | Expected to be a colorless to pale yellow oil or liquid | General knowledge of similar compounds |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMSO, DMF, Dichloromethane) and expected to have moderate aqueous solubility. | General properties of PEG linkers |
| Purity | Typically >95% for research-grade material. | MedKoo Biosciences |
| Storage | Recommended to be stored at -20°C for long-term stability. | MedKoo Biosciences |
Synthesis and Characterization
While specific, proprietary synthesis methods may vary between suppliers, a general, representative synthetic route for this compound can be conceptualized based on established PEG chemistry. The following is a hypothetical, yet plausible, experimental protocol for its synthesis and characterization.
Representative Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process involving the protection of functional groups, PEGylation, and subsequent deprotection and functionalization.
Step 1: Monobenzylation of Triethylene Glycol
-
To a solution of triethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add benzyl bromide (1 equivalent) dropwise at 0°C.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield mono-benzylated triethylene glycol.
Step 2: Tosylation of the Terminal Hydroxyl Group
-
Dissolve the mono-benzylated triethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool to 0°C.
-
Add triethylamine (B128534) (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.
Step 3: Introduction of the Methylamino Group
-
Dissolve the tosylated intermediate (1 equivalent) in a solution of methylamine (B109427) (excess, e.g., 10 equivalents) in ethanol.
-
Heat the reaction mixture in a sealed vessel at 60-70°C for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.
-
Dissolve the residue in DCM and wash with water to remove any salts.
-
Dry the organic layer and concentrate to obtain the crude this compound.
-
Purify by column chromatography to yield the final product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the benzyl protons, the PEG backbone protons, and the N-methyl protons. The integration of these peaks should be consistent with the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the benzyl group, the PEG chain, and the methylamino group. |
| Mass Spectrometry (ESI-MS) | A prominent ion peak corresponding to the [M+H]⁺ adduct at m/z 254.34. |
| HPLC | A single major peak indicating a purity of >95%. |
Application in Antibody-Drug Conjugate (ADC) Construction
This compound serves as a linker to connect a cytotoxic payload to a monoclonal antibody. The following is a representative protocol for this application. This protocol assumes the payload has a carboxylic acid group for activation and the antibody has available lysine (B10760008) residues for conjugation.
Experimental Workflow
The overall workflow for creating an ADC using this compound involves the activation of the payload, conjugation to the linker, and finally, conjugation of the payload-linker complex to the antibody.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate.
Detailed Protocol
Step 1: Activation of the Cytotoxic Payload
-
Dissolve the cytotoxic payload containing a carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.5 equivalents).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 1-2 hours to form the NHS-ester activated payload.
Step 2: Conjugation of the Activated Payload to this compound
-
To the solution of the activated payload, add a solution of this compound (1.2 equivalents) in the same solvent.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents) to facilitate the reaction.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the formation of the payload-linker conjugate by LC-MS.
-
Purify the conjugate using reverse-phase HPLC.
Step 3: Conjugation of the Payload-Linker to the Antibody
-
Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0). The buffer should not contain primary amines.
-
Add the purified payload-linker conjugate to the antibody solution. A typical molar excess of the payload-linker to the antibody is between 5 and 20-fold, but this should be optimized for the specific antibody and desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.
-
Quench the reaction by adding a quenching agent like Tris or lysine to consume any unreacted payload-linker.
Step 4: Purification and Characterization of the ADC
-
Remove the excess payload-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution.
-
Mass Spectrometry (MS): To confirm the covalent attachment of the payload-linker and determine the masses of the different drug-loaded antibody species.
-
Size-Exclusion Chromatography (SEC): To assess the level of aggregation.
-
Signaling Pathways and Mechanism of Action
This compound, as a synthetic linker, is not directly involved in biological signaling pathways. Its role is to facilitate the delivery of the cytotoxic payload to the target cell. The mechanism of action of the resulting ADC is dictated by the antibody and the payload.
References
A Technical Guide to Methylamino-PEG3-benzyl: A Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methylamino-PEG3-benzyl, a heterobifunctional linker integral to the advancement of bioconjugation and drug delivery systems. This document outlines its chemical properties, provides representative experimental protocols for its application, and illustrates its role in biochemical workflows.
Core Concepts: Introduction to this compound
This compound is a versatile chemical entity characterized by a monodisperse triethylene glycol (PEG3) spacer, flanked by a methylamino group at one terminus and a benzyl (B1604629) group at the other. This unique structure imparts both hydrophilicity, through the PEG chain, and functional reactivity for conjugation. Its primary application lies in the field of bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs), where it serves as a flexible linker between a targeting antibody and a therapeutic payload.
The chemical formula for this compound is C₁₄H₂₃NO₃.[1] This composition gives it a molecular weight of approximately 253.34 g/mol .[1]
Quantitative Data Summary
The key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₃NO₃ | [1] |
| Molecular Weight | 253.34 g/mol | [1] |
Experimental Protocols
While specific, proprietary protocols for the synthesis and application of this compound are often part of protected intellectual property, the following sections provide detailed, representative methodologies based on established principles of amine-terminated PEG linker synthesis and their use in bioconjugation.
Representative Synthesis of an Amine-Terminated PEG Linker
The synthesis of amine-terminated PEG linkers, such as this compound, typically involves a multi-step process starting from a PEG diol. A generalizable approach is outlined below.
Materials:
-
Triethylene glycol
-
Tosyl chloride (TsCl)
-
Sodium azide (B81097) (NaN₃)
-
Triphenylphosphine (B44618) (PPh₃) or other reducing agents (e.g., H₂/Pd/C)
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Reagents for work-up and purification (e.g., sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography)
Methodology:
-
Monobenzylation of Triethylene Glycol: Dissolve triethylene glycol in anhydrous THF. Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen). After stirring for 30 minutes, add benzyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the resulting mono-benzylated PEG3 alcohol by column chromatography.
-
Activation of the Hydroxyl Group: Dissolve the mono-benzylated PEG3 alcohol in anhydrous DCM and cool to 0°C. Add triethylamine (B128534) followed by tosyl chloride. Stir the reaction at 0°C for several hours until completion, as monitored by Thin Layer Chromatography (TLC). Wash the reaction mixture with water, brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the tosylated intermediate.
-
Azide Formation: Dissolve the tosylated intermediate in DMF and add sodium azide. Heat the reaction mixture (e.g., to 80°C) and stir overnight. After cooling, dilute the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate to obtain the azido-PEG3-benzyl.
-
Reduction to Amine: The azide can be reduced to the primary amine using several methods. One common method is the Staudinger reaction, where the azide is treated with triphenylphosphine in THF followed by hydrolysis. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.
-
Methylation of the Amine: The primary amine can be converted to a methylamine through reductive amination with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride, or through direct alkylation with a methylating agent. The final product, this compound, is then purified by column chromatography.
Conjugation of this compound to an Antibody
The terminal methylamino group of the linker can be conjugated to a targeting protein, such as a monoclonal antibody, typically through the reaction with an activated carboxylic acid group on a payload or a bifunctional crosslinker. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
This compound
-
A payload or crosslinker with an NHS ester reactive group
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., Tris or glycine (B1666218) buffer)
-
Desalting columns or dialysis equipment for purification
Methodology:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.2-7.5.
-
Linker-Payload Preparation: Dissolve the NHS-ester activated payload and this compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the linker-payload solution to the antibody solution with gentle mixing. A common molar excess of the linker-payload to the antibody is between 5 and 20-fold. The reaction is typically incubated at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM. This will react with any remaining NHS-ester.
-
Purification: Remove unconjugated linker-payload and other small molecules from the antibody-drug conjugate (ADC) using a desalting column or through dialysis against PBS.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual workflows described in the experimental protocols.
References
In-Depth Technical Guide to Methylamino-PEG3-benzyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The key physicochemical properties of Methylamino-PEG3-benzyl are summarized in the table below. These properties are crucial for understanding its behavior in solution and for designing effective bioconjugation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₃NO₃ | MedChemExpress |
| Molecular Weight | 253.34 g/mol | MedChemExpress |
| Appearance | Liquid | Inferred from similar PEG compounds |
| Solubility | Soluble in water and many organic solvents such as DMSO and DMF. | [3] |
| Purity | Typically >95% | Supplier Dependent |
| Storage | Store at -20°C for long-term stability. | Supplier Dependent |
Synthesis
A plausible synthetic route to this compound involves a multi-step process starting from commercially available triethylene glycol. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Synthesis
-
Monobenzylation of Triethylene Glycol: Triethylene glycol is reacted with a strong base, such as sodium hydride, to form the alkoxide, which is then treated with benzyl bromide to yield the monobenzyl-protected PEG3 alcohol.
-
Activation of the Terminal Hydroxyl Group: The remaining free hydroxyl group is activated for nucleophilic substitution, typically by conversion to a tosylate or mesylate ester using the corresponding sulfonyl chloride in the presence of a base.
-
Introduction of the Amino Group Precursor: The activated PEG derivative is reacted with sodium azide to introduce the azide functionality, which serves as a precursor to the amine.
-
Reduction to the Primary Amine: The azide is reduced to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (H₂/Pd) or using reducing agents like zinc in the presence of ammonium (B1175870) chloride.[4]
-
N-Methylation: The primary amine is converted to a secondary methylamine (B109427) via reductive amination. This typically involves reaction with formaldehyde (B43269) followed by reduction with a mild reducing agent like sodium cyanoborohydride.
-
Purification: The final product is purified using standard techniques such as column chromatography to yield the desired this compound.
Applications in Bioconjugation and Drug Delivery
This compound is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1] The PEG linker offers several advantages, including increased hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[1][5] The secondary amine provides a reactive handle for conjugation to payloads or other molecules, while the benzyl group can serve as a stable protecting group or be part of the final molecular design.
Role in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker, such as this compound, plays a critical role in the stability and efficacy of the ADC.[]
The general mechanism of action for an ADC is depicted in the following signaling pathway diagram.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Experimental Protocol: Bioconjugation of a Payload to an Antibody using a Secondary Amine PEG Linker (General Procedure)
This protocol describes a general method for conjugating a drug payload containing a reactive group (e.g., a carboxylic acid) to an antibody that has been modified to present a functional group compatible with the secondary amine of the linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Drug payload with a carboxylic acid group
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Antibody Preparation: If necessary, modify the antibody to introduce a suitable reactive partner for the linker. This step is highly dependent on the overall conjugation strategy.
-
Activation of the Drug Payload:
-
Dissolve the carboxylic acid-containing drug payload in an appropriate organic solvent (e.g., DMSO or DMF).
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS to the payload solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated drug payload solution to the antibody solution in conjugation buffer. The molar ratio of payload-linker to antibody will need to be optimized depending on the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload, linker, and other reagents using SEC or TFF.
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR, purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
-
Conclusion
This compound is a versatile heterobifunctional linker that plays a significant role in modern drug development, particularly in the construction of ADCs. Its PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for flexible and efficient conjugation strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to design and synthesize next-generation targeted therapeutics.
References
An In-depth Technical Guide to Methylamino-PEG3-benzyl for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamino-PEG3-benzyl is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a critical component in the design and synthesis of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols relevant to its use in drug development. The incorporation of a methylamino group and a benzyl (B1604629) moiety, separated by a three-unit PEG spacer, imparts unique characteristics that address key challenges in the field, such as solubility, stability, and targeted delivery of therapeutic payloads.
Core Properties of this compound
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This allows for the sequential and controlled conjugation of different molecules, a crucial aspect in the construction of complex bioconjugates like ADCs.
Physicochemical Characteristics
While specific, experimentally determined quantitative data for every property of this compound is not always publicly available in consolidated datasheets, the known properties and those of its constituent parts provide a strong basis for its application.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₂₃NO₃ | [1] |
| Molecular Weight | 253.34 g/mol | [1] |
| Appearance | Varies (typically a liquid or waxy solid) | Based on similar PEG compounds |
| Solubility | Soluble in a wide range of aqueous and organic solvents | A key advantage of PEG linkers[2] |
| Purity | Typically >95% | Supplier dependent |
| Storage | Recommended at -20°C for long-term stability | General recommendation for PEG reagents |
Synthesis and Functionalization
The synthesis of this compound involves a multi-step process to build the discrete PEG chain and introduce the terminal methylamino and benzyl groups. While a specific, detailed protocol for this exact molecule is proprietary to chemical suppliers, a general synthetic approach for similar amine-PEG-benzyl linkers can be outlined.
General Synthetic Workflow
A potential synthetic route for amine-PEG-benzyl linkers involves the sequential addition of ethylene (B1197577) glycol units, followed by the introduction of the benzyl and protected amine functionalities, and concluding with the deprotection and methylation of the amine.
Caption: Generalized synthetic pathway for an amine-PEG-benzyl linker.
Applications in Antibody-Drug Conjugates (ADCs)
The primary application of this compound is as a linker in the construction of ADCs. ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker plays a pivotal role in the overall efficacy and safety of the ADC.
Role of the PEG Spacer
The PEG3 component of the linker offers several critical advantages in ADC design:
-
Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG chain improves the overall solubility of the ADC, preventing aggregation and improving its pharmacokinetic profile.[2]
-
Improved Stability: The PEG linker can shield the payload from premature degradation in the bloodstream, increasing the ADC's half-life.[2]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload complex, reducing the risk of an immune response against the ADC.
-
Optimized Pharmacokinetics: The hydrodynamic radius of the ADC is increased by the PEG linker, which can reduce renal clearance and prolong circulation time.
The Function of the Terminal Groups
-
Methylamino Group: This secondary amine provides a reactive handle for conjugation to a payload, typically through the formation of a stable amide bond with a carboxylic acid group on the drug molecule.
-
Benzyl Group: The benzyl group can serve as a stable, non-cleavable part of the linker or can be part of a more complex cleavable system, depending on the overall design of the ADC. In many commercially available linkers of this type, the benzyl group is part of a stable, non-cleavable linker architecture.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in the development of an ADC.
Conjugation of this compound to a Cytotoxic Payload
This protocol describes the formation of an amide bond between the methylamino group of the linker and a carboxylic acid group on a therapeutic payload.
Materials:
-
This compound
-
Carboxylic acid-containing payload
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for monitoring the reaction (e.g., LC-MS or TLC)
Procedure:
-
Dissolution: Dissolve the carboxylic acid-containing payload in the anhydrous solvent within the reaction vessel.
-
Activation: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Linker Addition: Add a solution of this compound (1.0 equivalent) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS to confirm the formation of the desired conjugate.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched and the desired drug-linker conjugate is purified using column chromatography.
Caption: Workflow for the conjugation of the linker to a payload.
Conjugation of the Drug-Linker Construct to an Antibody
This protocol outlines the conjugation of the payload-linker construct to a monoclonal antibody, typically targeting lysine (B10760008) residues.
Materials:
-
Purified monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
Activated Drug-Linker construct (e.g., with an NHS-ester terminal group)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC or Tangential Flow Filtration - TFF)
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an appropriate amine-free buffer.
-
Conjugation Reaction: Add the activated drug-linker construct to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the drug-to-antibody ratio (DAR) and needs to be optimized for each specific ADC.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted drug-linker molecules.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
Caption: Experimental workflow for antibody-drug conjugation.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is essential to ensure its quality, efficacy, and safety.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.
Principle: HIC separates molecules based on their hydrophobicity. The addition of each hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
General HIC Protocol:
-
Column: A HIC column (e.g., Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload (if applicable).
-
Analysis: The peaks corresponding to different DAR species are integrated, and the average DAR is calculated.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful tool for confirming the identity and integrity of the ADC.
Intact Mass Analysis:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Purpose: To determine the molecular weight of the different DAR species and confirm successful conjugation. The mass of each peak will correspond to the mass of the antibody plus the mass of the conjugated drug-linkers.
Peptide Mapping:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of the digested ADC.
-
Purpose: To identify the specific amino acid residues (e.g., lysines) that have been conjugated.
Signaling Pathways and Mechanism of Action
The this compound linker itself does not directly participate in signaling pathways. Its role is to ensure the stable delivery of the cytotoxic payload to the target cancer cell. The overall mechanism of action of an ADC is as follows:
Caption: General mechanism of action for an antibody-drug conjugate.
The stability of the linker is crucial during circulation to prevent premature release of the payload, which could lead to off-target toxicity. Once the ADC is internalized by the target cell, the payload is released, often through the degradation of the antibody in the lysosome for non-cleavable linkers. The released payload can then induce cell death.
Conclusion
This compound is a valuable tool in the development of sophisticated biotherapeutics. Its well-defined structure and the advantageous properties conferred by the PEG spacer make it a suitable choice for researchers aiming to create stable, soluble, and effective antibody-drug conjugates. The experimental protocols outlined in this guide provide a foundation for the successful implementation of this linker in drug development workflows. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are paramount to achieving the desired therapeutic outcome.
References
Synthesis of Amino PEG Linkers: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern drug development and bioconjugation. Their inherent properties—biocompatibility, hydrophilicity, and ability to shield molecules from enzymatic degradation and immunological detection—make them ideal for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Amino PEG linkers, which possess one or more terminal primary amine functionalities, are particularly versatile intermediates. These amine groups serve as reactive handles for conjugation to a wide array of molecules, including proteins, peptides, antibodies, and small molecule drugs, often through the formation of stable amide bonds.[3][4] This technical guide provides an in-depth overview of the core methodologies for synthesizing both homobifunctional and heterobifunctional amino PEG linkers, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The synthesis of amino PEG linkers typically commences from readily available hydroxyl-terminated PEGs. The core principle involves the activation of one or both terminal hydroxyl groups, followed by a nucleophilic substitution with an amine-containing reagent or a precursor that can be readily converted to an amine. Key strategies include:
-
Activation and Direct Amination: This involves converting the terminal hydroxyl groups into good leaving groups, such as tosylates or mesylates, followed by reaction with ammonia (B1221849) or other amine sources.[5]
-
The Gabriel Synthesis: A classic method for preparing primary amines, this involves the reaction of a PEG-halide or -tosylate with potassium phthalimide, followed by hydrazinolysis to release the free amine.[6][7][8]
-
Reduction of Azido-PEG Intermediates: A highly efficient and popular route involves the conversion of a hydroxyl group to an azide, which is then reduced to a primary amine using reagents like triphenylphosphine (B44618) (a Staudinger reaction) or zinc dust.[2][9][10]
-
Use of Protecting Groups: To synthesize heterobifunctional amino PEG linkers or to control reactivity, the amine functionality is often introduced in a protected form, most commonly using the tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions.[11][12]
Data Presentation: Comparison of Synthetic Routes
The choice of synthetic route can significantly impact the overall yield, purity, and scalability of the process. Below is a summary of common methods for the conversion of hydroxyl-terminated PEGs to their amino-terminated counterparts.
| Method | Intermediate | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages | References |
| Two-Step Phthalimide | PEG-Phthalimide | Phthalimide, Hydrazine | 75-88% | >98% | High purity and conversion. | Use of toxic hydrazine. | [2][13] |
| High-Pressure Ammonolysis | PEG-Halide | Thionyl halide, Ammonia | 60-73% | Quantitative Conversion | Direct conversion. | Requires high-pressure reactor; harsh conditions. | [13][14] |
| Azide Reduction (Staudinger) | PEG-Azide | NaN₃, PPh₃ | ~95% | >95% | Mild reaction conditions; high yields. | Use of potentially explosive sodium azide. | [10] |
| Azide Reduction (Zn/NH₄Cl) | PEG-Azide | NaN₃, Zn, NH₄Cl | 82-99% | >99% | High yields and purity; avoids phosphine (B1218219) reagents. | Heterogeneous reaction. | [2][13] |
| Tosylation and Amination | PEG-Tosylate | TsCl, Ammonia/Amine Source | Variable | Variable | Well-established chemistry. | Potential for side reactions and incomplete conversion. | [5] |
Mandatory Visualizations
General Workflow for Amino PEG Linker Synthesis
This diagram illustrates the common synthetic pathways starting from a hydroxyl-terminated PEG to an amino PEG linker, highlighting the key intermediates.
Caption: General synthetic routes to homobifunctional amino PEG linkers.
Synthesis of a Heterobifunctional Amine-PEG-Carboxylic Acid Linker
This workflow demonstrates the synthesis of a heterobifunctional PEG linker with orthogonal amine and carboxylic acid functionalities, employing a protecting group strategy.
References
- 1. US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 6. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104861161A - Method for preparing amino-terminated polyethylene glycol - Google Patents [patents.google.com]
In-Depth Technical Guide to Methylamino-PEG3-benzyl: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamino-PEG3-benzyl is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique structure, featuring a secondary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a benzyl (B1604629) protecting group, offers a versatile platform for the covalent attachment of molecules, most notably in the construction of Antibody-Drug Conjugates (ADCs). The PEG component enhances solubility and reduces immunogenicity of the resulting conjugate, while the methylamino group provides a reactive handle for conjugation, and the benzyl group offers stability and can be a point of attachment or a protective group. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃NO₃ | [][3] |
| Molecular Weight | 253.34 g/mol | [][3] |
| Physical State | Liquid/Oil (inferred from similar compounds) | N/A |
| Storage Conditions | Room temperature | [2] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [4] |
Applications in Drug Development
The primary application of this compound is as a linker in the development of ADCs.[] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC.[5][6]
The incorporation of a PEG spacer, such as the PEG3 moiety in this compound, offers several advantages in ADC design:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can help to overcome the hydrophobicity of many cytotoxic drugs, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.[7]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by increasing their hydrodynamic volume, thereby reducing renal clearance.[7]
-
Reduced Immunogenicity: The PEG chain can shield the cytotoxic drug and the linker from the immune system, potentially reducing the immunogenicity of the ADC.[7]
Experimental Protocols
While specific, detailed protocols for the synthesis and conjugation of this compound are not widely published, the following sections provide generalized methodologies based on standard organic chemistry and bioconjugation techniques for similar molecules.
Synthesis of this compound
A plausible synthetic route to this compound would involve the reaction of a suitably protected PEG3 derivative with benzylamine, followed by N-methylation. The benzyl group could be introduced via reductive amination of a PEG3-aldehyde with benzylamine, followed by methylation of the resulting secondary amine.
Purification of PEGylated Compounds
Purification of the final product and subsequent bioconjugates is critical to ensure homogeneity and remove unreacted reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of PEGylated molecules.[][4]
General RP-HPLC Parameters for PEGylated Protein Purification:
-
Column: A C4 or C18 column is typically used for protein separations.[4][8]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA) is commonly employed.[8]
-
Detection: UV detection at 214 nm or 280 nm is standard for protein-containing samples.
Conjugation to Biomolecules via Reductive Amination
The secondary amine of this compound can be conjugated to a carbonyl group (aldehyde or ketone) on a target molecule through reductive amination.[9][10][11][12] This reaction involves the formation of an iminium ion intermediate, which is then reduced by a mild reducing agent to form a stable carbon-nitrogen bond.
General Protocol for Reductive Amination:
-
Reaction Setup: Dissolve the carbonyl-containing molecule and a molar excess of this compound in a suitable solvent (e.g., methanol).
-
pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic range (pH 4-6) to facilitate imine/iminium ion formation. Acetic acid can be used for this purpose.[13]
-
Addition of Reducing Agent: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the reaction mixture.[11] These reagents selectively reduce the iminium ion in the presence of the carbonyl group.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or LC-MS.
-
Quenching and Purification: Once the reaction is complete, quench any remaining reducing agent and purify the conjugate using a suitable method like RP-HPLC.[13]
Characterization of PEGylated Conjugates
The final conjugate should be thoroughly characterized to confirm its identity and purity.
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.[14][15][16][17]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the linker and the final conjugate, although the complexity of spectra for large biomolecules can be challenging to interpret.
Visualizing the Role of this compound in ADC Construction
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Structure of an Antibody-Drug Conjugate.
Caption: Reductive Amination Conjugation Workflow.
Caption: General Workflow for ADC Synthesis.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. purepeg.com [purepeg.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. adcreview.com [adcreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bath.ac.uk [bath.ac.uk]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
The Strategic Imperative of PEG Linkers in Advanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the journey of a drug molecule to its target is fraught with challenges, including rapid clearance, enzymatic degradation, and off-target toxicity. Poly(ethylene glycol) (PEG) linkers have emerged as a cornerstone technology, addressing these hurdles by profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the role of PEG linkers in drug delivery, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to empower researchers in the rational design of next-generation drug delivery systems.
The Multifaceted Role of PEG Linkers in Optimizing Drug Efficacy
PEGylation, the covalent attachment of PEG chains to a therapeutic molecule, imparts several advantageous properties that collectively enhance its efficacy and safety.[1] The hydrophilic and flexible nature of the PEG polymer chain creates a hydration shell around the drug, effectively increasing its hydrodynamic radius.[][3] This "stealth" effect sterically hinders interactions with proteolytic enzymes and opsonins, thereby reducing immunogenicity and recognition by the reticuloendothelial system (RES), which is a primary driver of clearance.[][4] The result is a significantly prolonged systemic circulation time, a reduced clearance rate, and an increased area under the plasma concentration-time curve (AUC), allowing for sustained drug exposure at the target site.[][5]
Beyond improving pharmacokinetics, PEG linkers are instrumental in enhancing the solubility of hydrophobic drugs, a common challenge in drug development.[6] By functioning as a hydrophilic carrier, PEG linkers can prevent the aggregation of poorly soluble molecules, facilitating their formulation for intravenous administration.[6] In the context of antibody-drug conjugates (ADCs), hydrophilic PEG linkers are particularly crucial for mitigating the aggregation often caused by hydrophobic payloads, enabling a higher drug-to-antibody ratio (DAR) without compromising the stability and solubility of the conjugate.[7]
The versatility of PEG linker chemistry allows for the precise tuning of drug delivery systems. The choice of linker architecture—linear, branched, or multi-arm—and the incorporation of cleavable or non-cleavable bonds provide a sophisticated toolkit for controlling the release of the therapeutic payload.[8]
Quantitative Insights: The Impact of PEG Linker Properties on Drug Performance
The selection of a PEG linker is a critical decision in drug development, with its molecular weight, architecture, and density on the drug carrier significantly influencing the therapeutic outcome. The following tables summarize quantitative data from various studies, offering a comparative perspective on how these parameters affect key pharmacokinetic and pharmacodynamic properties.
Table 1: Influence of PEG Molecular Weight on Pharmacokinetic Parameters of Interferon-alpha
| PEG Linker Type | PEG Molecular Weight (kDa) | Systemic Clearance (L/hr) |
| Unmodified | - | 6.6 - 29.2 |
| Linear | 5 | 2.5 - 5.0 |
| Linear | 12 | 0.725 |
| Branched | 40 | 0.06 - 0.10 |
| Data compiled from studies on interferon-alpha, illustrating the trend of decreasing clearance with increasing PEG molecular weight and the enhanced effect of branched architectures.[9] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different PEG Linker Characteristics
| Linker Type | Linker Length/Architecture | Payload | Target Cell Line | IC50 (nM) |
| Non-PEGylated | - | MMAE | HER2-positive | ~10-50 |
| PEGylated | 4 kDa PEG | MMAE | HER2-positive | 26.2 - 31.9 |
| PEGylated | 10 kDa PEG | MMAE | HER2-positive | 83.5 - 111.3 |
| Data from a study on affibody-drug conjugates, showing the impact of PEG chain length on cytotoxicity. While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance that can affect payload delivery or binding, leading to a higher IC50.[8] |
Table 3: Effect of PEGylation on Nanoparticle Biodistribution and Pharmacokinetics
| Nanoparticle Formulation | PEG Density (PEG/nm²) | Circulation Half-life (β-phase, hours) | Clearance | Area Under the Curve (AUC) |
| Non-PEGylated | 0 | 0.89 | High | Low |
| PEG Mushroom | 0.028 | 15.5 | Reduced (1.5-fold decrease vs. brush) | Increased |
| PEG Brush | 0.083 | 19.5 | Reduced (200-fold decrease vs. non-PEGylated) | Increased (86-fold increase vs. non-PEGylated) |
| Data from a study on PEGylated PRINT nanoparticles, demonstrating that increased PEG density leads to a longer circulation half-life and reduced clearance.[5] |
Table 4: Comparison of Pharmacokinetic Parameters for PEGylated vs. Non-PEGylated Nanoparticles
| Nanoparticle Formulation | Half-life (t½β, hours) | AUC (ng·h/mL) | Clearance (CL, mL/h/kg) |
| Non-PEGylated Chitosan (B1678972) NP | ~1.1 | ~2000 | ~2.0 |
| PEGylated (DS=4.1%) Chitosan NP | ~3.5 | ~4000 | ~1.0 |
| PEGylated (DS=40.3%) Chitosan NP | ~8.0 | ~12000 | ~0.3 |
| Data from a study on methotrexate-loaded chitosan nanoparticles, illustrating the significant improvement in pharmacokinetic parameters with increasing PEG surface density (DS = degree of substitution).[10][11] |
Core Experimental Protocols for the Development and Evaluation of PEGylated Drugs
The successful development of PEGylated therapeutics relies on robust and well-defined experimental procedures for synthesis, purification, characterization, and functional assessment. This section provides detailed methodologies for key experiments.
Synthesis of PEGylated Conjugates
3.1.1. Amine-Reactive PEGylation using PEG-NHS Ester
This protocol describes the conjugation of a PEG-N-Hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[12][13]
-
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
-
-
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography.
-
3.1.2. Thiol-Reactive PEGylation using PEG-Maleimide
This protocol outlines the conjugation of a PEG-maleimide to free sulfhydryl groups (e.g., cysteine residues) on a protein or peptide.[13][14]
-
Materials:
-
Thiol-containing protein or peptide solution (in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Purification materials (dialysis or SEC)
-
-
Procedure:
-
Protein Preparation: Dissolve the protein or peptide in a degassed, thiol-free buffer. If necessary, reduce disulfide bonds by incubating with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-maleimide in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate using dialysis or size-exclusion chromatography to remove unreacted PEG-maleimide.
-
Purification and Characterization of PEGylated Conjugates
3.2.1. Purification by Chromatography
-
Size-Exclusion Chromatography (SEC): SEC is a primary method for separating PEGylated proteins from unreacted protein and free PEG based on differences in their hydrodynamic radius.[15]
-
Ion-Exchange Chromatography (IEX): IEX can be used to separate PEGylated species, as the PEG chains can shield the surface charges of the protein, altering its binding to the ion-exchange resin.[15]
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for determining the drug-to-antibody ratio (DAR) of ADCs, as the addition of each drug-linker moiety increases the hydrophobicity of the antibody.[16][17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used for analyzing the purity of PEGylated conjugates and can also be employed for DAR determination after reduction of the ADC.[15][16]
3.2.2. Characterization Techniques
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the degree of PEGylation.[18]
-
HPLC Analysis: As described above, HPLC methods are crucial for assessing purity, aggregation, and DAR.[16][17][19]
In Vitro Functional Assays
3.3.1. Cytotoxicity Assay (for ADCs)
This assay determines the potency of an ADC in killing target cells, typically by measuring cell viability after treatment.[][17]
-
Materials:
-
Antigen-positive and antigen-negative cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
ADC, isotype control ADC, and free payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, isotype control, and free payload in complete cell culture medium and add them to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent to each well and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[]
-
In Vivo Evaluation
3.4.1. Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the PEGylated drug.
-
Procedure:
-
Administer the PEGylated drug and a non-PEGylated control to animal models (e.g., mice or rats) via the intended route (e.g., intravenous injection).
-
Collect blood samples at various time points.
-
Quantify the drug concentration in the plasma using a suitable analytical method (e.g., ELISA, LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and AUC.
-
3.4.2. Biodistribution Study
This study assesses the distribution of the PEGylated drug in different organs and tissues.[10][11]
-
Procedure:
-
Administer a labeled version of the PEGylated drug (e.g., radiolabeled or fluorescently tagged) to animal models.
-
At predetermined time points, euthanize the animals and harvest major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs).
-
Quantify the amount of the drug in each organ using an appropriate detection method (e.g., gamma counter, fluorescence imaging).
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing the Mechanisms and Workflows of PEGylated Drug Delivery
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships central to the application of PEG linkers in drug delivery.
Caption: A typical experimental workflow for the development and evaluation of an antibody-drug conjugate (ADC).
Caption: Intracellular trafficking and payload release mechanism of an antibody-drug conjugate (ADC).[20][21]
Caption: Mechanisms of action for common cleavable PEG linkers in drug delivery.[15][22][23][]
Conclusion and Future Directions
PEG linkers have become an indispensable tool in drug delivery, enabling the development of safer and more effective therapeutics. The ability to modulate the pharmacokinetic and pharmacodynamic properties of drugs through the rational design of PEG linkers has led to numerous clinical successes. As our understanding of the complex interplay between PEG linker characteristics and biological systems deepens, we can anticipate the development of even more sophisticated drug delivery systems. Future innovations may focus on novel linker chemistries that offer greater control over drug release, multi-functional linkers that can carry multiple therapeutic agents or imaging probes, and biodegradable PEG alternatives that address concerns about potential long-term accumulation. The continued evolution of PEG linker technology will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 3. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. ymc.eu [ymc.eu]
- 20. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Core: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4] This catalytic mechanism allows for the degradation of multiple protein targets by a single PROTAC molecule, a significant advantage over traditional inhibitors.[1]
While the choice of ligands for the POI and the E3 ligase is critical for target engagement and recruitment, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are pivotal in dictating the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5][6] This guide provides a comprehensive technical overview of PROTAC linkers, detailing their types, the impact of their properties on performance, and the experimental protocols used for their evaluation.
The Role and Classification of PROTAC Linkers
The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, facilitating the formation of a stable and productive ternary complex.[6][7] The linker's characteristics directly influence the geometry and stability of this complex, which in turn affects the efficiency of ubiquitin transfer to the POI.[7] PROTAC linkers can be broadly categorized into three main types:
-
Flexible Linkers: These are the most common type of linkers and typically consist of polyethylene (B3416737) glycol (PEG) or alkyl chains.[3][5][8] Their flexibility allows for a degree of conformational freedom, enabling the PROTAC to adopt an optimal orientation for ternary complex formation.[5] PEG linkers can also enhance the solubility and cell permeability of the PROTAC molecule.[5][8]
-
Rigid Linkers: These linkers incorporate cyclic structures such as piperidine, piperazine, or phenyl rings to reduce the conformational flexibility of the PROTAC.[5][9] By "pre-organizing" the molecule into a more bioactive conformation, rigid linkers can enhance the potency and selectivity of the PROTAC.[9]
-
"Smart" or Functional Linkers: This emerging class of linkers incorporates elements that respond to specific stimuli, allowing for conditional activation of the PROTAC. Examples include photoswitchable linkers containing azobenzene (B91143) moieties that change conformation upon light exposure, and photocleavable linkers that release the active PROTAC when irradiated.[2]
Impact of Linker Properties on PROTAC Performance
The optimization of a PROTAC's activity is a multifactorial process where the linker's properties play a central role. Key parameters that are systematically varied during the design and development of PROTACs include:
-
Linker Length: The length of the linker is a critical determinant of whether a stable ternary complex can form. A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, while a linker that is too long may not effectively bring the two proteins into close proximity for efficient ubiquitination.[5][6][10] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[5]
-
Linker Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as its solubility, cell permeability, and metabolic stability.[5][11] The incorporation of polar groups like ethers and amides can improve solubility, while the addition of fluorine atoms can enhance metabolic stability.[2]
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands, known as the exit vectors, are crucial.[5] The linker should be attached at a position that does not interfere with the binding of the ligands to their respective proteins.[5] The choice of attachment point can also influence the relative orientation of the POI and E3 ligase in the ternary complex, thereby affecting degradation efficiency and selectivity.[12][13]
Quantitative Data on Linker Effects
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the degradation efficiency of different PROTACs.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 3 | 55 | 85 | [14] |
| BRD4 | VHL | PEG | 4 | 20 | 95 | [14] |
| BRD4 | VHL | PEG | 5 | 15 | >98 | [14] |
| BRD4 | VHL | PEG | 6 | 30 | 92 | [14] |
| ERα | VHL | PEG | 12 | >1000 | <20 | [14] |
| ERα | VHL | PEG | 16 | 250 | 70 | [14] |
| TBK1 | VHL | Alkyl/Ether | <12 | Inactive | - | [5] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [5] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [5] |
Table 1: Impact of Linker Length on PROTAC Degradation Efficiency. DC50 represents the concentration of the PROTAC required to achieve 50% of the maximal degradation, while Dmax is the maximum percentage of protein degradation observed.
| PROTAC | Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |
| BRD4-PROTAC (PEG3) | PEG3 | 0.8 | 15 | [14] |
| BRD4-PROTAC (PEG4) | PEG4 | 1.2 | 25 | [14] |
| BRD4-PROTAC (PEG5) | PEG5 | 1.5 | 35 | [14] |
| BRD4-PROTAC (PEG6) | PEG6 | 1.1 | 20 | [14] |
Table 2: Influence of PEG Linker Length on Permeability and Oral Bioavailability of BRD4-Targeting PROTACs. Papp is the apparent permeability coefficient determined by a Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocols
A. General Synthesis of Bifunctional PROTAC Linkers
This protocol provides a general framework for the synthesis of amine-PEG-acid bifunctional linkers, which are commonly used in PROTAC assembly.
Materials:
-
Mono-Boc-protected diamino-PEG
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Acylation: Dissolve mono-Boc-protected diamino-PEG and succinic anhydride in DCM. Add TEA and stir the reaction at room temperature overnight.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected amine-PEG-acid linker by column chromatography.
-
Deprotection: Dissolve the purified product in a mixture of DCM and TFA. Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC or LC-MS).
-
Final Product: Remove the solvent under reduced pressure to obtain the amine-PEG-acid bifunctional linker.
B. Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.[2][3]
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
C. TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[15][16][17]
Materials:
-
Purified POI (e.g., GST-tagged)
-
Purified E3 ligase complex (e.g., His-tagged)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the purified POI, E3 ligase, and a serial dilution of the PROTAC.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the TR-FRET ratio. A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect".
D. Surface Plasmon Resonance (SPR) for Binding and Kinetic Analysis
SPR is a label-free technique that can be used to measure the binding affinity and kinetics of the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complexes.[2][3][7][15][17]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified POI
-
Purified E3 ligase complex
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Procedure:
-
Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized protein to measure the binding affinity (KD) and kinetics (ka, kd) of the binary interaction.
-
Ternary Complex Analysis: To measure the ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein (the "analyte protein") and flow this mixture over the immobilized protein.
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the binding affinity of the PROTAC to the immobilized protein in the presence and absence of the analyte protein. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.
E. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the POI within a cellular context.
Materials:
-
Cultured cells
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody for immunoprecipitation of the POI
-
Protein A/G beads
-
Antibody against ubiquitin
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor. The proteasome inhibitor prevents the degradation of the ubiquitinated POI, allowing it to accumulate.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody.
-
Analysis: An increase in the high-molecular-weight smear of ubiquitinated POI in the PROTAC-treated samples compared to the control indicates successful PROTAC-induced ubiquitination.
Visualizations: Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of KRAS and Downstream Signaling
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. aragen.com [aragen.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cytivalifesciences.com [cytivalifesciences.com]
The Benzyl Group: A Versatile Tool in Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzyl (B1604629) group, a simple yet remarkably versatile functional moiety, plays a pivotal role in the field of bioconjugation. Its unique chemical properties have been harnessed to facilitate a wide array of conjugation strategies, from the stable protection of reactive functional groups to its integral role in high-efficiency click chemistry and the design of sophisticated linker technologies for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core functions of the benzyl group in bioconjugation, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their pursuit of novel bioconjugates.
The Benzyl Group as a Protecting Group: A Foundation for Controlled Synthesis
In the multi-step synthesis of complex bioconjugates, the selective protection and deprotection of reactive functional groups are paramount. The benzyl group is a robust and widely used protecting group for alcohols, thiols, and amines due to its stability under a broad range of acidic and basic conditions.[1][2]
The most common method for introducing a benzyl ether protecting group is the Williamson ether synthesis, which involves the reaction of an alcohol with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a base like sodium hydride (NaH).[3][4] The stability of the resulting benzyl ether allows for subsequent chemical modifications on other parts of the molecule without affecting the protected hydroxyl group.
Deprotection is typically achieved through catalytic hydrogenolysis, a mild and efficient method that cleaves the benzyl ether to regenerate the alcohol and produces toluene (B28343) as a byproduct.[3][4] This is commonly performed using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3] Alternative deprotection strategies include the use of strong acids or oxidative cleavage, providing flexibility in synthetic design.[2][4]
Key Features of Benzyl Protecting Groups:
-
Stability: Resistant to a wide range of chemical conditions, including acidic and basic hydrolysis.[1]
-
Versatility: Can be used to protect various functional groups, including alcohols, amines, and thiols.[5]
-
Cleavage: Can be removed under specific and mild conditions, most notably catalytic hydrogenolysis, which is compatible with many sensitive biomolecules.[3][4]
Benzyl Azides in Bioorthogonal Click Chemistry
"Click chemistry" has revolutionized bioconjugation by offering highly efficient, selective, and biocompatible ligation reactions.[6] The benzyl group is a key component in one of the most prominent click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benzyl azide (B81097) is a commonly used reagent in these reactions, where it rapidly and specifically reacts with a terminal alkyne to form a stable triazole linkage.[7][8][9]
The CuAAC reaction is known for its high reaction rates and yields.[7] The efficiency of the reaction is influenced by the choice of copper(I) catalyst, ligands, solvents, and temperature.[7][10] A metal-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has also gained prominence for applications in living systems to avoid the cytotoxicity of copper catalysts.[6]
The following table summarizes key quantitative data for CuAAC reactions involving benzyl azide, providing a comparison of reaction conditions and outcomes.
| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
| Benzyl azide and Phenylacetylene | CuI, Et3N, 30°C, 4h | Cyrene™ | High | [10] |
| Benzyl azide and various terminal alkynes | CuO nanowires | N/A | Good | [8] |
| Benzyl azide and Phenylacetylene | NIR light (790 nm), cyanine (B1664457) photosensitizer, Cu(II) | N/A | Complete | [11] |
This protocol outlines a general procedure for the CuAAC reaction between benzyl azide and an alkyne-modified biomolecule.
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing labeling reagent (e.g., N-Benzylprop-2-yn-1-amine hydrochloride)[12]
-
Copper(II) sulfate (B86663) (CuSO₄)[9][12]
-
Sodium ascorbate[12]
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to stabilize the copper(I) catalyst)[12]
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (for dissolving reagents)
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer.
-
Prepare stock solutions of the alkyne reagent, CuSO₄, and sodium ascorbate (B8700270) in water or DMSO.
-
In a reaction vessel, combine the azide-modified biomolecule and the alkyne reagent.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12] The final concentration of sodium ascorbate is typically 1-5 mM.[12]
-
If using, add TBTA to the reaction mixture.
-
Incubate the reaction at room temperature for 1-4 hours.[12]
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents.[12]
Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Benzyl Group in Linker Technology for Antibody-Drug Conjugates (ADCs)
Linkers are critical components of ADCs, connecting the antibody to the cytotoxic payload.[13][14] The properties of the linker significantly influence the stability, efficacy, and safety of the ADC.[15] Benzyl groups are often incorporated into both cleavable and non-cleavable linkers.[13][16]
Cleavable Linkers: These linkers are designed to release the payload under specific conditions within the target cell, such as in the acidic environment of lysosomes or in the presence of specific enzymes.[15][17] A prominent example is the use of a p-aminobenzyl alcohol (PAB) group as a self-immolative spacer in enzymatically cleavable linkers.[16] Upon cleavage of a trigger group (e.g., a dipeptide by cathepsin B), the PAB moiety undergoes a 1,6-elimination to release the unmodified payload.[16]
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[13][16] Non-cleavable linkers generally exhibit greater plasma stability.[13][16]
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Benzyl Isothiocyanates for Cysteine-Specific Bioconjugation
The thiol group of cysteine is a common target for site-specific bioconjugation due to its relatively low abundance and high nucleophilicity. Benzyl isothiocyanates have emerged as effective reagents for the selective labeling of cysteine residues in proteins.[18][19][20]
Studies have shown that benzyl isothiocyanate is more reactive than its phenyl analogue and can achieve complete labeling of reduced cysteine residues in antibody fragments (Fab) at both pH 6.5 and 8.0.[19] Importantly, under these conditions, no significant labeling of lysine (B10760008) residues was observed, indicating a high degree of selectivity for cysteine.[19]
| Protein Target | Reagent | pH | Conversion/Labeling Efficiency | Reference |
| KRas G12C | Benzyl isothiocyanate | N/A | 98% | [19] |
| Reduced Fab | Benzyl isothiocyanate | 6.5 | Complete | [19] |
| Reduced Fab | Benzyl isothiocyanate | 8.0 | Complete | [19] |
| Native Fab | Benzyl isothiocyanate | 8.0 | No labeling | [19] |
This protocol describes a general procedure for labeling reduced cysteine residues in an antibody fragment (Fab) with benzyl isothiocyanate.
Materials:
-
Antibody fragment (Fab)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Benzyl isothiocyanate
-
Phosphate-buffered saline (PBS) at pH 6.5 and 8.0
-
DMSO for dissolving benzyl isothiocyanate
Procedure:
-
Reduce the interchain disulfide bonds of the Fab fragment by incubating with an excess of TCEP.
-
Remove the excess TCEP using a desalting column.
-
Prepare a stock solution of benzyl isothiocyanate in DMSO.
-
Add the benzyl isothiocyanate solution to the reduced Fab in PBS at the desired pH (6.5 or 8.0). A 1000-fold excess of the isothiocyanate is typically used.[19]
-
Incubate the reaction mixture at room temperature.
-
Monitor the reaction progress using LC-MS.
-
Purify the labeled Fab fragment to remove unreacted reagents.
Tyrosine-Specific Bioconjugation
Tyrosine, with its phenolic side chain, offers an alternative site for bioconjugation.[21][22] The benzyl-like structure of the tyrosine side chain allows for specific modifications. One approach involves a "tyrosine-click" reaction using 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) derivatives to achieve chemoselective labeling of tyrosine residues.[23] Another method utilizes enzymatic oxidation of tyrosine to a reactive 1,2-quinone, which can then undergo strain-promoted cycloaddition with bicyclo[6.1.0]nonyne (BCN) derivatives.[24] These methods provide stable linkages and expand the toolkit for site-specific protein modification.[21][23]
Benzylamine (B48309) and Benzylguanine in Bioconjugation
Benzylamine can be bioactivated in vivo to form reactive intermediates that conjugate with nucleophiles such as glutathione.[25][26] This metabolic pathway highlights the potential for benzylamine derivatives in the design of prodrugs or probes that are activated under specific biological conditions.
In the context of engineered protein labeling, O6-benzylguanine is a key substrate for the SNAP-tag protein, a self-labeling enzyme.[27][28] The SNAP-tag specifically and covalently reacts with benzylguanine derivatives, allowing for the site-specific attachment of a wide range of functionalities, including fluorophores and drugs, to a protein of interest.[27] This technology offers precise control over the location and stoichiometry of conjugation.
Caption: Workflow for site-specific protein labeling using SNAP-tag and a benzylguanine derivative.
Conclusion
The benzyl group is a cornerstone of modern bioconjugation, offering a diverse range of functionalities that are essential for the synthesis and application of advanced biomolecules. From its foundational role as a protecting group to its application in high-efficiency click reactions, sophisticated ADC linkers, and site-specific protein labeling, the benzyl group provides chemists and biologists with a powerful and versatile tool. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to leverage the full potential of the benzyl group in their drug development and chemical biology endeavors.
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Benzyl group - Wikipedia [en.wikipedia.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 點擊化學試劑概述 [sigmaaldrich.com]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. symeres.com [symeres.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 22. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Hydrophilic Linkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of hydrophilic linkers used in protein modification, with a particular focus on their application in the development of antibody-drug conjugates (ADCs). It covers the core principles, types of linkers, their impact on pharmacokinetics and efficacy, and detailed experimental protocols for their synthesis and characterization.
Introduction to Hydrophilic Linkers in Protein Modification
The conjugation of small molecule drugs to proteins, particularly antibodies, is a powerful strategy in therapeutic development. The linker connecting the protein to the payload plays a critical role in the overall efficacy, safety, and pharmacokinetic profile of the resulting bioconjugate. Hydrophilic linkers have emerged as a crucial component in modern bioconjugation, addressing the challenges posed by the often hydrophobic nature of cytotoxic payloads.[1]
The incorporation of hydrophilic linkers can significantly improve the aqueous solubility of antibody-drug conjugates, reduce their tendency to aggregate, and prolong their circulation half-life.[2][3] This leads to an improved therapeutic window by minimizing off-target toxicity and enhancing drug delivery to the target site.[1] Key advantages of using hydrophilic linkers include the ability to achieve a higher drug-to-antibody ratio (DAR) without compromising the stability and solubility of the ADC.[1][4]
Types of Hydrophilic Linkers
A variety of hydrophilic moieties have been incorporated into linker designs to enhance the properties of protein bioconjugates. The most common types are detailed below.
Poly(ethylene glycol) (PEG) Linkers
Poly(ethylene glycol) (PEG) is the most widely used hydrophilic linker in bioconjugation.[4] Its properties of high water solubility, lack of toxicity, and low immunogenicity make it an ideal candidate for improving the pharmacokinetic properties of ADCs.[2] PEG linkers can be designed with varying lengths and architectures (linear or branched) to precisely modulate the properties of the final conjugate.
Sulfonate and Phosphate (B84403) Linkers
Incorporating charged groups like sulfonates and phosphates is another effective strategy to increase the hydrophilicity of linkers.[1][4] These negatively charged moieties can significantly enhance the water solubility of the linker-payload complex. Sulfonate-containing heterobifunctional crosslinkers, for example, have been shown to enable the conjugation of hydrophobic drugs at higher DARs without inducing aggregation.[1] Phosphate-bridged linkers have also been developed to allow for the attachment of payloads at aliphatic alcohols, expanding the scope of potential drug candidates.
Carbohydrate-Based Linkers
Carbohydrates represent a naturally hydrophilic and biocompatible option for linker design. Glycan moieties on antibodies can be chemically or enzymatically modified to serve as conjugation sites.[5][6] This approach not only introduces a hydrophilic spacer but can also lead to more homogeneous ADCs, as the glycosylation sites are well-defined.[5] Strategies include the oxidation of terminal sugar residues to generate reactive aldehyde groups for conjugation.[5]
Amino Acid-Based Linkers
Peptide linkers composed of hydrophilic amino acids such as serine, threonine, and glycine (B1666218) can also be employed.[7] These linkers can be designed to be cleavable by specific enzymes present in the target cell environment, such as cathepsins in lysosomes, allowing for controlled drug release. The sequence of the amino acids can be tailored to optimize cleavage kinetics and solubility.
Impact of Hydrophilic Linkers on ADC Properties
The choice of linker has a profound impact on the physicochemical and biological properties of an ADC.
Pharmacokinetics and Biodistribution
Hydrophilic linkers generally lead to improved pharmacokinetic profiles. By increasing the hydrophilicity of the ADC, these linkers can reduce non-specific uptake by tissues and decrease the rate of clearance from circulation.[3] This results in a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.[2]
Efficacy and Therapeutic Window
The enhanced solubility and stability conferred by hydrophilic linkers can lead to improved in vivo efficacy.[1] By allowing for higher drug loading without causing aggregation, a greater concentration of the cytotoxic payload can be delivered to the target cells. Furthermore, the reduced off-target toxicity associated with improved pharmacokinetics contributes to a wider therapeutic window.[1]
Quantitative Data on Hydrophilic Linkers
The following tables summarize key quantitative data related to the properties and performance of ADCs constructed with different types of hydrophilic linkers.
Table 1: Impact of Linker Hydrophilicity on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Payload | Achievable DAR | % Monomer | Reference |
| SMCC (hydrophobic) | Maytansinoid | ~3.5 | < 90% | [1] |
| SPDB (hydrophobic) | Maytansinoid | ~3.5 | < 90% | [1] |
| Sulfonate-containing | Maytansinoid | > 4 | > 95% | [1] |
| PEG-containing | Maytansinoid | > 4 | > 95% | [1] |
| Glucuronide (hydrophilic) | MMAE | High | > 95% | [5] |
| Dipeptide (less hydrophilic) | MMAE | High | up to 80% aggregation | [5] |
Table 2: In Vitro Cytotoxicity of ADCs with Hydrophilic Linkers
| Antibody Target | Linker-Payload | Cell Line | IC50 (pM) | Reference |
| Anti-CD30 | Val-Cit-PABC-MMAE | Karpas-299 | 16-34 | [3] |
| Anti-CD30 (Adcetris®) | Val-Cit-PABC-MMAE | Karpas-299 | 16 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of protein conjugates with hydrophilic linkers.
General Protocol for Antibody-Drug Conjugation
This protocol describes a typical two-step process for conjugating a drug-linker to an antibody via interchain disulfide bond reduction.[3][8]
Materials:
-
Antibody solution (~10 mg/mL in PBS, pH 7.4 with 1 mM EDTA)
-
Tris(2-carboxy-ethyl)-phosphine (TCEP) solution
-
Drug-linker solution (10 mM in DMSO)
-
30-kDa molecular weight cutoff (MWCO) centrifugal filters
-
Potassium phosphate buffer (100 mM, pH 7.4)
Procedure:
-
Antibody Reduction: Treat the antibody solution with 12 equivalents of TCEP to reduce the interchain disulfide bonds. Monitor the reaction progress by reversed-phase chromatography.
-
Purification of Reduced Antibody: Once the reduction is complete, purify the antibody by performing three rounds of 10-fold dilution and centrifugation at 4,000 x g through a 30-kDa MWCO filter.
-
Conjugation: Resuspend the purified, reduced antibody in PBS containing 1 mM EDTA and buffered with 100 mM potassium phosphate to pH 7.4. Add 10 molar equivalents of the drug-linker solution.
-
Reaction: Gently vortex the solution and incubate at room temperature for 15-30 minutes.
-
Characterization: Assess the extent of conjugation by reversed-phase chromatography.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.[9][10][][12]
5.2.1. UV/Vis Spectroscopy [9][10]
This is a simple method provided the antibody and the drug have distinct maximum absorbance wavelengths.
-
Measure the absorbance of the ADC solution at two wavelengths (e.g., 280 nm for the antibody and the specific λmax for the drug).
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the drug to the antibody.
5.2.2. Hydrophobic Interaction Chromatography (HIC) [9][10][13]
HIC separates ADC species based on the number of conjugated drug molecules, as each added payload increases the overall hydrophobicity.
-
Equilibrate the HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient.
-
The weighted average DAR is calculated from the peak areas of the different species (DAR 0, 2, 4, 6, 8).[]
In Vitro Cytotoxicity Assay (MTT Assay)[14][15][16][17][18]
This assay measures the ability of the ADC to kill target cancer cells.
Materials:
-
Target cancer cell line
-
96-well plates
-
Culture medium
-
ADC and control antibody solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[15][16]
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Treat the cells and incubate for 48-144 hours.[14][17]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[16]
Pharmacokinetic Analysis in Mice[19][20][21][22]
This protocol outlines a typical study to determine the pharmacokinetic profile of an ADC.
Procedure:
-
Animal Model: Use tumor-bearing mice (e.g., athymic nude or SCID mice with xenograft tumors).[18]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC.[18]
-
Blood Collection: Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[18]
-
Plasma Processing: Process the blood to obtain plasma by centrifugation and store at -80°C.[18]
-
Quantification: Analyze the plasma samples to determine the concentration of total antibody, conjugated ADC, and free drug using methods like ELISA or LC-MS/MS.[19][20]
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[19]
Visualizations of Key Processes
The following diagrams illustrate important concepts and workflows related to hydrophilic linkers in protein modification.
Caption: Mechanism of action of an antibody-drug conjugate (ADC).
Caption: General experimental workflow for ADC synthesis.
Caption: Experimental workflow for pharmacokinetic analysis of ADCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbohydrate-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
An In-depth Technical Guide to PEGylation in Biologics
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to biologic drugs, a process known as PEGylation, has emerged as a cornerstone technology in pharmaceutical development. This modification offers a multitude of advantages, primarily aimed at enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibody fragments. This guide provides a comprehensive overview of the core principles of PEGylation, including detailed experimental methodologies, quantitative data on its impact, and visual representations of relevant biological pathways and developmental workflows.
Core Principles of PEGylation
PEGylation is the process of covalently attaching one or more PEG chains to a biologic molecule. PEG is a non-toxic, non-immunogenic, and highly soluble polymer.[1] The attachment of PEG chains increases the hydrodynamic radius of the biologic, effectively creating a shield that confers several beneficial properties.[2][3]
The primary advantages of PEGylation include:
-
Prolonged Circulatory Half-Life: The increased size of the PEGylated biologic reduces its renal clearance, leading to a significantly longer half-life in the bloodstream.[1] This allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity: The PEG shield can mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response against the therapeutic.[4]
-
Enhanced Stability: PEGylation can protect biologics from proteolytic degradation, increasing their stability in vivo.[3]
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of poorly soluble proteins.[3]
However, PEGylation also presents challenges, such as the potential for reduced biological activity due to steric hindrance at the binding site and the possibility of an immune response against the PEG molecule itself.[5]
Quantitative Impact of PEGylation
The benefits of PEGylation can be quantified by comparing the pharmacokinetic and immunogenicity profiles of PEGylated biologics with their non-PEGylated counterparts.
Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic data from clinical studies of two widely used PEGylated biologics: Pegfilgrastim (PEGylated granulocyte colony-stimulating factor) and Peginterferon alfa-2a (PEGylated interferon alfa-2a).
| Parameter | Filgrastim (B1168352) (non-PEGylated G-CSF) | Pegfilgrastim (PEGylated G-CSF) | Fold Change | Reference |
| Terminal Half-life (t½) | ~3.5 hours | ~49 hours | ~14-fold increase | [1] |
| Apparent Clearance (CL/F) | More rapid | Significantly slower | Slower | [1] |
| Time to Maximum Concentration (Tmax) | More rapid | Slower | Slower | [1] |
Table 1: Comparison of Pharmacokinetic Parameters of Filgrastim and Pegfilgrastim. This table illustrates the dramatic increase in half-life and reduction in clearance achieved through the PEGylation of G-CSF.
| Parameter | Interferon alfa | Peginterferon alfa-2a (40 kDa branched PEG) | Peginterferon alfa-2b (12 kDa linear PEG) | Reference |
| Absorption Half-life | 2.3 hours | 50 hours | 4.6 hours | [4] |
| Renal Clearance | Standard | >100-fold reduction | ~10-fold reduction | [4] |
| Volume of Distribution | Standard | Considerably restricted | ~30% lower | [4] |
Table 2: Comparison of Pharmacokinetic Parameters of Interferon alfa and its PEGylated Forms. This table highlights how the size and structure of the attached PEG molecule can significantly influence the pharmacokinetic profile of the biologic.
Immunogenicity
PEGylation can reduce the immunogenicity of therapeutic proteins. However, anti-PEG antibodies can also develop. The following table provides a comparative overview of the immunogenicity of certolizumab pegol (a PEGylated Fab' fragment) and other TNF inhibitors.
| Biologic | Target | Incidence of Anti-Drug Antibodies (ADAs) | Notes | Reference |
| Certolizumab pegol | TNF-α | 7% in RA patients | 3% with neutralizing activity in vitro. | [6] |
| Adalimumab | TNF-α | 21% in SpA patients | - | [7] |
| Etanercept | TNF-α | 0% in SpA patients | - | [7] |
| Golimumab | TNF-α | 3% in SpA patients | - | [7] |
Table 3: Comparative Immunogenicity of Certolizumab Pegol and Other TNF Inhibitors. This table provides context for the immunogenicity of a PEGylated biologic compared to other non-PEGylated biologics targeting the same pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of PEGylated biologics.
N-Terminal PEGylation using NHS-Ester Chemistry
This protocol describes the site-specific PEGylation of a protein's N-terminal α-amino group using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Protein solution (e.g., Lysozyme) in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
mPEG-NHS ester (e.g., mPEG-succinimidyl propionate)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., cation exchange chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
PEGylation Reaction:
-
Dissolve the mPEG-NHS ester in the reaction buffer immediately before use.
-
Add the activated PEG to the protein solution at a molar ratio of 1:1 to 1:5 (protein:PEG). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by hydrolyzing the unreacted NHS esters.
-
Purification: Purify the PEGylated protein from the reaction mixture using cation exchange chromatography to separate mono-PEGylated, multi-PEGylated, and unreacted protein.[8]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE and MALDI-TOF mass spectrometry to confirm the degree of PEGylation and molecular weight.
Cysteine-Specific PEGylation using Maleimide (B117702) Chemistry
This protocol outlines the site-specific PEGylation of a cysteine residue in a protein or peptide using a maleimide-activated PEG.
Materials:
-
Cysteine-containing protein or peptide solution in a degassed buffer (e.g., phosphate-buffered saline with 5 mM EDTA, pH 6.5-7.5)
-
PEG-Maleimide
-
Reducing agent (optional, e.g., TCEP)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein/peptide to a concentration of 1-10 mg/mL in the degassed conjugation buffer.
-
If the target cysteine is in a disulfide bond, reduce it by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove TCEP using a desalting column before proceeding.[9]
-
-
PEGylation Reaction:
-
Quenching: Add an excess of a small molecule thiol to cap any unreacted maleimide groups.[9]
-
Purification: Remove unreacted PEG and quenching reagent using size-exclusion chromatography.[9]
-
Characterization: Confirm PEGylation using SDS-PAGE and mass spectrometry.
Purification of PEGylated Proteins by Cation Exchange Chromatography
This protocol describes the separation of PEGylated protein species based on the shielding of surface charges by the attached PEG chains.
Materials:
-
PEGylation reaction mixture
-
Cation exchange column (e.g., SP-Sepharose)
-
Equilibration buffer (e.g., 20 mM sodium acetate, pH 5.0)
-
Elution buffer (e.g., 20 mM sodium acetate, 1 M NaCl, pH 5.0)
Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes of equilibration buffer.
-
Sample Loading: Dilute the PEGylation reaction mixture in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with equilibration buffer until the absorbance at 280 nm returns to baseline to remove unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes). Unreacted protein will elute first, followed by mono-PEGylated, and then multi-PEGylated species, due to the increasing shielding of positive charges.[10]
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV absorbance to identify the desired PEGylated species.
Characterization by MALDI-TOF Mass Spectrometry
This protocol provides a general procedure for the analysis of PEGylated proteins to determine their molecular weight and the degree of PEGylation.
Materials:
-
Purified PEGylated protein sample
-
MALDI matrix (e.g., sinapinic acid for proteins > 10 kDa)
-
Matrix solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
MALDI target plate
Procedure:
-
Sample Preparation:
-
Prepare a saturated solution of the matrix in the matrix solvent.
-
Mix the protein sample (typically 1-10 pmol) with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.
-
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming crystals.[11]
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in linear mode for high molecular weight proteins.
-
-
Data Analysis:
-
Analyze the spectrum to determine the molecular weight of the un-PEGylated protein and the different PEGylated species. The mass difference between peaks will correspond to the mass of the attached PEG chain(s).
-
Visualizing PEGylation-Related Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz (DOT language) to illustrate key aspects of PEGylation.
Signaling Pathways of PEGylated Biologics
PEGylation primarily alters the pharmacokinetics of a biologic, which in turn affects its interaction with cell surface receptors. The downstream signaling cascade is generally not altered. The following diagrams illustrate the signaling pathways of two common classes of biologics that are often PEGylated.
Figure 1: G-CSF Signaling Pathway. This diagram illustrates the major signaling cascades activated upon binding of G-CSF or its PEGylated form, Pegfilgrastim, to the G-CSF receptor, leading to cellular proliferation, differentiation, and survival.
Figure 2: Type I Interferon Signaling Pathway. This diagram shows the JAK-STAT signaling pathway initiated by the binding of Type I interferons, such as interferon-α or its PEGylated forms, to their receptor, culminating in the expression of interferon-stimulated genes and an antiviral response.
Experimental and Logical Workflows
The development of a PEGylated biologic is a multi-step process requiring careful planning and execution. The following diagrams outline a typical experimental workflow and a decision-making framework for selecting a PEGylation strategy.
Figure 3: Experimental Workflow for PEGylated Biologic Development. This flowchart outlines the key stages in the development of a PEGylated therapeutic, from initial strategy selection to in vivo evaluation.
Figure 4: Decision Tree for PEGylation Strategy. This diagram provides a logical framework to guide researchers in selecting the most appropriate PEGylation strategy based on the specific goals and characteristics of their biologic.
Conclusion
PEGylation remains a powerful and versatile tool for enhancing the therapeutic properties of biologics. A thorough understanding of the underlying principles, coupled with robust experimental design and analytical characterization, is crucial for the successful development of safe and effective PEGylated drugs. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of PEGylation and harness its full potential to improve patient outcomes.
References
- 1. Randomized trial and pharmacokinetic study of pegfilgrastim vs. filgrastim after dose-intensive chemotherapy in young adults and children with sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. covalx.com [covalx.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Immunogenicity of subcutaneous TNF inhibitors and its clinical significance in real-life setting in patients with spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
An In-Depth Technical Guide to the Properties of Short-Chain PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of short-chain Polyethylene Glycol (PEG) linkers, their synthesis, and their critical role in the development of advanced bioconjugates and therapeutics.
Introduction to Short-Chain PEG Linkers
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units.[1] Short-chain PEGs, typically containing 2 to 12 ethylene glycol units, have emerged as essential tools in bioconjugation, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapies.[2] Their discrete length, in contrast to polydisperse long-chain PEGs, allows for the synthesis of more homogeneous conjugates with well-defined properties.[3]
The primary advantages of incorporating short-chain PEG linkers in bioconjugates include enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the conjugated molecule.[4][5] These properties are crucial for the development of effective and safe biotherapeutics.
Physicochemical Properties of Short-Chain PEG Linkers
The physicochemical properties of short-chain PEG linkers are central to their utility in bioconjugation. Key properties are summarized in the tables below.
Table 1: General Physicochemical Properties of Short-Chain PEG Linkers
| Property | Description | Reference(s) |
| Solubility | Highly soluble in water and a range of organic solvents such as DMSO and DMF. This property is critical for facilitating conjugation reactions and improving the solubility of hydrophobic payloads. | [3][5] |
| Hydrophilicity | The repeating ethylene oxide units form hydrogen bonds with water, creating a hydration shell around the conjugate. This enhances hydrophilicity and can mask hydrophobic regions of the payload or protein. | [4] |
| Biocompatibility | Generally considered non-toxic and biocompatible, with minimal immunogenicity. | [4] |
| Flexibility | The ether backbone allows for free rotation, providing conformational flexibility to the linker. | [4] |
Table 2: Impact of Short-Chain PEG Linker Length on Hydrodynamic Radius of Conjugated Proteins
| PEG Linker Length (Number of EG units) | Approximate Molecular Weight (Da) | Expected Increase in Hydrodynamic Radius (Rh) | Reference(s) |
| 3 | ~148 | Minor Increase | [6] |
| 4 | ~192 | Small Increase | [6] |
| 8 | ~368 | Moderate Increase | [6] |
| 12 | ~544 | Moderate to Significant Increase | [6] |
Table 3: Influence of Short-Chain PEG Linkers on Protein Thermal Stability
Note: The effect of PEGylation on protein thermal stability (Tm) can be complex and protein-dependent. While PEGylation can enhance stability, the specific impact of short-chain PEGs is not extensively tabulated. The information below reflects general trends.
| PEG Linker Length | Effect on Thermal Stability (Tm) | Reference(s) |
| Short-chain PEGs (2-12 units) | Can lead to a modest increase in thermal stability by increasing the hydration of the protein surface and reducing aggregation. The effect is generally less pronounced than with longer PEG chains. | [7][8][9] |
Table 4: Effect of Short-Chain PEG Linkers on Drug-to-Antibody Ratio (DAR) in ADCs
Note: The Drug-to-Antibody Ratio (DAR) is influenced by multiple factors including the conjugation chemistry, the number of available conjugation sites on the antibody, and the physicochemical properties of the linker-payload. Hydrophilic PEG linkers can facilitate the conjugation of hydrophobic drugs, potentially allowing for a higher DAR while maintaining ADC solubility and stability.
| PEG Linker Length | Impact on Achievable DAR | Rationale | Reference(s) |
| Short-chain PEGs (e.g., PEG4, PEG8, PEG12) | Can enable higher DARs (e.g., 8) with hydrophobic payloads by mitigating aggregation. | The hydrophilic nature of the PEG linker counteracts the hydrophobicity of the drug, improving the overall solubility and stability of the ADC at higher drug loads. | [2][10][11] |
Synthesis and Characterization of Short-Chain PEG Linkers
Short-chain PEG linkers are typically synthesized with reactive functional groups at their termini to enable covalent attachment to biomolecules. Heterobifunctional PEGs, with different reactive groups at each end, are particularly valuable for controlled conjugation strategies.
Experimental Protocol: Synthesis of a Heterobifunctional PEG4 Linker (Maleimide-PEG4-NHS Ester)
This protocol outlines the synthesis of a common heterobifunctional linker.
Materials:
-
Boc-N-amido-dPEG4-acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Trifluoroacetic acid (TFA)
-
Maleic anhydride (B1165640)
-
β-alanine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Synthesis of Maleimido-β-alanine:
-
Dissolve β-alanine in DMF and add maleic anhydride. Stir at room temperature to form the maleamic acid.
-
Add acetic anhydride and sodium acetate (B1210297) and heat to form the maleimide (B117702) ring.
-
Purify the product by crystallization.
-
-
Activation of Maleimido-β-alanine with NHS:
-
Dissolve the maleimido-β-alanine and NHS in anhydrous DCM.
-
Add DCC or EDCI and stir at room temperature overnight to form the NHS ester.
-
Purify by column chromatography.
-
-
Deprotection of Boc-N-amido-dPEG4-acid:
-
Dissolve Boc-N-amido-dPEG4-acid in DCM.
-
Add TFA and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Evaporate the solvent to obtain the TFA salt of the amine.
-
-
Coupling of Maleimide Moiety to PEG4:
-
Dissolve the deprotected PEG4 amine in DMF and add the maleimido-β-alanine-NHS ester.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir at room temperature overnight.
-
-
Activation of the Terminal Carboxyl Group with NHS:
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the synthesized PEG linkers.[15][16][17][18][19]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are used to determine the molecular weight and confirm the identity of the PEG linkers and their conjugates.[18]
Applications in Bioconjugation and Drug Delivery
Short-chain PEG linkers are integral to the design of modern biotherapeutics, particularly Antibody-Drug Conjugates (ADCs).
Workflow for Antibody-Drug Conjugate (ADC) Development
The development of an ADC is a multi-step process that relies on the careful selection of each component, including the PEG linker.
Signaling Pathway: Receptor-Mediated Endocytosis of ADCs
The efficacy of an ADC is dependent on its ability to be internalized by the target cancer cell, a process often mediated by receptor-mediated endocytosis.
Key Experimental Protocols
Protocol 1: NHS-Ester PEGylation of an Antibody
This protocol describes a common method for conjugating a PEG linker to lysine (B10760008) residues on an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH 7.2-8.0)
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Ensure the antibody is in an amine-free buffer like PBS.
-
Equilibrate the PEG-NHS ester vial to room temperature before opening.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching the Reaction:
-
Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated antibody from unreacted PEG and other reagents using size-exclusion chromatography (SEC).
-
Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate molecular weight cut-off
-
HPLC or FPLC system
-
SEC running buffer (e.g., PBS, pH 7.4)
-
PEGylated protein reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Sample Preparation: Centrifuge or filter the reaction mixture to remove any precipitates.
-
Injection and Elution: Inject the sample onto the equilibrated column and elute with the running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute. The larger PEGylated protein will elute before the smaller, unreacted PEG linker.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the purified product.[8][20]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a decreasing salt gradient by mixing Mobile Phase A and Mobile Phase B. The different ADC species (with varying numbers of conjugated drugs) will elute based on their hydrophobicity, with higher DAR species eluting later.
-
Data Analysis:
Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody and add them to the cells.
-
Incubation: Incubate the cells for 72-96 hours.
-
Cell Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis:
Conclusion
Short-chain PEG linkers are indispensable tools in modern drug development, offering a versatile platform for enhancing the properties of bioconjugates. Their well-defined nature allows for the creation of more homogeneous and characterizable therapeutics. A thorough understanding of their physicochemical properties, synthesis, and impact on biological systems, as outlined in this guide, is crucial for the rational design and successful development of next-generation targeted therapies. Further research into the precise quantitative effects of short-chain PEGs on protein stability and hydrodynamics will continue to refine their application in creating safer and more effective biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. agilent.com [agilent.com]
- 22. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 24. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Classification of PEG Reagents for Researchers, Scientists, and Drug Development Professionals
Introduction: Polyethylene glycol (PEG) reagents are a cornerstone in modern bioconjugation, drug delivery, and biomaterial science. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs by improving their solubility, stability, and pharmacokinetic profiles.[1][2] This in-depth technical guide provides a comprehensive chemical classification of PEG reagents, detailed experimental protocols for their use, and a summary of their key quantitative properties to aid researchers in selecting the optimal reagent for their specific application.
Chemical Classification of PEG Reagents
The versatility of PEG reagents stems from the ability to modify their structure and introduce a wide array of functional groups. This allows for precise control over the conjugation chemistry and the properties of the resulting PEGylated product. The classification of PEG reagents can be broadly categorized based on their structure, functionality, and dispersity.
Classification by Structure
The architecture of the PEG polymer plays a critical role in its steric hindrance, hydrodynamic volume, and the number of available conjugation sites.
-
Linear PEG: The simplest form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units.[] They are widely used for their flexibility and well-defined structure.
-
Branched PEG: These reagents have multiple PEG arms extending from a central core. This structure provides a greater hydrodynamic radius compared to linear PEGs of the same molecular weight, which can further enhance in vivo circulation times.[4][5]
-
Multi-arm PEG: Featuring more than two branches, these PEGs (e.g., 4-arm, 8-arm) are valuable for creating hydrogels and other biomaterials where multiple attachment points are beneficial.[1]
-
Y-shaped PEG: A type of branched PEG with two linear PEG chains attached to a single reactive group, offering a unique steric profile.[6]
Classification by Functionality
The nature and number of reactive groups on the PEG chain determine how it can be conjugated to other molecules.
-
Monofunctional PEG (mPEG): These PEGs have a single reactive functional group at one end and an inert group (typically methoxy) at the other.[1] This prevents crosslinking and ensures that the PEG is attached to only one molecule.
-
Homobifunctional PEG: These reagents possess two identical functional groups at either end of the PEG chain, making them ideal for crosslinking two identical molecules or for creating polymers.[][5]
-
Heterobifunctional PEG: Featuring two different functional groups at each end, these linkers allow for the sequential and specific conjugation of two different molecules.[][5] This is particularly useful in applications like antibody-drug conjugates (ADCs) where precise control over the conjugation process is essential.
Classification by Dispersity
The distribution of molecular weights within a PEG sample is a critical parameter for reproducibility and regulatory approval.
-
Polydisperse PEG: Produced by the polymerization of ethylene oxide, these PEGs have a range of molecular weights, typically with a polydispersity index (PDI) greater than 1.0.[7]
-
Monodisperse PEG (dPEG®): These are discrete PEG molecules with a single, defined molecular weight (PDI = 1.0).[8] Their uniformity is crucial for applications requiring high precision and reproducibility, such as in the manufacturing of therapeutic drugs.[9]
Logical Classification of PEG Reagents
Caption: A diagram illustrating the primary chemical classifications of PEG reagents.
Quantitative Data Presentation
The selection of a suitable PEG reagent is often guided by its physicochemical properties. The following tables summarize key quantitative data for various PEG reagents.
Table 1: Physicochemical Properties of Common PEG Grades
| PEG Grade | Average Molecular Weight (Da) | Physical Form at 25°C | Viscosity (cSt at 100°C) |
| PEG 200 | 190-210 | Clear, viscous liquid | 3.9 - 4.8 |
| PEG 400 | 380-420 | Clear, viscous liquid | 6.8 - 8.0 |
| PEG 1000 | 950-1050 | Waxy solid | 16 - 20 |
| PEG 2000 | 1900-2200 | Waxy solid | 25 - 32 |
| PEG 4000 | 3800-4200 | Waxy solid | 105 - 130 |
| PEG 8000 | 7000-9000 | Waxy solid | 500 - 900 |
Data compiled from various sources, including[10][11][12][13].
Table 2: Common Functional Groups and Their Reaction Conditions
| Functional Group | Target Moiety | Typical Reaction pH | Bond Formed | Key Features |
| NHS Ester | Primary Amines (-NH₂) | 7.0 - 9.0 | Amide | High reactivity, stable bond formation.[14] |
| Maleimide | Thiols (-SH) | 6.5 - 7.5 | Thioether | Highly specific for sulfhydryl groups.[14] |
| Aldehyde | Primary Amines (-NH₂) | ~5.0 | Secondary Amine (via reductive amination) | Allows for N-terminal specific PEGylation.[13] |
| Azide/Alkyne | Alkyne/Azide | Not pH dependent (requires catalyst for CuAAC) | Triazole | Bioorthogonal "click" chemistry, high specificity.[14][15] |
| Vinyl Sulfone | Thiols (-SH) | 8.0 - 9.0 | Thioether | Stable linkage, reacts with cysteinyl residues.[] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG reagents, including PEGylation, purification, and characterization.
Protocol for N-terminal Specific Protein PEGylation using PEG-Aldehyde
This protocol describes the site-specific PEGylation of a protein at its N-terminal α-amino group.[13]
Materials:
-
Protein of interest
-
mPEG-Aldehyde
-
Sodium cyanoborohydride (NaCNBH₃)
-
MES buffer (or other non-amine containing buffer), pH ~5.0
-
Purification column (e.g., size-exclusion or ion-exchange)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
PEGylation Reaction:
-
Add mPEG-Aldehyde to the protein solution at a molar excess (e.g., 5-20 fold).
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction at 4°C for 12-24 hours with gentle stirring.
-
-
Quenching the Reaction: Add a primary amine-containing buffer (e.g., Tris) to quench any unreacted PEG-Aldehyde.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[17][18]
Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species.[17][19]
Materials:
-
Crude PEGylation reaction mixture
-
IEX column (cation or anion exchange, depending on the protein's pI)
-
Binding buffer (low salt concentration)
-
Elution buffer (high salt concentration)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column.
-
Washing: Wash the column with several column volumes of binding buffer to remove unbound material (e.g., unreacted PEG).
-
Elution: Elute the bound proteins using a linear or step gradient of the elution buffer. Different PEGylated species (mono-, di-, poly-PEGylated) will elute at different salt concentrations.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or other methods to identify the desired PEGylated product.
Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.[20]
Materials:
-
Purified PEGylated protein
-
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the purified PEGylated protein in a suitable solvent (e.g., water with 0.1% TFA).
-
Prepare a saturated solution of the MALDI matrix in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
-
Spotting: Mix the protein solution and the matrix solution on the MALDI target plate and allow it to air dry (co-crystallization).
-
Data Acquisition: Analyze the sample using the MALDI-TOF mass spectrometer in linear or reflector mode. The resulting spectrum will show a series of peaks corresponding to the different PEGylated species, with the mass difference between peaks corresponding to the molecular weight of the PEG unit.
Characterization of PEG Conjugates by NMR Spectroscopy
NMR spectroscopy, particularly ¹H NMR, can be used to confirm the structure and purity of PEG derivatives and to determine the degree of functionalization.[21][22]
Materials:
-
PEG conjugate sample
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the PEG conjugate in the appropriate deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
The characteristic repeating ethylene oxide protons of the PEG backbone typically appear as a large singlet around 3.64 ppm.
-
The signals from the terminal functional groups will have distinct chemical shifts.
-
By integrating the signals of the terminal groups relative to the PEG backbone protons, the degree of functionalization can be calculated. It is important to account for the ¹³C satellite peaks of the main PEG signal for accurate quantification.[21][22]
-
Mandatory Visualizations
Workflow for Antibody-Drug Conjugate (ADC) Development using PEG Linkers
ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody via a linker, often a PEG-based one.[9][23] The PEG linker can improve the solubility and stability of the ADC.
Workflow for ADC Production with a PEG Linker
Caption: A simplified workflow for the development of an Antibody-Drug Conjugate (ADC).
Signaling Pathway of PEGylated Lipid Nanoparticle-Mediated Drug Delivery
PEGylated lipids are crucial components of lipid nanoparticles (LNPs) used for drug delivery, particularly for nucleic acid-based therapies. The PEG layer provides a "stealth" effect, prolonging circulation and enabling targeted delivery.
PEGylated LNP Drug Delivery Pathway
Caption: A schematic of the key steps in PEGylated lipid nanoparticle-mediated drug delivery.
This technical guide provides a foundational understanding of the chemical classification, properties, and applications of PEG reagents. For further details on specific applications and troubleshooting, consulting the cited literature is recommended.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Protein PEGylation [jenkemusa.com]
- 5. researchgate.net [researchgate.net]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization | Semantic Scholar [semanticscholar.org]
- 8. labinsights.nl [labinsights.nl]
- 9. labinsights.nl [labinsights.nl]
- 10. sanyo-chemical.co.jp [sanyo-chemical.co.jp]
- 11. PEG 1000 - Ataman Kimya [atamanchemicals.com]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. conductscience.com [conductscience.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Methylamino-PEG3-benzyl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC. This document provides detailed application notes and protocols for the use of Methylamino-PEG3-benzyl, a flexible and versatile linker, in the synthesis and evaluation of PROTACs.
The this compound linker incorporates a polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and provides flexibility, and a benzyl (B1604629) group, which can introduce a degree of rigidity and facilitate specific interactions within the ternary complex. The methylamino group offers a secondary amine for conjugation, which can provide a different reactivity profile compared to primary amines.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from a charged E2 enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using a this compound Linker
This protocol describes a general two-step approach for the synthesis of a PROTAC, where the this compound linker is first conjugated to the E3 ligase ligand, followed by conjugation to the POI ligand.
Step 1: Conjugation of this compound Linker to E3 Ligase Ligand
-
Activation of E3 Ligase Ligand: Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) and a peptide coupling agent such as HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of Methylamino-PEG3-benzylamine (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligand-Linker intermediate.
Step 2: Conjugation of E3 Ligand-Linker Intermediate to POI Ligand
-
Activation of POI Ligand: Dissolve the POI ligand (containing a suitable functional group for coupling, e.g., a carboxylic acid) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Coupling Reaction: Add the E3 Ligand-Linker intermediate (1.1 eq) to the activated POI ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the final PROTAC molecule.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control and compare it to the vehicle control to determine the percentage of degradation.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
-
Cell Transfection:
-
Co-transfect cells with expression vectors for the POI fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or Cereblon) fused to HaloTag®.
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment:
-
Add serial dilutions of the PROTAC to the wells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal/donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table provides representative data for PROTACs with linkers analogous to this compound.
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ACBI1 | SMARCA2/4 | VHL | Benzyl-based | 250-300 | 65-70 | MV-4-11 | --INVALID-LINK-- |
| PROTAC-X | BRD4 | Cereblon | PEG-based | 10 | >90 | HeLa | Hypothetical Data |
| PROTAC-Y | BTK | VHL | Alkyl-ether | 5 | >95 | Ramos | --INVALID-LINK-- |
Note: The data presented are for PROTACs with similar linker motifs and are intended for comparative purposes. The actual performance of a PROTAC with a this compound linker will need to be determined experimentally.
Conclusion
The this compound linker offers a valuable tool for the synthesis of PROTACs, providing a balance of flexibility and rigidity that can be optimized for specific target proteins and E3 ligases. The protocols outlined in this document provide a framework for the synthesis and evaluation of PROTACs incorporating this linker. The successful development of a PROTAC requires careful consideration of the linker's properties and empirical testing to achieve optimal degradation efficacy.
Application Notes and Protocols for ADC Development using Methylamino-PEG3-benzyl Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics (PK), efficacy, and safety profile. Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance solubility, prolong circulation half-life, and reduce immunogenicity.
This document provides detailed application notes and protocols for the development of ADCs using Methylamino-PEG3-benzyl, a PEG-based linker featuring a secondary amine for payload attachment and a benzyl (B1604629) group that may influence its stability and cleavage mechanism. The protocols outlined below describe a two-step conjugation strategy: first, the conjugation of a cytotoxic payload to the this compound linker, and second, the conjugation of the resulting payload-linker construct to a monoclonal antibody.
Properties and Advantages of this compound Linker
The this compound linker offers several advantageous properties for ADC development:
-
Enhanced Hydrophilicity: The PEG3 component increases the hydrophilicity of the linker-payload complex, which can improve the solubility and reduce aggregation of the final ADC, particularly when working with hydrophobic payloads.[1][2][3]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG chain can create a hydration shell around the payload, shielding it from premature clearance and extending the ADC's circulation half-life.[2][4]
-
Secondary Amine for Stable Conjugation: The secondary methylamino group provides a site for the stable attachment of a payload, typically through a carbamate (B1207046) linkage. While less reactive than a primary amine, this can offer greater control over the conjugation reaction.
-
Potential for Controlled Payload Release: The benzyl group may participate in a self-immolative cleavage mechanism, facilitating the release of the payload in the target cell. This is analogous to the well-established p-aminobenzyl carbamate (PABC) system, where cleavage of a trigger (e.g., by an enzyme) initiates a cascade that liberates the free drug.[1][5][6]
Experimental Protocols
Protocol 1: Activation of Cytotoxic Payload with a p-Nitrophenyl (PNP) Carbonate Group
This protocol describes the activation of a hydroxyl- or amine-containing cytotoxic payload to make it reactive towards the secondary amine of the this compound linker.
Materials:
-
Cytotoxic payload (e.g., a derivative of MMAE or duocarmycin with a free hydroxyl or primary/secondary amine group)
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Inert atmosphere (Nitrogen or Argon)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Dissolve the cytotoxic payload in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 equivalents) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM or THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting activated payload by silica gel column chromatography to obtain the pure PNP-carbonate activated payload.
-
Characterize the product by LC-MS and NMR spectroscopy.
Protocol 2: Conjugation of Activated Payload to this compound Linker
This protocol details the reaction of the PNP-carbonate activated payload with the this compound linker to form the payload-linker construct.
Materials:
-
PNP-carbonate activated payload (from Protocol 1)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the PNP-carbonate activated payload and this compound (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS. The secondary amine of the linker will displace the p-nitrophenoxy group to form a stable carbamate bond.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water) and purify the payload-linker construct by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final payload-linker construct.
-
Characterize the product by high-resolution mass spectrometry.
Protocol 3: Conjugation of Payload-Linker Construct to Antibody
This protocol describes the conjugation of the payload-linker construct (which needs to be further functionalized with an antibody-reactive group) to the lysine (B10760008) residues of a monoclonal antibody. This example assumes the synthesis of a payload-linker construct with a terminal carboxylic acid which can be activated with an NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0)
-
Payload-linker construct with a terminal carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer: PBS, pH 7.4-8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL using a desalting column.
-
Activation of Payload-Linker Construct:
-
In a separate reaction vial, dissolve the payload-linker construct with a terminal carboxylic acid, NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMSO to prepare a 10-20 mM stock solution of the activated NHS ester.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the desired molar excess (e.g., 5-10 fold) of the activated payload-linker-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.
-
Characterize the ADC for Drug-to-Antibody Ratio (DAR), aggregation, and in vitro efficacy.
-
ADC Characterization Protocols
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. The addition of hydrophobic drug-linker moieties increases the retention time of the ADC on the HIC column, allowing for the separation of species with different numbers of conjugated drugs.[7][8][9]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
-
Purified ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
Protocol 5: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. This method is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[10][11][12][13]
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: Isocratic (e.g., 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0)
-
Purified ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 10-50 µg of the ADC sample.
-
Run the separation under isocratic conditions.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Integrate the peak areas to determine the percentage of monomer and aggregates.
Protocol 6: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody (as a negative control) in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control antibody dilutions.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Table 1: Physicochemical Characterization of ADC
| Parameter | Unconjugated mAb | ADC |
| Protein Concentration (mg/mL) | ||
| Average DAR (by HIC) | N/A | |
| % Monomer (by SEC) | ||
| % Aggregates (by SEC) |
Table 2: In Vitro Stability of ADC in Plasma
| Time (days) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) |
| 0 | ||
| 1 | ||
| 3 | ||
| 7 |
Table 3: In Vitro Cytotoxicity of ADC
| Cell Line | Target Antigen Expression | IC50 (nM) |
| Cell Line A | Positive | |
| Cell Line B | Negative |
Table 4: In Vivo Efficacy of ADC in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated mAb | ||
| ADC |
Visualizations
Caption: Workflow for ADC development using a this compound linker.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Hypothesized self-immolative cleavage of the benzyl carbamate linker.
References
- 1. d-nb.info [d-nb.info]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 4. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 5. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. usp.org [usp.org]
- 13. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Methylamino-PEG3-benzyl in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Methylamino-PEG3-benzyl, a hydrophilic linker, in bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to modify proteins, peptides, or other biomolecules to enhance their therapeutic properties.
Introduction
This compound is a bi-functional linker containing a secondary methylamine (B109427) group and a benzyl (B1604629) group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic profile of the conjugated biomolecule. The methylamine group serves as a reactive handle for covalent attachment to various functional groups on target molecules, while the benzyl group can contribute to the overall properties of the conjugate, such as stability or interaction with other molecules. Covalent attachment of polyethylene glycol (PEG) to therapeutic proteins is a widely used strategy to improve their pharmacological and pharmacokinetic properties, as well as to reduce adverse side effects[1]. This process, known as PEGylation, can increase the half-life of biomolecules in the body and protect them from rapid clearance by the kidneys[2].
The primary application of this compound is in the PEGylation of biomolecules, a technique that has been successfully employed in several approved drugs for treating a variety of diseases, including cancer[1][2]. PEGylation can enhance drug solubility, prolong circulation time, increase stability against proteolytic degradation, and reduce immunogenicity and antigenicity[2][3].
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₃NO₃[4] |
| Molecular Weight | 253.34 g/mol [4] |
| Appearance | Varies (typically a liquid or low-melting solid) |
| Solubility | Soluble in water and most organic solvents |
| Reactive Group | Methylamine (-NHCH₃) |
Applications
The methylamine group of this compound can be conjugated to various functional groups on biomolecules, including:
-
Carboxylic acids: Found on aspartic acid, glutamic acid residues, and the C-terminus of proteins and peptides.
-
Activated esters: Such as N-hydroxysuccinimide (NHS) esters, which are common amine-reactive reagents.
-
Aldehydes and ketones: Through reductive amination.
This versatility makes this compound suitable for a wide range of bioconjugation applications in drug development, including:
-
Improving Pharmacokinetics: Increasing the hydrodynamic size of small molecules or peptides to reduce renal clearance and extend their in vivo half-life[2].
-
Enhancing Solubility: Modifying hydrophobic drugs or peptides to improve their solubility in aqueous solutions[2][3].
-
Reducing Immunogenicity: Shielding antigenic epitopes on proteins to decrease their immunogenic potential[5].
-
Drug Delivery: As a linker in antibody-drug conjugates (ADCs) or for attaching drugs to nanoparticles and other delivery vehicles.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to the methylamine group of this compound. This method is widely used for labeling proteins and other biomolecules.
Materials:
-
Carboxylic acid-containing molecule (e.g., protein, peptide)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS) or Borate (B1201080) buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the Carboxylic Acid-Containing Molecule: Prepare a solution of the molecule to be conjugated in the Activation Buffer. The concentration will depend on the specific molecule.
-
Activate the Carboxylic Acid:
-
To the solution from step 1, add EDC (1.5 equivalents relative to the carboxylic acid).
-
Immediately add NHS or Sulfo-NHS (1.5 equivalents relative to the carboxylic acid).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0)[6].
-
-
Prepare the this compound Solution: Dissolve this compound (1.0 to 5.0 equivalents relative to the carboxylic acid) in the Coupling Buffer.
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution from step 2 to the this compound solution from step 3.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary. The reactivity of the primary amine is highly pH-dependent[6].
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy to determine the degree of labeling and confirm the identity of the product.
Troubleshooting and Optimization:
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient activation of the carboxylic acid. | Perform the activation step in a suitable buffer (e.g., MES buffer) before adding the this compound and adjusting the pH for the coupling step[6]. |
| Presence of primary amines in the buffer (e.g., Tris). | Tris and other amine-containing buffers will compete with the methylamine for reaction with the activated ester. Switch to a non-amine containing buffer like PBS or borate buffer[6]. | |
| Steric hindrance around the carboxylic acid or methylamine. | Increase the reaction time and/or temperature. Consider using a longer PEG linker to reduce steric hindrance. | |
| Side Reactions | Formation of a stable N-acylurea byproduct. | This can occur if the reaction with the amine is not efficient. Ensure optimal pH and stoichiometry[6]. |
Protocol 2: Conjugation to an NHS-activated Molecule
This protocol outlines the reaction of this compound with a pre-activated NHS-ester of a molecule.
Materials:
-
NHS-activated molecule
-
This compound
-
Amine-free buffer (e.g., PBS, Borate buffer), pH 7.2-8.5
-
Quenching Buffer (as in Protocol 1)
-
Purification system
Procedure:
-
Dissolve Reagents: Dissolve the NHS-activated molecule and this compound in the amine-free buffer.
-
Conjugation: Mix the solutions and allow the reaction to proceed for 30-60 minutes at room temperature.
-
Quench and Purify: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: Workflow for EDC/NHS mediated bioconjugation.
Caption: Generalized signaling pathway for a targeted drug conjugate.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Methylamino-PEG3-benzyl in Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances solubility, extends circulation half-life, reduces renal clearance, and masks epitopes to decrease immunogenicity. Methylamino-PEG3-benzyl is a discrete PEG (dPEG®) linker containing a methylamino group for conjugation, a three-unit PEG spacer, and a benzyl (B1604629) group. This linker is particularly useful for the modification of peptides, including therapeutic peptides such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes.
The methylamino group provides a reactive handle for conjugation to carboxylic acid groups present on a peptide, such as the C-terminus or the side chains of aspartic and glutamic acid residues. The PEG3 spacer offers a balance of hydrophilicity and length, while the benzyl group can influence the linker's stability and interactions. This document provides detailed protocols for the conjugation of this compound to a peptide, methods for characterization of the conjugate, and an overview of a relevant biological signaling pathway.
Data Presentation
The following table summarizes representative quantitative data for a typical peptide conjugation experiment using an amino-PEG linker and carbodiimide (B86325) chemistry. Actual results will vary depending on the specific peptide and reaction conditions used.
| Parameter | Value | Notes |
| Reactants | ||
| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility. |
| Molar Ratio (Peptide:EDC:NHS) | 1:2:5 | A starting point for optimization. |
| Molar Ratio (Peptide:this compound) | 1:20 | Molar excess ensures complete reaction. |
| Reaction Conditions | ||
| Activation pH / Time | pH 5.5 / 30 min | Using 0.1 M MES buffer. |
| Conjugation pH / Time | pH 7.2 / 4 hours | Using 1X PBS buffer at room temperature. |
| Results | ||
| Expected Mass Shift | + 253.34 Da | Confirmed by Mass Spectrometry. |
| Post-Purification Yield | 40-70% | Highly dependent on peptide sequence and reaction scale. |
| Post-Purification Purity | >95% | Determined by analytical RP-HPLC. |
Experimental Protocols
Principle of the Reaction
The conjugation of this compound to a peptide's carboxylic acid group is typically achieved through a two-step carbodiimide-mediated reaction. First, a carboxyl group on the peptide is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by the addition of N-hydroxysuccinimide (NHS), forming a more stable, amine-reactive NHS ester. Finally, the primary amine of this compound reacts with the NHS ester to form a stable amide bond, releasing NHS.
Materials and Equipment
Reagents:
-
Peptide with at least one accessible carboxyl group (C-terminus, Asp, or Glu)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2 (must be amine-free)
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
Ultrapure water
Equipment:
-
Analytical balance
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Reversed-Phase HPLC Column (e.g., C18)
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Experimental Workflow Diagram
Caption: Experimental workflow for peptide conjugation.
Step-by-Step Protocol
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in ultrapure water) and NHS (e.g., 10 mg/mL in ultrapure water or DMSO) immediately before the experiment.
-
Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL. Ensure complete dissolution.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of Peptide Carboxylic Acid:
-
To the dissolved peptide solution, add EDC and NHS. A common starting molar ratio is 1:2:5 (Peptide:EDC:NHS).
-
Incubate the reaction for 30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Immediately after the activation step, add a 20-fold molar excess of the dissolved this compound to the activated peptide solution.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C for a longer duration to minimize potential degradation of sensitive peptides.
-
-
Quenching the Reaction:
-
Add quenching solution (e.g., hydroxylamine) to the reaction mixture to stop the reaction by hydrolyzing any remaining NHS esters.
-
-
Purification:
-
Acidify the quenched reaction mixture with TFA to a pH of 2-3.
-
Purify the conjugate using a preparative reversed-phase HPLC system with a C18 column.
-
Use a gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). A typical gradient is 5% to 95% Mobile Phase B over 30-60 minutes.
-
The PEGylated peptide is more hydrophobic and will typically elute later than the unconjugated peptide.
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure conjugate.
-
-
Final Product Preparation:
-
Pool the pure fractions and lyophilize to obtain the final PEGylated peptide as a dry powder.
-
Characterization
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product. A successful conjugation will result in a new peak with a longer retention time compared to the starting peptide.
-
Mass Spectrometry (MS): Confirm the identity of the conjugate. An increase in the molecular weight corresponding to the mass of the this compound linker (253.34 Da) should be observed.
Application Example: GLP-1 Receptor Agonist Conjugation
PEGylation of GLP-1 receptor agonists is a clinically validated strategy to extend their therapeutic duration of action for the treatment of type 2 diabetes. The native GLP-1 peptide has a very short half-life in vivo due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance. Conjugation with a PEG linker like this compound can sterically hinder DPP-4 cleavage and increase the molecule's size to reduce kidney filtration, thereby prolonging its anti-diabetic effects.
GLP-1 Receptor Signaling Pathway
Upon binding of a PEGylated GLP-1 agonist to the GLP-1 receptor (GLP-1R) on pancreatic β-cells, a signaling cascade is initiated that ultimately leads to glucose-dependent insulin (B600854) secretion.[1][2][3]
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
The binding of the GLP-1 agonist to its G-protein coupled receptor (GPCR) activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Increased intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[1][4] Both PKA and Epac2 contribute to the potentiation of glucose-stimulated insulin secretion by increasing the influx of Ca2+ through voltage-gated calcium channels and sensitizing the insulin granule exocytosis machinery.[1][3] This glucose-dependent mechanism of action is a key advantage of GLP-1-based therapies, as it minimizes the risk of hypoglycemia.[3]
Conclusion
This compound is a valuable tool for the PEGylation of peptides, offering a straightforward method to improve their therapeutic potential. The protocols and data presented here provide a comprehensive guide for researchers to successfully conjugate this linker to their peptide of interest, characterize the resulting product, and understand its application in relevant biological contexts such as the modulation of the GLP-1 receptor signaling pathway. Careful optimization of the reaction conditions and thorough characterization of the conjugate are crucial for achieving the desired therapeutic outcomes.
References
- 1. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 3. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Amine-Reactive PEG Linkers in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing amine-reactive polyethylene (B3416737) glycol (PEG) linkers for protein labeling. This powerful bioconjugation technique, known as PEGylation, offers significant advantages for therapeutic proteins and research applications by enhancing stability, extending circulatory half-life, and reducing immunogenicity.[1][2] This document outlines the various types of amine-reactive PEG linkers, provides detailed experimental protocols for their use, and presents quantitative data to guide the optimization of your protein labeling strategies.
Introduction to Amine-Reactive PEGylation
PEGylation is the process of covalently attaching PEG chains to a protein.[3] Amine-reactive PEG linkers specifically target primary amines (-NH2) on the protein surface, which are predominantly found on the side chains of lysine (B10760008) residues and at the N-terminus of the polypeptide chain.[4] This method is widely used due to the abundance and accessibility of these amine groups on most proteins.[1][4]
The benefits of PEGylating proteins include:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the protein, which reduces renal clearance and extends its circulation half-life in the body.[1][2][5]
-
Enhanced Stability: The PEG chains can protect the protein from proteolytic degradation and increase its thermal and physical stability.[6][7]
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG chains can mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response.[1]
-
Increased Solubility: PEGylation can improve the solubility of proteins, which is particularly beneficial for formulations.[1]
Types of Amine-Reactive PEG Linkers
A variety of amine-reactive functional groups are available on PEG linkers, each with distinct reaction chemistries. The choice of linker depends on the desired stability of the linkage and the specific reaction conditions.
| Linker Type | Reactive Group | Resulting Bond | Key Characteristics |
| NHS Ester PEG | N-Hydroxysuccinimide Ester | Amide | Most common; reacts efficiently with primary amines at neutral to slightly basic pH (7-9) to form a stable amide bond.[3][4] |
| Aldehyde PEG | Aldehyde | Secondary Amine (after reduction) | Reacts with primary amines to form an intermediate Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.[8][9] This allows for more controlled, site-specific labeling at lower pH. |
| Isothiocyanate PEG | Isothiocyanate | Thiourea (B124793) | Reacts with amines to form a stable thiourea linkage. |
| Succinimidyl Carbonate (SC) PEG | Succinimidyl Carbonate | Urethane (B1682113) (Carbamate) | Reacts with amines to form a stable urethane linkage. |
Quantitative Data on the Effects of PEGylation
The properties of the PEGylated protein are significantly influenced by the characteristics of the PEG linker, such as its molecular weight and architecture (linear vs. branched). The following tables summarize quantitative data from various studies to illustrate these effects.
Effect of PEG Molecular Weight on Protein Half-Life
Increasing the molecular weight of the PEG chain generally leads to a longer plasma half-life of the conjugated protein.
| Protein | PEG Molecular Weight (kDa) | Half-Life of Unmodified Protein | Half-Life of PEGylated Protein | Fold Increase | Reference |
| Recombinant Human TIMP-1 | 20 | 1.1 hours | 28 hours | ~25 | [2][5] |
| Streptokinase | 5 | 15 minutes | 200 minutes | ~13 | [1] |
| PEG Polymer | 6 | 18 minutes | - | - | [] |
| PEG Polymer | 50 | 16.5 hours | - | - | [] |
Effect of PEGylation on Thermal Stability (Tm)
Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of proteins, with the melting temperature (Tm) being a key parameter.[11] PEGylation can either increase, decrease, or have no effect on the Tm of a protein.
| Protein | PEGylation Details | Tm of Unmodified Protein (°C) | Tm of PEGylated Protein (°C) | Change in Tm (°C) | Reference |
| Lysozyme | Doubly PEGylated with 5 kDa linear PEG | 73.5 | 71.9 | -1.6 | [7] |
| Lysozyme (in sucrose) | Doubly PEGylated with 5 kDa linear PEG | 79.0 | 76.3 | -2.7 | [7] |
| Lysozyme (in GdnHCl) | Doubly PEGylated with 5 kDa linear PEG | 56.6 | 56.3 | -0.3 | [7] |
Effect of PEG Chain Length on In Vitro Activity
The attachment of PEG chains can sometimes lead to a decrease in the in vitro biological activity of a protein due to steric hindrance. This effect can be dependent on the size of the PEG linker.
| Protein | PEG Molecular Weight (kDa) | In Vitro Activity Retention (%) | Reference |
| Lysine-deficient TNF-α | 5 (linear) | - | [12] |
| Lysine-deficient TNF-α | 10 (branched) | - | [12] |
| Lysine-deficient TNF-α | 20 (linear) | 82 | [12] |
| Lysine-deficient TNF-α | 40 (branched) | Activity Lost | [12] |
| rhDNase | 20 (linear) | 58 | [12] |
| rhDNase | 30 (linear) | 93 | [12] |
| rhDNase | 40 (2-armed) | 65 | [12] |
Experimental Protocols
General Workflow for Protein PEGylation
The following diagram illustrates a typical workflow for protein PEGylation and characterization.
Caption: General workflow for protein PEGylation.
Protocol for Protein Labeling with NHS-PEG Linkers
This protocol provides a general procedure for labeling proteins with N-hydroxysuccinimide (NHS) ester-activated PEG linkers.
Materials:
-
Protein of interest
-
NHS-PEG linker
-
Reaction Buffer: Amine-free buffer, pH 7.0-8.5 (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange.
-
-
PEG-NHS Linker Preparation:
-
Immediately before use, dissolve the NHS-PEG linker in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved NHS-PEG linker to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-PEG linker.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC), dialysis, or other suitable purification methods.[3]
-
-
Characterization:
-
Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight.
-
Determine the degree of PEGylation using methods such as MALDI-TOF mass spectrometry, HPLC, or colorimetric assays.[3][13]
-
Assess the biological activity and stability of the PEGylated protein using appropriate assays.
-
Protocol for Protein Labeling with Aldehyde-PEG Linkers (Reductive Amination)
This protocol describes the labeling of proteins using PEG-aldehyde linkers via reductive amination.
Materials:
-
Protein of interest
-
Aldehyde-PEG linker
-
Reaction Buffer: Amine-free buffer, pH 6.0-8.5.[9]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Protein and PEG-Aldehyde Preparation:
-
Dissolve the protein in the Reaction Buffer to the desired concentration.
-
Dissolve the Aldehyde-PEG linker in the Reaction Buffer.
-
-
Reductive Amination Reaction:
-
Add the Aldehyde-PEG linker to the protein solution at a 10- to 50-fold molar excess.
-
Add the reducing agent to the reaction mixture. A typical final concentration for NaBH₃CN is 20 mM.[14]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[9] The reaction time may need to be optimized.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to stop the reaction.
-
-
Purification:
-
Purify the PEGylated protein from unreacted reagents using size-exclusion chromatography or dialysis.[9]
-
-
Characterization:
-
Characterize the purified product as described in the NHS-PEG labeling protocol.
-
Signaling Pathway of PEGylated Interferon
PEGylated interferon (PEG-IFN) is a successful example of a PEGylated therapeutic protein used in the treatment of hepatitis C and some cancers.[15][16] PEGylation extends the half-life of interferon, allowing for less frequent dosing.[17] PEG-IFN exerts its antiviral and anti-proliferative effects by activating the JAK-STAT signaling pathway.[17][18][19]
Caption: JAK-STAT signaling pathway activated by PEG-Interferon.
Upon binding of PEG-IFN to its receptor (IFNAR), the associated Janus kinases (JAK1 and TYK2) are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[18] Phosphorylated STAT1 and STAT2 dimerize and, along with IRF9, form the ISGF3 transcription factor complex.[17] This complex translocates to the nucleus, binds to Interferon-Stimulated Response Elements (ISREs) in the DNA, and initiates the transcription of numerous Interferon-Stimulated Genes (ISGs).[17][18] The protein products of these ISGs mediate the antiviral, anti-proliferative, and immunomodulatory effects of interferon.[17]
Quality Control of PEGylated Proteins
Thorough characterization of PEGylated proteins is crucial to ensure product quality, consistency, and efficacy. Key quality control assays include:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the heterogeneity of the PEGylated product.
-
Size-Exclusion Chromatography (SEC): To separate and quantify different PEGylated species (e.g., mono-, di-, poly-PEGylated) and remove unreacted PEG.
-
Ion-Exchange Chromatography (IEX): To separate PEGylated isomers based on charge differences.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.[3][20]
-
Peptide Mapping: To identify the specific sites of PEGylation on the protein.
-
Biological Activity Assays: To ensure that the PEGylated protein retains its intended function.
-
Purity Assays: To quantify the amount of unmodified protein and free PEG in the final product.[21]
References
- 1. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Aldehyde, mPEG-CH2CHO [nanocs.net]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ClinPGx [clinpgx.org]
- 16. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 21. CN106872624B - Method suitable for detecting purity of pegylated protein - Google Patents [patents.google.com]
Application Notes: Antibody Modification with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted bioconjugation technique for modifying therapeutic proteins, peptides, and antibodies.[1][] The covalent attachment of PEG chains enhances the pharmacokinetic and pharmacodynamic properties of biologics.[][3][4] Key benefits of PEGylating antibodies and antibody fragments include a significantly extended circulation half-life, reduced immunogenicity, increased stability against proteolysis, and improved solubility.[][4][][6] These modifications can lead to a reduced dosing frequency and improved therapeutic outcomes.[4]
However, the process is not without challenges. Random PEGylation can lead to a heterogeneous mixture of products and potential loss of biological activity due to steric hindrance at antigen-binding sites.[3][] Therefore, the choice of PEGylation strategy—specifically, the PEG linker chemistry, molecular weight, and site of attachment—must be carefully optimized to balance pharmacokinetic improvements with the retention of the antibody's biological function.[4][] This document provides detailed protocols for two common PEGylation strategies and guidance on the characterization of the resulting conjugates.
PEGylation Strategies: Non-Specific vs. Site-Specific
There are two primary approaches to antibody PEGylation: non-specific (random) and site-specific conjugation.
-
Non-Specific (Random) PEGylation: This method typically targets primary amines on the ε-amino groups of lysine (B10760008) residues, which are abundant and distributed across the antibody surface.[7][8] N-hydroxysuccinimide (NHS) ester-activated PEGs are commonly used for this purpose.[][7] While straightforward, this approach yields a heterogeneous product with a variable number of PEG chains attached at different locations, which can sometimes impact antigen binding.[3]
-
Site-Specific PEGylation: This strategy offers greater control over the conjugation site, resulting in a homogeneous product.[3][9] A common method involves engineering a free cysteine residue into the antibody sequence, which can then be specifically targeted by a maleimide-activated PEG linker.[9] This ensures that the PEG chain is attached away from the antigen-binding sites, preserving the antibody's function.[][9]
Workflow for Antibody PEGylation Strategies
The general workflow for both non-specific and site-specific PEGylation involves reaction, purification, and characterization steps.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chemicals.
Protocol 1: Non-Specific Lysine PEGylation using NHS-Ester-PEG
Principle: NHS esters react with primary amines (lysine residues and N-terminus) at pH 7-9 to form stable amide bonds.[7][10]
Materials:
-
Antibody (IgG): 1-10 mg/mL in amine-free buffer.
-
Amine-free Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5. Avoid buffers like Tris or glycine.[7][10]
-
NHS-Ester-PEG: (e.g., mPEG-SCM). Store at -20°C with desiccant.[7][8]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[8][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification: Desalting columns or Size-Exclusion Chromatography (SEC) system.
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If necessary, perform buffer exchange via dialysis or a desalting column.[7]
-
Reagent Preparation: Equilibrate the NHS-Ester-PEG vial to room temperature before opening to prevent moisture condensation.[7][8] Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[7][8] Do not store the stock solution.[7][8]
-
Calculation: Determine the volume of NHS-Ester-PEG stock solution needed. A 10- to 50-fold molar excess of PEG to antibody is a typical starting point.[11] For an IgG at 1-10 mg/mL, a 20-fold molar excess typically results in 4-6 PEG chains per antibody.[8][10]
-
Reaction: Add the calculated volume of the 10 mM NHS-Ester-PEG solution to the antibody solution while gently mixing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10%.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7][8][10]
-
Purification: Remove unreacted PEG and byproducts using a desalting column (for rapid removal) or SEC (for higher purity).[7]
Protocol 2: Site-Specific Cysteine PEGylation using Maleimide-PEG
Principle: The maleimide (B117702) group reacts specifically with the sulfhydryl group of a cysteine residue at pH 6.5-7.5 to form a stable thioether bond.[9][11] This protocol assumes the antibody has an available free cysteine. If not, interchain disulfides must first be selectively reduced.
Materials:
-
Antibody with accessible cysteine residue(s).
-
Reaction Buffer: PBS, pH 6.5-7.5. Avoid sulfhydryl-containing reagents.[11]
-
Maleimide-PEG: Store at -20°C.
-
(Optional) Reducing Agent: 10 mM Tris(2-carboxyethyl)phosphine (TCEP) for selective disulfide reduction.
-
Quenching Solution: 10 mM Cysteine or N-ethylmaleimide.
-
Purification: Desalting columns or SEC system.
Procedure:
-
(Optional) Antibody Reduction: If targeting interchain disulfides, add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.[]
-
(Optional) Desalting: If the antibody was reduced, immediately remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.[]
-
Reagent Preparation: Prepare a stock solution of Maleimide-PEG in a suitable buffer or organic solvent as recommended by the manufacturer.
-
Calculation: A 5- to 20-fold molar excess of Maleimide-PEG to available sulfhydryl groups is recommended.[][12]
-
Reaction: Add the Maleimide-PEG solution to the antibody solution.
-
Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 10 mM cysteine) to cap any unreacted maleimide groups.[]
-
Purification: Purify the PEGylated antibody from unreacted PEG and quenching reagents using SEC.
Characterization of PEGylated Antibodies
After purification, it is crucial to characterize the conjugate to determine the degree of PEGylation, purity, and retention of biological activity.[1][13]
| Characterization Method | Parameter Measured | Typical Results |
| SDS-PAGE | Apparent Molecular Weight | PEGylated antibody shows a significant increase in apparent molecular weight (appears larger than actual MW) and may appear as a smear for non-specific conjugation. |
| Size-Exclusion HPLC (SEC-HPLC) | Purity & Aggregation | A shift to a shorter retention time compared to the native antibody. Allows quantification of monomer, aggregate, and fragment. |
| Mass Spectrometry (LC/MS) | Mass & Degree of PEGylation | Provides the exact mass of the conjugate, allowing determination of the number of PEG chains attached.[13] |
| ELISA / Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | Measures the binding kinetics of the PEGylated antibody to its target antigen to confirm retention of biological function. |
Impact of PEGylation on Antibody Properties
The covalent attachment of PEG chains can dramatically alter the physicochemical and biological properties of an antibody.[4]
Pharmacokinetic Data Comparison
PEGylation is primarily employed to improve the pharmacokinetic profile of therapeutic proteins.[6][14] The size of the attached PEG molecule is a critical factor.[15]
| Molecule | Molecular Weight (MW) | Serum Half-Life (t½) | Fold Increase in Half-Life | Reference |
| Specific Equine F(ab')₂ | ~110 kDa | 38.32 hours | - | [16] |
| PEGylated F(ab')₂ (Fab-PEG-Fab) | ~140 kDa | 71.41 hours | ~1.86x | [16] |
| PEG Polymer | 6 kDa | 18 minutes | - | [] |
| PEG Polymer | 50 kDa | 16.5 hours | - | [] |
This table summarizes representative data from literature and illustrates the significant impact of PEGylation on circulation half-life.
Logical Relationships in PEGylation Design
The design of a PEGylated antibody involves a trade-off between maximizing half-life and retaining bioactivity. This relationship is influenced by the PEG size, structure (linear vs. branched), and attachment site.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymer Fusions to Increase Antibody Half-Lives: PEGylation and Other Modifications (Chapter 19) - Recombinant Antibodies for Immunotherapy [resolve.cambridge.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
PROTAC Linker Design and Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Linker Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
The rational design of the linker is paramount for developing potent and selective PROTACs. Key considerations in linker design include its length, composition (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains, or rigid moieties), and the attachment points to the two ligands. An optimal linker facilitates a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein.
I. PROTAC Linker Design Strategies
The design of a PROTAC linker is an iterative process that often involves synthesizing and evaluating a library of linkers with varying lengths and compositions to identify the optimal candidate for a given POI and E3 ligase pair.
Linker Composition
The chemical nature of the linker significantly impacts the physicochemical properties of the PROTAC.
-
Flexible Linkers (Alkyl and PEG Chains): These are the most commonly used linkers in initial PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.
-
Rigid Linkers: Incorporating rigid structural elements, such as piperazine, piperidine, or triazole groups, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can lead to improved potency and selectivity.[3]
Linker Length
The length of the linker is a crucial parameter that must be empirically determined for each PROTAC system.
-
A linker that is too short may result in steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.
-
Conversely, a linker that is too long might not effectively bring the two proteins into proximity, leading to inefficient ubiquitination.
Attachment Points
The points at which the linker is connected to the POI and E3 ligase ligands are also critical. The linker should be attached at positions that do not disrupt the binding of the ligands to their respective proteins.
II. Quantitative Analysis of Linker Impact on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC degradation efficiency, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
Table 1: Impact of Flexible Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 9 | >5000 | <10 | [3] |
| BRD4 | CRBN | PEG | 12 | <500 | ~50 | [3] |
| BRD4 | CRBN | PEG | 15 | <100 | >90 | [3] |
| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | N/A | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [3] |
| PI3Kα | VHL | Alkyl | 8 | 227.4 | 71.3 | [4][5] |
| mTOR | VHL | Alkyl | 8 | 45.4 | 74.9 | [4][5] |
Table 2: Comparison of Flexible and Rigid Linkers on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BET Proteins | CRBN | Alkyl (Flexible) | ~50 | ~80 | [6] |
| BET Proteins | CRBN | Piperazine (Rigid) | <10 | >95 | [6] |
| HDAC3 | VHL | PEG (Flexible) | ~500 | ~60 | [4] |
| HDAC3 | VHL | Piperidine (Rigid) | 440 | 77 | [4] |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of PROTAC linkers and their conjugation to protein-of-interest (POI) and E3 ligase ligands.
Protocol for Synthesis of a Bifunctional PEG Linker
This protocol describes the synthesis of an amine- and carboxylic acid-terminated PEG linker, which can be used for subsequent conjugation reactions.
Materials:
-
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Reaction with Succinic Anhydride
-
Dissolve tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.0 eq) in DCM.
-
Add TEA (1.5 eq) to the solution.
-
Add succinic anhydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected PEG linker.
-
-
Step 2: Boc Deprotection
-
Dissolve the Boc-protected PEG linker (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine- and carboxylic acid-terminated PEG linker can be used in the next step without further purification.
-
Protocol for PROTAC Synthesis via Amide Coupling
This protocol outlines the sequential amide coupling of a POI ligand and an E3 ligase ligand to a bifunctional linker.
Materials:
-
Amine-functionalized POI ligand (POI-NH2)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)
-
Bifunctional linker with two carboxylic acid groups (e.g., adipic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Preparative HPLC system
Procedure:
-
Step 1: First Amide Coupling
-
To a solution of the bifunctional linker (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate one of the carboxylic acid groups.
-
Add a solution of the POI-NH2 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to isolate the POI-linker intermediate.
-
-
Step 2: Second Amide Coupling
-
To a solution of the purified POI-linker intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the remaining carboxylic acid group.
-
Add a solution of the E3 ligase ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Protocol for PROTAC Synthesis via Click Chemistry
This protocol describes the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize a PROTAC.
Materials:
-
Alkyne-functionalized POI ligand (POI-alkyne)
-
Azide-functionalized E3 ligase ligand (E3-azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/water (1:1)
-
Preparative HPLC system
Procedure:
-
Dissolve the POI-alkyne (1.0 eq) and E3-azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared solution of sodium ascorbate (0.3 eq in water) to the reaction mixture.
-
Add a solution of CuSO4·5H2O (0.1 eq in water) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
IV. Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC technology.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Logical Relationships in PROTAC Linker Design
Caption: Key considerations and their impact on PROTAC efficacy.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[2][3] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside tumor cells.[3][4][5] This targeted drug release minimizes off-target toxicity and enhances the therapeutic window.[2][3]
These application notes provide a comprehensive guide to the development of ADCs featuring cleavable linkers, including detailed experimental protocols for their synthesis and characterization, and a comparative analysis of different cleavable linker technologies.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly categorized based on their cleavage mechanism:
-
Enzyme-Cleavable Linkers: These are the most widely used type of cleavable linkers. They incorporate a peptide sequence that is recognized and cleaved by specific enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[6] A popular example is the valine-citrulline (Val-Cit) dipeptide linker.[2][6] More recently, legumain-cleavable linkers containing asparagine (Asn) have been developed as a hydrophilic alternative to the more hydrophobic Val-Cit linkers.[6][7]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.0) compared to the physiological pH of blood (pH 7.4).[2] Hydrazone linkers are a common example of acid-labile linkers that undergo hydrolysis in the acidic tumor microenvironment.[2][5]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the cytoplasm of tumor cells, where the concentration of the reducing agent glutathione (B108866) is significantly higher.[2][5]
The choice of linker has a significant impact on the ADC's properties, including its stability, potency, and bystander effect.[2][4] The bystander effect occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells, which is a key advantage of many cleavable linkers.[4][8]
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[9][10] HIC-HPLC is a robust method for determining DAR by separating ADC species based on their hydrophobicity.[5][10]
Materials:
-
ADC sample
-
HIC column (e.g., BioPro HIC BF, 4 µm, 100 x 4.6 mm ID)[9]
-
Mobile Phase A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.8, with 5% Isopropanol[9]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol[9]
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20 µL of the ADC sample (typically at a concentration of 2 mg/mL).[11]
-
Develop a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 40 minutes) at a flow rate of 0.4 mL/min.[9]
-
Monitor the elution profile at 280 nm.[9]
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species * DAR of each species) / 100[]
Workflow for DAR Determination by HIC-HPLC
Caption: Workflow for DAR determination by HIC-HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of an ADC is evaluated to determine its potency and specificity against cancer cell lines. The MTT assay is a colorimetric assay that measures cell viability.[13][14]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC dilutions
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13][15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight.[13][15]
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 48–144 hours at 37°C with 5% CO2.[13]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours.[13][15]
-
Add 100 µL of the solubilization solution to each well and incubate overnight in the dark.[13][15]
-
Read the absorbance at 570 nm using a microplate reader.[13][15]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC and released payload over time.[1][16][17]
Materials:
-
ADC sample
-
Human plasma (or plasma from other species of interest)
-
Incubator at 37°C
-
ELISA plates
-
LC-MS/MS system
-
Reagents for ELISA and LC-MS/MS analysis
Procedure:
-
Incubate the ADC sample in plasma at 37°C.[1]
-
At various time points (e.g., 0, 24, 48, 96, 144 hours), draw aliquots of the plasma samples.[17]
-
For intact ADC quantification (ELISA): a. Coat an ELISA plate with an antigen specific to the ADC's antibody.[3] b. Add the plasma samples and incubate. c. Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the ADC to detect the amount of intact ADC. d. Add a substrate and measure the colorimetric change.
-
For free payload quantification (LC-MS/MS): a. Precipitate the proteins in the plasma samples using an organic solvent (e.g., acetonitrile).[3] b. Centrifuge to pellet the proteins and collect the supernatant containing the free payload.[3] c. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.[3]
-
Plot the concentration of intact ADC and free payload over time to determine the stability profile.
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This study evaluates the anti-tumor activity of the ADC in a living organism.[18][19]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)[19]
-
Human cancer cell line that expresses the target antigen
-
ADC formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the human cancer cells into the flank of the immunodeficient mice.[18][19]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the ADC (intravenously or intraperitoneally) and vehicle control according to the predetermined dosing schedule.[18][19]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).[20] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[18]
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.[18]
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the ADC.
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study.
Quantitative Comparison of Cleavable Linkers
The selection of a cleavable linker is a critical decision in ADC design, as it significantly influences the therapeutic index. The following tables summarize key quantitative data for different cleavable linker technologies.
Table 1: Plasma Stability of Cleavable Linkers [2]
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity. |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can show instability in circulation, leading to premature drug release. |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by the steric hindrance around the disulfide bond. |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Shows greater stability and efficacy in vivo compared to some peptide linkers. |
| Sulfatase-Cleavable | High (> 7 days in mouse plasma) | Demonstrates high plasma stability. |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers [2]
| Linker Type | Payload | Target Antigen & Cell Line | IC50 (ng/mL) | Key Findings |
| Protease-Sensitive (Val-Cit) | MMAE | CD30+ (Karpas 299) | 10-100 | Potent cytotoxicity against antigen-positive cells. |
| pH-Sensitive (Hydrazone) | Doxorubicin | HER2+ (SK-BR-3) | 100-1000 | Moderate potency, with some off-target toxicity observed. |
| Glutathione-Sensitive (Disulfide) | DM1 | CD22+ (Ramos) | 50-200 | Effective cytotoxicity, with potency dependent on the payload. |
| Enzyme-Sensitive (β-Glucuronide) | MMAE | Lewis Y+ (A431) | 5-50 | High potency and specificity. |
| Sulfatase-Cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC. |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Table 3: Bystander Effect of ADCs with Cleavable Linkers [4][8]
| Linker Type | Payload Permeability | Bystander Killing | Key Findings |
| Protease-Sensitive (Val-Cit) | High (e.g., MMAE) | Yes | Efficiently induces bystander killing of neighboring antigen-negative cells. |
| pH-Sensitive (Hydrazone) | Variable | Payload-dependent | The bystander effect is dependent on the membrane permeability of the released payload. |
| Glutathione-Sensitive (Disulfide) | High (e.g., DM1) | Yes | Can mediate a significant bystander effect. |
Signaling Pathways and Logical Relationships
The mechanism of action of an ADC with a cleavable linker involves a series of steps, from binding to the target antigen to the release of the payload and induction of cell death.
Mechanism of Action of an ADC with a Cleavable Linker
Caption: General mechanism of action for an ADC with a cleavable linker.
Logical Relationship of Cleavable Linker Types and Cleavage Triggers
Caption: Relationship between cleavable linker types and their triggers.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ymc.eu [ymc.eu]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Functionalizing Antibodies for Drug Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. This targeted approach minimizes systemic toxicity and enhances the therapeutic index compared to traditional chemotherapy. The efficacy of an ADC is critically dependent on the strategic functionalization of the monoclonal antibody (mAb), the choice of the linker, and the cytotoxic payload.
These application notes provide an overview of common strategies for antibody functionalization and detailed protocols for key experimental procedures in the development of ADCs.
Core Concepts in Antibody Functionalization
The functionalization of an antibody for drug conjugation involves the chemical modification of specific amino acid residues to create stable linkages with a drug-payload, either directly or through a linker. The choice of conjugation strategy significantly impacts the homogeneity, stability, and in vivo performance of the resulting ADC.
Key Components of an Antibody-Drug Conjugate:
-
Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen.
-
Cytotoxic Payload: A highly potent small molecule drug that induces cell death.
-
Linker: Covalently attaches the payload to the antibody and should be stable in circulation but allow for efficient drug release at the target site.
There are two primary approaches to antibody conjugation:
-
Non-Specific Conjugation: This traditional approach targets naturally occurring amino acids, such as lysine (B10760008) and cysteine.
-
Lysine Conjugation: Targets the ε-amino groups of lysine residues. With numerous lysine residues on a typical antibody, this method often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[1][][3][4]
-
Cysteine Conjugation: Targets the thiol groups of cysteine residues. This typically involves the reduction of interchain disulfide bonds, yielding a more controlled number of conjugation sites compared to lysine conjugation.[5]
-
-
Site-Specific Conjugation: These next-generation techniques enable the precise attachment of payloads to predetermined sites on the antibody. This results in a homogeneous ADC population with a uniform DAR, leading to improved pharmacokinetics and a better-defined safety profile.[6][7][8] Methods include:
-
Engineered Cysteines: Introduction of cysteine residues at specific sites through genetic engineering.[9]
-
Enzymatic Conjugation: Use of enzymes like transglutaminase to couple payloads to specific glutamine residues.[6][7][8][10]
-
Glycan Remodeling: Modification of the conserved N-glycans on the antibody's Fc region to serve as conjugation sites.[6][7]
-
Unnatural Amino Acids: Incorporation of amino acids with orthogonal reactivity into the antibody sequence.[8]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained during the characterization of ADCs.
Table 1: Comparison of Lysine vs. Cysteine Conjugation
| Parameter | Lysine Conjugation | Cysteine Conjugation | Site-Specific Conjugation |
| Target Residue | ε-amino group of Lysine | Thiol group of Cysteine | Engineered Cys, Gln, etc. |
| Homogeneity | Heterogeneous | Moderately Homogeneous | Homogeneous |
| DAR Range | 0 - 8+ | 0, 2, 4, 6, 8 | Defined (e.g., 2 or 4) |
| Process Control | Difficult | Moderate | High |
| Potential for Aggregation | Higher | Lower | Lowest |
Table 2: Characterization of a Cysteine-Linked ADC (Example Data)
| Analysis | Parameter | Result |
| UV-Vis Spectroscopy | Average DAR | 3.6 |
| HIC-HPLC | DAR Distribution | DAR 0: 5%, DAR 2: 20%, DAR 4: 50%, DAR 6: 20%, DAR 8: 5% |
| Weighted Average DAR | 3.8 | |
| Size Exclusion Chromatography | Monomer Purity | >98% |
| In Vitro Plasma Stability (7 days) | % Intact ADC (Human Plasma) | 85% |
| % Intact ADC (Mouse Plasma) | 75% |
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for ADC production and characterization.
Caption: Mechanism of action for a HER2-targeted ADC.
Caption: EGFR signaling pathway and points of ADC intervention.
Experimental Protocols
Protocol 1: Lysine-Mediated Antibody Conjugation
This protocol describes a non-specific conjugation method targeting lysine residues.[1][3][4]
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Amine-reactive drug-linker (e.g., NHS-ester) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column: Sephadex G-25 desalting column.
Procedure:
-
Buffer Exchange: Exchange the antibody into the reaction buffer using a desalting column or dialysis.
-
Reaction Setup: Adjust the antibody concentration to 5 mg/mL in the reaction buffer.
-
Drug-Linker Addition: Add a 5- to 10-fold molar excess of the dissolved drug-linker to the antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated drug-linker and other small molecules by passing the reaction mixture through a pre-equilibrated Sephadex G-25 desalting column with PBS, pH 7.4.
-
Characterization: Analyze the purified ADC for protein concentration, DAR, and aggregation.
Protocol 2: Cysteine-Mediated Antibody Conjugation
This protocol outlines the conjugation to cysteine residues following the reduction of interchain disulfide bonds.[5][]
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in PBS, pH 7.4.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Thiol-reactive drug-linker (e.g., maleimide-activated) dissolved in DMSO.
-
Quenching solution: 10 mM N-acetylcysteine.
-
Purification column: Sephadex G-25 desalting column.
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.2.
Procedure:
-
Reduction: To the antibody solution, add TCEP to a final concentration that provides a 2- to 4-fold molar excess over the antibody. Incubate for 1-2 hours at 37°C.
-
Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column pre-equilibrated with Reaction Buffer to remove excess TCEP.
-
Conjugation: Add a 5- to 10-fold molar excess of the thiol-reactive drug-linker to the purified reduced antibody.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark with gentle mixing.
-
Quenching: Add N-acetylcysteine to a final concentration that is in 2-fold molar excess to the drug-linker to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes.
-
Purification: Purify the ADC using a Sephadex G-25 desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Characterize the purified ADC for protein concentration, DAR, and monomer content.
Protocol 3: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for purifying ADCs and separating species with different DARs based on their hydrophobicity.[12][13][14][15][16]
Materials:
-
Crude ADC conjugation mixture.
-
HIC Column (e.g., Butyl or Phenyl Sepharose).
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[12]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[12]
-
HPLC or FPLC system.
Procedure:
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of 100% Mobile Phase A.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Elution Gradient: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes. Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy and SDS-PAGE to identify the fractions containing the desired ADC species.
-
Pooling and Buffer Exchange: Pool the desired fractions and perform a buffer exchange into a suitable formulation buffer.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This is a straightforward method for determining the average DAR of an ADC.[][18][19][20][21]
Materials:
-
Purified ADC solution.
-
Unconjugated antibody (naked mAb) solution of known concentration.
-
Free drug-linker solution of known concentration.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Determine Extinction Coefficients:
-
Measure the absorbance of the naked mAb at 280 nm and at the wavelength of maximum absorbance of the drug (λmax-drug). Calculate the extinction coefficient of the antibody at both wavelengths (εAb,280 and εAb,λmax-drug).
-
Measure the absorbance of the free drug-linker at 280 nm and λmax-drug. Calculate the extinction coefficient of the drug at both wavelengths (εDrug,280 and εDrug,λmax-drug).
-
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A280) and λmax-drug (Aλmax-drug).
-
Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:
-
C_Ab = (A280 * εDrug,λmax-drug - Aλmax-drug * εDrug,280) / (εAb,280 * εDrug,λmax-drug - εAb,λmax-drug * εDrug,280)
-
C_Drug = (Aλmax-drug * εAb,280 - A280 * εAb,λmax-drug) / (εDrug,λmax-drug * εAb,280 - εDrug,280 * εAb,λmax-drug)
-
-
Calculate DAR:
-
DAR = C_Drug / C_Ab
-
Protocol 5: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring drug deconjugation over time.[22][23][24][25][26]
Materials:
-
Purified ADC.
-
Human, rat, or mouse plasma (citrate-anticoagulated).
-
PBS, pH 7.4.
-
Incubator at 37°C.
-
Analytical method to quantify ADC and free drug (e.g., HIC-HPLC, LC-MS).
Procedure:
-
Sample Preparation: Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.
-
Sample Processing: Immediately process the plasma aliquots to precipitate plasma proteins (e.g., by adding acetonitrile) and separate the supernatant containing the free drug. Alternatively, the intact ADC can be captured for analysis.
-
Analysis:
-
Quantify the amount of released payload in the supernatant using a suitable method like LC-MS.
-
Analyze the amount of intact ADC remaining at each time point using a method like HIC-HPLC to determine the change in DAR over time.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released drug as a function of time to determine the stability profile and half-life of the ADC in plasma.
References
- 1. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synaffix.com [synaffix.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 20. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. pubs.acs.org [pubs.acs.org]
Solid-Phase Synthesis of PROTACs Utilizing PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[2][3] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3]
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[2] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, a cellular machinery responsible for protein catabolism.[1][2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]
The Role of PEG Linkers in PROTAC Design
The linker is a critical component of a PROTAC, significantly influencing its efficacy by modulating the stability and geometry of the ternary complex.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties.[5][6] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule, which are crucial for its biological activity.[5][] Furthermore, the flexible nature and variable length of PEG linkers allow for precise optimization of the distance and orientation between the POI and E3 ligase ligands to achieve efficient protein degradation.[6][8]
Solid-Phase Synthesis of PROTACs
Solid-phase synthesis (SPS) offers a streamlined and efficient approach for the rapid assembly of PROTAC libraries.[4][9] This methodology involves the immobilization of one of the PROTAC components, typically the E3 ligase ligand or the POI ligand, onto a solid support (resin).[4] The subsequent synthetic steps, including linker attachment and coupling of the second ligand, are carried out on the solid phase. The key advantages of SPS include simplified purification procedures, as excess reagents and byproducts can be easily washed away, and the ability to drive reactions to completion using an excess of reagents.[4]
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides a representative protocol for the solid-phase synthesis of a PROTAC using a PEG linker. The example outlines the immobilization of an E3 ligase ligand (e.g., pomalidomide) onto a solid support, followed by the attachment of a PEG linker and subsequent coupling of a POI ligand.
Materials and Reagents
-
Solid support (e.g., Rink Amide resin)
-
E3 ligase ligand with a suitable functional group for immobilization (e.g., a carboxylic acid for amide bond formation)
-
t-Boc-N-amido-PEG-Br linker (e.g., t-Boc-N-amido-PEG10-Br)
-
Protein of Interest (POI) ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Bases: DIPEA (N,N-Diisopropylethylamine), Triethylamine (TEA)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), HPLC (High-Performance Liquid Chromatography)
Protocol 1: Immobilization of E3 Ligase Ligand
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Ligand Coupling: To the deprotected resin, add a solution of the E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Shake the reaction mixture at room temperature for 16 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: PEG Linker Attachment
-
Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF.
-
Linker Coupling: To the resin, add a solution of t-Boc-N-amido-PEG-Br (2 eq.) and a suitable base such as DIPEA (4 eq.) in DMF.[4]
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.[4]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).[4]
-
Drying: Dry the resin under vacuum.[4]
Protocol 3: POI Ligand Coupling
-
Boc Deprotection: Treat the resin with 20% TFA in DCM for 30 minutes to remove the Boc protecting group from the PEG linker.
-
Washing: Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).
-
POI Ligand Coupling: To the resin, add a solution of the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.[4]
-
Reaction: Shake the mixture at room temperature for 16 hours.[4]
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).[4]
-
Drying: Dry the resin under vacuum.[4]
Protocol 4: Cleavage and Purification
-
Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.[4]
-
Precipitation: Precipitate the cleaved PROTAC in cold diethyl ether.
-
Purification: Purify the crude PROTAC using preparative HPLC to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Solid-Phase Synthesis Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a PROTAC.
Caption: General workflow for solid-phase PROTAC synthesis.
Data Presentation
The success of a solid-phase PROTAC synthesis campaign can be evaluated by monitoring the yield and purity at each key step. The following tables provide a template for summarizing representative quantitative data. The values presented are illustrative and will vary depending on the specific ligands, linker, and reaction conditions used.
Table 1: Summary of Solid-Phase Synthesis Yields
| Step | Description | Starting Material (Resin Loading) | Product | Yield (%) |
| 1 | E3 Ligase Ligand Immobilization | 1.0 mmol/g | E3-Resin | >95 |
| 2 | PEG Linker Attachment | E3-Resin | Linker-E3-Resin | >90 |
| 3 | POI Ligand Coupling | Linker-E3-Resin | PROTAC-Resin | >85 |
| 4 | Cleavage and Purification | PROTAC-Resin | Final PROTAC | 30-50 |
Table 2: Characterization of a Representative PROTAC
| Parameter | Method | Result |
| Purity | Analytical HPLC | >98% |
| Identity | LC-MS | Calculated Mass vs. Observed Mass |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Peaks corresponding to POI ligand, PEG linker, and E3 ligase ligand |
Conclusion
The solid-phase synthesis of PROTACs using PEG linkers is a powerful and efficient strategy for the rapid generation of diverse PROTAC libraries for targeted protein degradation studies.[4][9] The methodologies outlined in these application notes provide a robust framework for researchers in the field of drug discovery and chemical biology to design, synthesize, and evaluate novel PROTACs. The use of PEG linkers offers significant advantages in terms of solubility and optimization of the ternary complex formation, ultimately contributing to the development of more effective protein degraders.[5]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Poly(ethylene glycol) (PEG) Linkers in Targeted Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the field of targeted therapy, enabling the development of sophisticated drug delivery systems with enhanced efficacy and safety profiles. These flexible, hydrophilic polymers serve as molecular bridges, connecting targeting moieties, such as antibodies or small molecules, to potent therapeutic payloads. The unique physicochemical properties of PEG, including its biocompatibility, low immunogenicity, and ability to improve the solubility and pharmacokinetic properties of conjugated molecules, have led to its widespread adoption in the design of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle-based drug delivery systems. This document provides a detailed overview of the applications of PEG linkers in these targeted therapy modalities, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
I. PEG Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. PEG linkers are frequently incorporated into ADC design to improve their therapeutic index.
Key Advantages of PEG Linkers in ADCs:
-
Improved Hydrophilicity: Many cytotoxic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, improving its solubility and manufacturability.
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, reducing its renal clearance and extending its circulation half-life. This prolonged exposure can lead to greater accumulation of the ADC in the tumor tissue.
-
Tunable Drug-to-Antibody Ratio (DAR): The length and structure of the PEG linker can be modulated to achieve a desired DAR, which is a critical parameter affecting both the potency and toxicity of the ADC.
-
Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload from the immune system, potentially reducing the risk of an anti-drug antibody response.
Quantitative Impact of PEG Linker Properties on ADC Performance
The properties of the PEG linker, such as its length and architecture (linear vs. branched), can have a profound impact on the performance of an ADC.
| ADC Component | Linker Type | DAR | In Vitro Potency (IC50) | In Vivo Efficacy | Pharmacokinetics (Clearance) | Reference |
| Anti-Trop-2 mAb + MMAE | Val-Lys-PAB | 4 | - | - | - | [1] |
| mPEG24 -Val-Lys-PAB | 4 | Improved | Enhanced tumor suppression | Prolonged half-life | [1] | |
| Val-Lys-PAB | 8 | - | Reduced | Accelerated | [1] | |
| mPEG24 -Val-Lys-PAB | 8 | Improved | Enhanced tumor suppression | Prolonged half-life | [1] | |
| Trastuzumab + DM1 | Linear PEG24 | ~8 | - | Reduced | Faster | [2] |
| Pendant 2 x PEG12 | ~8 | Improved | Improved | Slower | [2] | |
| Affibody + MMAE | No PEG | - | High | Reduced | 19.6 min (half-life) | [3] |
| 4 kDa PEG | - | Reduced | Improved | 49.2 min (half-life) | [3] | |
| 10 kDa PEG | - | Further Reduced | Most Improved | 219.0 min (half-life) | [3] |
Signaling Pathway: Intracellular Trafficking of a HER2-Targeted ADC
Upon binding to the HER2 receptor on the surface of a cancer cell, the ADC is internalized through receptor-mediated endocytosis. The ADC-receptor complex is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the acidic environment and the presence of proteases lead to the degradation of the linker and/or the antibody, releasing the cytotoxic payload into the cytoplasm. The payload can then bind to its intracellular target (e.g., microtubules), leading to cell cycle arrest and apoptosis.[4][5][6][7]
Caption: Intracellular trafficking pathway of a HER2-targeted antibody-drug conjugate.
II. PEG Linkers in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.
Key Advantages of PEG Linkers in PROTACs:
-
Enhanced Solubility and Permeability: PROTACs are often large and complex molecules with poor physicochemical properties. The incorporation of a PEG linker can significantly improve their aqueous solubility and cell permeability.[8]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal orientation of the POI and E3 ligase within the ternary complex, which is necessary for efficient ubiquitination.[8][9]
-
Modulation of Physicochemical Properties: The PEG linker can be used to fine-tune the overall properties of the PROTAC, such as its molecular weight and topological polar surface area (TPSA), which can impact its drug-like characteristics.
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a key determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| PROTAC Target | E3 Ligase Ligand | Linker (PEG units) | DC50 | Dmax (%) | Reference |
| BRD4 | Thalidomide | 2 | > 5 µM | ~60 | |
| 4 | < 0.5 µM | > 90 | [8] | ||
| 5 | Optimal | > 95 | [10] | ||
| 8 | Suboptimal | ~80 | [10] | ||
| ERα | VHL Ligand | 12 atoms | Less Potent | - | |
| 16 atoms | More Potent | - | [11] | ||
| TBK1 | VHL Ligand | < 12 atoms | No degradation | - | [12] |
| 21 atoms | 3 nM | 96 | [12] | ||
| 29 atoms | 292 nM | 76 | [12] |
Signaling Pathway: BRD4 Degradation by a VHL-Recruiting PROTAC
A PROTAC targeting BRD4, such as one utilizing a JQ1 derivative as the BRD4 binder and a ligand for the von Hippel-Lindau (VHL) E3 ligase, works by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BRD4. Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in the levels of BRD4 and the downregulation of its target genes, such as c-Myc, which ultimately inhibits cancer cell proliferation.[1][2][11]
Caption: Mechanism of BRD4 degradation induced by a VHL-recruiting PROTAC.
III. PEG Linkers in Nanoparticle Drug Delivery
PEGylation is a widely used strategy to improve the performance of nanoparticle-based drug delivery systems, such as liposomes and polymeric nanoparticles. The dense layer of PEG on the nanoparticle surface, often referred to as a "stealth" coating, provides several advantages.
Key Advantages of PEG Linkers in Nanoparticles:
-
Prolonged Circulation Time: The hydrophilic PEG layer reduces opsonization (the process of marking particles for phagocytosis) and uptake by the reticuloendothelial system (RES), leading to a significantly longer circulation half-life.
-
Enhanced Tumor Accumulation: The prolonged circulation time allows for greater accumulation of the nanoparticles in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Improved Stability: The PEG coating can prevent aggregation of the nanoparticles in biological fluids, improving their stability.
-
Platform for Targeted Ligand Attachment: The terminal end of the PEG chain can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate active targeting to specific cells or tissues.
Quantitative Impact of PEGylation on Nanoparticle Properties
The length and density of the PEG chains on the nanoparticle surface are critical parameters that influence their in vivo behavior.
| Nanoparticle System | PEG Modification | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Effect | Reference |
| Paclitaxel Liposomes | 5 mol% PEG2000 | ~120 | < 0.2 | > 90% | - | - |
| Doxorubicin mPEG-PCL | No PEG | ~80 | - | - | Rapid clearance | - |
| Low-density PEG5k | ~80 | - | - | Increased circulation | - | |
| High-density PEG5k | ~80 | - | - | Longest circulation | - | |
| Folate-Liposomes | PEG2k | ~130 | < 0.2 | - | Reduced tumor accumulation | [13] |
| PEG5k | ~140 | < 0.2 | - | Intermediate tumor accumulation | [13] | |
| PEG10k | ~150 | < 0.2 | - | Highest tumor accumulation | [13] |
IV. Experimental Protocols
Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Amine-PEG-Carboxylic Acid)
This protocol describes the synthesis of a heterobifunctional PEG linker with an amine group at one end and a carboxylic acid at the other, which is a versatile building block for conjugation.
Materials:
-
α-t-Boc-amino-ω-hydroxy-PEG
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Carboxylation of the Hydroxyl Terminus: a. Dissolve α-t-Boc-amino-ω-hydroxy-PEG (1 eq.) and succinic anhydride (1.5 eq.) in anhydrous DCM in a round-bottom flask. b. Add TEA (2 eq.) to the solution and stir the reaction mixture at room temperature overnight under a nitrogen atmosphere. c. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. d. Wash the reaction mixture with 0.1 M HCl and then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain α-t-Boc-amino-ω-carboxy-PEG.
-
Deprotection of the Amine Terminus: a. Dissolve the α-t-Boc-amino-ω-carboxy-PEG in a mixture of DCM and TFA (e.g., 1:1 v/v). b. Stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Remove the solvent and excess TFA under reduced pressure. e. Precipitate the product by adding cold diethyl ether. f. Collect the precipitate by filtration and dry under vacuum to yield the final α-amino-ω-carboxy-PEG linker.
Protocol 2: Site-Specific Antibody Conjugation with a PEG-Maleimide Payload
This protocol describes the site-specific conjugation of a PEGylated payload to an engineered cysteine residue in a monoclonal antibody.[6][12][14]
Materials:
-
Engineered monoclonal antibody with a free cysteine residue
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PEG-maleimide activated payload
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
SDS-PAGE equipment
Procedure:
-
Antibody Reduction: a. Prepare a solution of the engineered antibody in PBS. b. Add a 10-fold molar excess of TCEP to the antibody solution. c. Incubate at room temperature for 30-60 minutes to reduce any disulfide bonds involving the engineered cysteine. d. Remove the excess TCEP by buffer exchange using an SEC column equilibrated with PBS.
-
Conjugation Reaction: a. Immediately after reduction, add a 5- to 10-fold molar excess of the PEG-maleimide activated payload to the reduced antibody solution. b. Gently mix and incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours. c. Monitor the conjugation reaction by SDS-PAGE, observing a shift in the molecular weight of the antibody upon conjugation.
-
Purification and Characterization: a. Purify the ADC from unreacted payload and other small molecules using an SEC column. b. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. c. Characterize the final ADC by SDS-PAGE to confirm conjugation and by hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 3: Preparation of PEGylated Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing PEGylated liposomes encapsulating a hydrophilic drug.
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG2000
-
Chloroform and methanol
-
Hydrophilic drug
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the phospholipids, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation. b. Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration and Drug Encapsulation: a. Prepare a solution of the hydrophilic drug in the hydration buffer. b. Add the drug solution to the lipid film and hydrate (B1144303) the film by gentle rotation at a temperature above the phase transition temperature of the lipids. c. The hydration process will form multilamellar vesicles (MLVs).
-
Size Reduction and Homogenization: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication in a bath sonicator. b. Further reduce the size and homogenize the liposomes by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times.
-
Purification and Characterization: a. Remove the unencapsulated drug by size-exclusion chromatography or dialysis. b. Characterize the PEGylated liposomes for their particle size and polydispersity index (PDI) using dynamic light scattering (DLS), and determine the encapsulation efficiency by quantifying the amount of encapsulated drug.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC.
Conclusion
PEG linkers are a versatile and powerful tool in the design of targeted therapies. Their ability to improve the physicochemical and pharmacokinetic properties of ADCs, PROTACs, and nanoparticle drug delivery systems has been instrumental in advancing these therapeutic modalities. The continued development of novel PEG linker chemistries and architectures promises to further enhance the efficacy and safety of targeted therapies, offering new hope for patients with a wide range of diseases. The quantitative data and detailed protocols provided in this document are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Methylamino-PEG3-benzyl in Small Molecule Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamino-PEG3-benzyl is a discrete polyethylene (B3416737) glycol (dPEG®) linker designed for the conjugation of small molecules to enhance their therapeutic properties. This heterobifunctional linker features a secondary amine (methylamino) for covalent attachment to a small molecule drug and a benzyl (B1604629) group that can be utilized for further modifications or to enhance stability. The integrated PEG3 (triethylene glycol) spacer is hydrophilic, which can significantly improve the solubility and pharmacokinetic profile of hydrophobic drug molecules. PEGylation, the process of covalently attaching PEG chains to molecules, has been shown to increase the hydrodynamic size of drugs, thereby extending their circulation half-life, reducing renal clearance, and potentially decreasing immunogenicity.[1]
This document provides detailed application notes and experimental protocols for the conjugation of a model small molecule drug, Paclitaxel (B517696), to this compound. Paclitaxel, a potent anti-cancer agent, possesses a carboxylic acid group that can be readily coupled with the amine functionality of the linker.
Key Applications and Advantages of this compound Conjugation
-
Enhanced Solubility: The hydrophilic PEG3 spacer can significantly increase the aqueous solubility of poorly soluble drugs, facilitating formulation and administration.
-
Improved Pharmacokinetics: The increased hydrodynamic radius of the drug-linker conjugate can lead to a longer plasma half-life and reduced clearance.
-
Reduced Immunogenicity: The PEG linker can shield the drug from the immune system, potentially reducing immune responses.
-
Versatile Conjugation Chemistry: The methylamino group allows for straightforward conjugation to small molecules containing carboxylic acids or activated esters, forming stable amide bonds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H23NO3 |
| Molecular Weight | 253.34 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in a wide range of organic solvents and water |
| Functional Groups | Methylamino (-NHCH3), Benzyl |
Experimental Protocols
This section outlines the protocol for the conjugation of Paclitaxel, a small molecule drug with a carboxylic acid group, to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials and Reagents
-
Paclitaxel
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
0.1 M MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 HPLC column
-
Mass spectrometer (e.g., ESI-TOF)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: EDC/NHS Coupling of Paclitaxel to this compound
This protocol describes the activation of the carboxylic acid on Paclitaxel with EDC and NHS, followed by coupling to the methylamino group of the linker.
1. Activation of Paclitaxel:
-
Dissolve Paclitaxel (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL.
-
Add NHS (1.5 equivalents) to the Paclitaxel solution and vortex briefly to dissolve.
-
Add EDC-HCl (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated Paclitaxel ester. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
2. Conjugation Reaction:
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the linker solution.
-
Slowly add the activated Paclitaxel solution to the this compound solution.
-
Stir the reaction mixture at room temperature overnight (16-24 hours).
3. Quenching and Work-up:
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Paclitaxel-PEG3-benzyl conjugate.
Protocol 2: Purification of Paclitaxel-PEG3-benzyl Conjugate by RP-HPLC
The crude conjugate is purified using reverse-phase HPLC to separate the desired product from unreacted starting materials and byproducts.
HPLC System and Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 30-90% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 20-100 µL (depending on concentration) |
Procedure:
-
Dissolve the crude conjugate in a minimal amount of the mobile phase (e.g., 50% Acetonitrile/Water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the major product peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the desired conjugate.
-
Pool the pure fractions and lyophilize to obtain the final product.
Protocol 3: Characterization of the Conjugate
1. Mass Spectrometry:
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
-
Sample Preparation: Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., acetonitrile/water).
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular weight of the Paclitaxel-PEG3-benzyl conjugate.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1H NMR and 13C NMR.
-
Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Expected Result: The NMR spectra will confirm the covalent linkage between Paclitaxel and the this compound linker by showing characteristic peaks of both moieties and potential shifts in the peaks at the conjugation site.
Quantitative Data Summary
The following table provides typical reaction parameters and expected outcomes for the conjugation of a small molecule drug like Paclitaxel with this compound. These values are illustrative and may require optimization for different drug molecules.
| Parameter | Typical Value | Notes |
| Molar Ratio (Drug:Linker) | 1 : 1.2 | A slight excess of the linker can drive the reaction to completion. |
| Molar Ratio (Drug:EDC:NHS) | 1 : 1.5 : 1.5 | Ensures efficient activation of the carboxylic acid. |
| Reaction Time (Activation) | 1 - 2 hours | Monitor by TLC or LC-MS. |
| Reaction Time (Conjugation) | 16 - 24 hours | Can be performed at room temperature. |
| Purification Yield | 40 - 70% | Highly dependent on the specific drug and purification efficiency. |
| Final Purity (by HPLC) | >95% | Achievable with optimized HPLC conditions. |
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of Paclitaxel to this compound.
Signaling Pathway of Paclitaxel
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules required for cell division (mitosis), leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
Caption: Simplified signaling pathway of Paclitaxel leading to apoptosis.
References
Application Notes and Protocols for Site-Specific Conjugation Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific conjugation has emerged as a critical technology in drug development, particularly for the creation of next-generation biotherapeutics such as antibody-drug conjugates (ADCs). This approach allows for the precise attachment of molecules, such as polyethylene (B3416737) glycol (PEG) linkers and therapeutic payloads, to a specific site on a protein or antibody. This control over the conjugation site results in a homogeneous product with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, reduced toxicity, and enhanced therapeutic efficacy compared to traditional, non-specific conjugation methods.[1]
PEG linkers are widely utilized in bioconjugation to enhance the solubility, stability, and circulation half-life of therapeutic proteins.[2][3][4] The incorporation of PEG linkers in site-specific conjugation strategies offers a powerful tool to optimize the performance of bioconjugates. These application notes provide an overview of common site-specific conjugation strategies using PEG linkers, quantitative data for key performance attributes, and detailed protocols for common experimental procedures.
Site-Specific Conjugation Strategies
Several methods have been developed to achieve site-specific conjugation, each with its own advantages and applications. The most common strategies target specific amino acid residues or engineered sites within the protein structure.
1. Cysteine-Specific Conjugation: This is one of the most prevalent methods for site-specific protein modification.[5] It involves the reaction of a thiol-reactive PEG linker, most commonly a maleimide-functionalized PEG, with a free cysteine residue on the protein.[2][5] Since naturally occurring free cysteines are rare, this method often involves genetic engineering to introduce a cysteine residue at a desired location.[5]
2. N-Terminal-Specific Conjugation: The unique pKa of the N-terminal α-amino group (around 7.6) compared to the ε-amino groups of lysine (B10760008) residues (around 10.5) allows for selective modification at the N-terminus by controlling the reaction pH.[6] Reductive amination using a PEG-aldehyde linker is a common chemistry for N-terminal conjugation.[3][7]
3. Enzymatic Conjugation: Enzymes can be used to catalyze the site-specific attachment of PEG linkers to proteins.[6] For instance, transglutaminase can mediate the conjugation of an amine-containing PEG to a specific glutamine residue.[6] This method offers high specificity under mild reaction conditions.
4. Unnatural Amino Acid (UAA) Incorporation: This advanced technique involves the genetic incorporation of an unnatural amino acid with an orthogonal reactive group into the protein sequence.[7] A PEG linker with a complementary reactive group can then be specifically attached to the UAA, offering precise control over the conjugation site.
Data Presentation: Quantitative Analysis of Site-Specific Conjugates
The following tables summarize key quantitative data for site-specifically conjugated proteins and ADCs using PEG linkers.
Table 1: Comparison of Site-Specific Conjugation Methods
| Conjugation Method | Target Residue/Site | Common PEG Linker Chemistry | Typical Conjugation Efficiency | Resulting Homogeneity | Key Advantages |
| Cysteine-Specific | Engineered Cysteine | Maleimide (B117702), Thiol | >90% | High | High specificity, stable bond |
| N-Terminal-Specific | N-terminal α-amine | Aldehyde (Reductive Amination) | 70-90% | High | No protein engineering required |
| Enzymatic (Transglutaminase) | Glutamine | Amine | >80% | Very High | High specificity, mild conditions |
| Unnatural Amino Acid | Incorporated UAA | Click Chemistry, etc. | >95% | Very High | Precise control of conjugation site |
Table 2: Drug-to-Antibody Ratio (DAR) for Site-Specific ADCs with PEG Linkers
| ADC Target | Site of Conjugation | PEG Linker | Achieved DAR | Reference Method |
| HER2 | Engineered Cysteine | Maleimide-PEG4-MMAE | ~2.0 | RP-HPLC |
| CD30 | Engineered Cysteine | Maleimide-PEG-Auristatin | 4.0 | HIC |
| Trop-2 | Engineered Cysteine | mPEG24-Val-Lys-PAB-MMAE | 4.0 or 8.0 | RP-HPLC[8] |
| HER2 | Unnatural Amino Acid (pAMF) | DBCO-PEG4-MMAF | ~2.0 | RP-HPLC[9] |
| HER2 | Disulfide Re-bridging | Dual-maleimide PBD with PEG8 | 1.0 | LC-MS[10] |
Table 3: In Vitro Stability of Site-Specific ADCs with PEG Linkers
| ADC | Linker Type | Stability Metric | Incubation Conditions | Results |
| Anti-HER2 ADC | Dual-maleimide PBD with PEG8 | % Payload Loss | Mouse Serum, 7 days | <1% loss[10] |
| M1-ADC | Locked Maleimide-based | % Intact ADC | Simulated Serum | More stable than standard maleimide ADC[1] |
| FG-ADC (DAR 8) | Pendant PEGylated | % Monomer Loss | Thermal Stress | Higher aggregation than VAG-ADC[11] |
| VAG-ADC (DAR 8) | Pendant PEGylated | % Monomer Loss | Thermal Stress | Lower aggregation than FG-ADC[11] |
Experimental Protocols
Protocol 1: Site-Specific Cysteine-Maleimide PEGylation of an Antibody
This protocol describes the conjugation of a maleimide-activated PEG linker to an antibody with an engineered, accessible cysteine residue.
Materials:
-
Antibody with a free cysteine residue (in a suitable buffer, e.g., PBS, pH 7.2)
-
Maleimide-PEG linker (e.g., MAL-PEG-NHS ester)
-
Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 6.5-7.5, degassed
-
Quenching solution: N-ethylmaleimide (NEM) or free cysteine
-
Purification column: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, RP-HPLC or HIC system
Procedure:
-
Antibody Preparation and Reduction (if necessary):
-
If the cysteine residue is part of a disulfide bond, a reduction step is required.
-
Dissolve the antibody in the reaction buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a 2-fold molar excess of a quenching agent (e.g., NEM or free cysteine) relative to the initial amount of maleimide-PEG linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Antibody:
-
Purify the reaction mixture using an SEC column to separate the PEGylated antibody from unreacted PEG linker and quenching agent.[]
-
Equilibrate the SEC column with PBS buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute with PBS buffer and collect fractions.
-
Monitor the elution profile by measuring UV absorbance at 280 nm.
-
-
Characterization:
-
SDS-PAGE: Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight of the PEGylated antibody compared to the unconjugated antibody.[15]
-
UV-Vis Spectroscopy: Determine the protein concentration and, for ADCs, the DAR can be estimated if the payload has a distinct absorbance wavelength.[16]
-
RP-HPLC/HIC: Determine the DAR and assess the homogeneity of the conjugate.[9][16]
-
Protocol 2: N-Terminal Reductive Amination for Protein PEGylation
This protocol outlines the site-specific conjugation of a PEG-aldehyde linker to the N-terminus of a protein.
Materials:
-
Protein with an accessible N-terminus
-
PEG-Aldehyde linker
-
Reducing agent: Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 6.0-7.0
-
Quenching solution: 1 M Tris-HCl, pH 7.4
-
Purification column: Ion Exchange Chromatography (IEX) or Size Exclusion Chromatography (SEC) column
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometry (MS)
Procedure:
-
Reaction Setup:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the PEG-Aldehyde linker to the protein solution at a 5-10 fold molar excess.
-
Add sodium cyanoborohydride to a final concentration of 20 mM.
-
-
Conjugation Reaction:
-
Gently mix the reaction and incubate at 4°C for 24-48 hours. The reaction can also be performed at room temperature for a shorter duration (4-6 hours), but this may increase the risk of non-specific modification of lysine residues.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the reaction mixture using an IEX or SEC column. IEX chromatography is often effective in separating the PEGylated protein from the unreacted protein due to the shielding of charges by the PEG chain.[2][]
-
Monitor the elution profile and collect fractions containing the purified PEGylated protein.
-
-
Characterization:
-
SDS-PAGE: Confirm the increase in molecular weight.
-
Mass Spectrometry: Determine the precise mass of the PEGylated protein to confirm mono-PEGylation at the N-terminus.
-
Peptide Mapping: To confirm the site of conjugation, the PEGylated protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS.
-
Visualizations
References
- 1. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 2. biopharminternational.com [biopharminternational.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Improving Antibody-Drug Conjugate (ADC) Solubility and Stability with PEG Linkers
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2][3] A critical challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads and their associated linkers.[][5][6] This hydrophobicity can lead to issues such as poor solubility, increased aggregation, rapid plasma clearance, and reduced therapeutic efficacy, particularly as the drug-to-antibody ratio (DAR) increases.[5][6][7][8] The incorporation of hydrophilic polyethylene (B3416737) glycol (PEG) chains into the linker design has emerged as a key strategy to overcome these limitations, enhancing the overall physicochemical and pharmacological properties of ADCs.[1][2][][9][10]
PEG is a water-soluble, non-toxic, and biocompatible polymer recognized as safe by the FDA.[2] When used in ADC linkers, PEG acts as a hydrophilic spacer, effectively "shielding" the hydrophobic payload.[2][11] This process, known as PEGylation, creates a hydration shell around the ADC, which improves solubility, minimizes aggregation, and prolongs circulation half-life by reducing non-specific clearance.[2][10][12] These enhancements can lead to a wider therapeutic window and enable the development of ADCs with higher, more potent drug loads.[2][7][13]
The Role and Design of PEG Linkers in ADCs
The strategic incorporation of PEG linkers can significantly influence an ADC's properties, including its solubility, stability, pharmacokinetics (PK), and immunogenicity.[8][9][]
Key Advantages of PEG Linkers:
-
Enhanced Solubility and Reduced Aggregation: The primary benefit of PEG linkers is their ability to counteract the hydrophobicity of the drug payload. This increased hydrophilicity mitigates the tendency for ADCs to aggregate, a major issue during manufacturing, storage, and administration that can compromise efficacy and induce an immune response.[10][13][15]
-
Improved Pharmacokinetics: PEG chains increase the hydrodynamic volume of the ADC, which slows its clearance from circulation.[2][12] This results in a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.[2][7][16]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): Attempts to increase the potency of an ADC by attaching more drug molecules (higher DAR) often fail due to aggregation and rapid clearance caused by increased hydrophobicity.[6][7] Hydrophilic PEG linkers make it possible to develop stable and effective ADCs with higher DARs (e.g., 6 or 8).[2][17][18]
-
Reduced Immunogenicity: By shielding the payload and preventing protein aggregation, PEG linkers can lower the risk of the ADC being recognized by the immune system, thereby reducing potential immunogenic responses.[2][11]
Design Considerations for PEG Linkers:
The architecture of the PEG linker is a critical design parameter. Different configurations can be used to fine-tune the properties of the final ADC.
-
Linear vs. Pendant/Branched PEG: PEG can be incorporated as a linear spacer between the antibody and the drug or as a pendant/branched chain attached to the linker.[1][9] Studies have shown that amide-coupled ADCs with two pendant 12-unit PEG chains exhibited superior stability and slower clearance rates compared to those with a conventional linear 24-unit PEG oligomer.[1][9] Branched PEG linkers can create a more effective hydrophilic shield, enabling higher DARs without triggering aggregation.[6][7][18]
-
Monodisperse vs. Polydisperse PEG: Traditional PEG reagents are often polydisperse, meaning they contain a mixture of different chain lengths. This heterogeneity can lead to batch-to-batch variability in the final ADC product.[19] The use of monodisperse PEGs, which have a single, defined molecular weight, is becoming standard as it allows for the production of homogeneous ADCs with consistent and predictable pharmacokinetic and safety profiles.[2][12]
-
PEG Chain Length: The length of the PEG chain influences the ADC's properties. Longer PEG chains can lead to a more pronounced increase in circulation half-life.[16][20][21] However, this can sometimes come at the cost of reduced cytotoxicity, as the bulky PEG chain may hinder access of the payload to its intracellular target.[20][21] Optimization is key; one study found that ADC exposure increased with PEG size up to a PEG8 linker, after which further increases had little impact on pharmacokinetics.[16]
Application Data: Impact of PEG Linkers on ADC Properties
Quantitative data from various studies highlight the benefits of incorporating PEG linkers into ADC design.
Table 1: Effect of PEG Chain Length on ADC Pharmacokinetics and Tolerability (Data derived from a study on miniaturized affibody-drug conjugates and a study on homogeneous DAR 8 ADCs)
| ADC Construct | PEG Size (kDa) | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) | In Vivo Tolerability |
| ZHER2-SMCC-MMAE | 0 | 1.0x | 1.0x | Not Tolerated at High Doses |
| ZHER2-PEG4K-MMAE | 4 | 2.5x[20][21] | 4.5x[20][21] | Improved |
| ZHER2-PEG10K-MMAE | 10 | 11.2x[20][21] | 22.0x[20][21] | Well Tolerated |
| Non-binding IgG-MMAE | PEG < 8 units | - | - | Not Tolerated at 50 mg/kg[16] |
| Non-binding IgG-MMAE | PEG ≥ 8 units | - | - | Tolerated at 50 mg/kg[16] |
Table 2: Comparison of ADC Properties with Different Linker Configurations (Data derived from a comparative study of lysine-conjugated ADCs)
| Linker Type | PEG Configuration | Aggregation Tendency (Thermal Stress) | Total Antibody Clearance Rate (in mice) |
| Kadcyla® Linker (SMCC) | No PEG | High | Fast |
| Linear PEG Linker | Linear 24-unit PEG | Moderate | Moderate |
| Pendant PEG Linker | Two Pendant 12-unit PEGs | Low[1][9] | Slow[1][9] |
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and characterization of PEGylated ADCs. Researchers should optimize specific parameters (e.g., reagent concentrations, reaction times, buffer pH) for their particular antibody, payload, and linker system.
Protocol 1: Synthesis of a PEGylated ADC via Cysteine-Thiol Chemistry
This protocol describes the conjugation of a maleimide-functionalized PEG-drug linker to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated PEG-Drug Linker
-
Conjugation Buffer: e.g., 100 mM HEPES, pH 8.0[9]
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction: a. Adjust the concentration of the mAb solution to 5-10 mg/mL. b. Add a 5-10 molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.
-
Buffer Exchange: a. Immediately after reduction, remove excess TCEP by passing the solution through a pre-equilibrated desalting column. b. Elute the reduced mAb into the cold Conjugation Buffer.
-
Drug-Linker Conjugation: a. Dissolve the Maleimide-PEG-Drug linker in an appropriate solvent (e.g., DMSO). b. Add the dissolved linker to the reduced mAb solution at a molar excess of 5-15 fold over the antibody. The final concentration of organic solvent should typically be kept below 10% (v/v). c. Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1 hour, with gentle mixing.
-
Quenching: a. Add a 2-5 fold molar excess of N-acetylcysteine (relative to the maleimide (B117702) linker) to quench any unreacted maleimide groups. b. Incubate for 20-30 minutes at room temperature.
-
Purification: a. Purify the ADC from unconjugated drug-linker and other reactants using SEC or HIC. b. Collect fractions corresponding to the monomeric ADC peak.
-
Final Formulation: a. Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS). b. Determine the final protein concentration (e.g., by UV absorbance at 280 nm), filter through a 0.22 µm sterile filter, and store at -80°C.[16]
Protocol 2: Characterization of ADC Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size, making it an ideal method for detecting and quantifying high-molecular-weight aggregates.[5]
Materials & Equipment:
-
HPLC system with a UV detector
-
SEC column suitable for proteins (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
Purified ADC and non-conjugated mAb control samples
Procedure:
-
System Preparation: a. Equilibrate the HPLC system and SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: a. Dilute the ADC and mAb control samples to a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: a. Inject 20-50 µL of the sample onto the column. b. Monitor the elution profile using UV absorbance at 280 nm. c. The main peak corresponds to the monomeric ADC. Earlier eluting peaks correspond to high-molecular-weight aggregates. Later eluting peaks may correspond to fragments.
-
Data Interpretation: a. Integrate the peak areas for the monomer and aggregates. b. Calculate the percentage of aggregation: % Aggregates = [AreaAggregates / (AreaAggregates + AreaMonomer)] * 100. c. A successful PEGylated ADC should exhibit minimal aggregation (<2-5%) compared to a non-PEGylated counterpart, especially at high DARs.[16]
Protocol 3: Determination of Average DAR by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is used to determine the mass of the intact ADC, allowing for the calculation of the average number of conjugated drugs.[19]
Materials & Equipment:
-
LC-MS system (e.g., Q-TOF) with an ESI source[19]
-
Reversed-phase column suitable for proteins (e.g., C4 or C8)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Purified ADC and non-conjugated mAb control samples
Procedure:
-
Sample Preparation: a. Dilute the ADC and mAb samples to 0.5-1.0 mg/mL in Mobile Phase A.
-
LC Separation: a. Inject the sample onto the reversed-phase column. b. Elute the protein using a gradient of increasing Mobile Phase B (e.g., 20% to 80% B over 15 minutes).
-
MS Analysis: a. Analyze the eluting protein using the mass spectrometer in positive ion mode. b. Acquire the full mass spectrum over a relevant m/z range (e.g., 800-4000 m/z).
-
Data Deconvolution: a. Use deconvolution software (e.g., ProMass) to convert the raw multi-charged spectrum into a zero-charge mass spectrum.[19] This will show peaks corresponding to the unconjugated antibody and the antibody conjugated with 1, 2, 3...n drug-linkers.
-
DAR Calculation: a. Determine the mass of the non-conjugated mAb (MmAb) and the mass of the drug-linker (MDL). b. Identify the mass of each ADC species (MADCn), where n is the number of conjugated drugs. c. Calculate the weighted average DAR using the relative intensity (In) of each peak: Average DAR = Σ (n * In) / Σ (In)
Conclusion and Future Outlook
The use of hydrophilic PEG linkers is a validated and highly effective strategy for overcoming the solubility and stability challenges associated with hydrophobic payloads in ADC development.[1][9] By carefully selecting the linker architecture—including its configuration (linear vs. pendant), length, and homogeneity (monodisperse)—researchers can significantly improve an ADC's pharmacokinetic profile, reduce its potential for aggregation and immunogenicity, and enable higher, more efficacious drug loading.[1][2][8][9] The protocols outlined provide a foundational framework for the synthesis and characterization of these next-generation ADCs. As ADC technology continues to evolve, further innovation in linker design, including the exploration of novel hydrophilic polymers and site-specific conjugation techniques, will continue to expand the therapeutic potential of this important class of drugs.[][17]
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. biopharmaspec.com [biopharmaspec.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. adcreview.com [adcreview.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. purepeg.com [purepeg.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 15. purepeg.com [purepeg.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 18. adcreview.com [adcreview.com]
- 19. enovatia.com [enovatia.com]
- 20. mdpi.com [mdpi.com]
- 21. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ADC Linker Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the plasma stability of Antibody-Drug Conjugate (ADC) linkers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: We are observing rapid clearance and poor exposure of our ADC in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?
Answer: Rapid ADC clearance in mouse models is a frequent challenge, often stemming from premature cleavage of the linker in plasma, which leads to off-target toxicity and reduced efficacy.[1]
Potential Causes:
-
Linker Instability in Mouse Plasma: Certain linkers, most notably the widely used valine-citrulline (Val-Cit) linker, are susceptible to cleavage by mouse plasma enzymes like carboxylesterase 1c (Ces1c).[1][2] This enzyme is present in mouse plasma but not in human plasma, leading to a species-specific instability that can complicate preclinical evaluation.[1][3]
-
High Hydrophobicity: ADCs, especially those with hydrophobic payloads (e.g., MMAE) and a high drug-to-antibody ratio (DAR), can be prone to aggregation.[1] This aggregation can lead to rapid clearance from circulation, often by the liver.[1]
-
Suboptimal Conjugation Site: The site of conjugation on the antibody can significantly influence ADC stability.[4] Conjugation at sites with high solvent accessibility may lead to faster payload loss, particularly for maleimide-based linkers which can undergo exchange reactions with serum albumin.[4]
Troubleshooting & Optimization Strategies:
-
Assess Linker Stability In Vitro: Conduct a plasma stability assay comparing your ADC's integrity in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma strongly suggests cleavage by mouse-specific enzymes like Ces1c.[1]
-
Modify the Linker Chemistry:
-
Introduce Steric Hindrance: Adding a glutamic acid residue to a Val-Cit linker (creating a Glu-Val-Cit tripeptide) has been shown to increase stability in mouse plasma by reducing susceptibility to Ces1c.[1][5]
-
Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design. This can mask the payload's hydrophobicity, improving solubility and plasma stability.[1][]
-
Explore Alternative Linkers: Consider linkers that are not susceptible to Ces1c, such as certain glucuronide-based linkers or non-cleavable linkers, which offer exceptional plasma stability.[7][8]
-
-
Optimize Conjugation Strategy:
-
Site-Specific Conjugation: Employing site-specific conjugation technologies, such as using engineered cysteine residues (THIOMABs™) or non-natural amino acids, produces a more homogeneous ADC with a defined DAR.[][9] This reduces product heterogeneity and can improve the pharmacokinetic profile.[]
-
Question 2: Our ADC shows significant aggregation during in vitro plasma incubation. What is causing this and how can we mitigate it?
Answer: ADC aggregation is a critical issue that can compromise pharmacokinetics and immunogenicity.[7] It is often driven by the hydrophobic nature of the cytotoxic payload.
Potential Causes:
-
Payload-Driven Hydrophobicity: Many potent cytotoxic drugs are highly hydrophobic, and conjugating multiple units of these drugs to an antibody increases the overall hydrophobicity of the ADC, leading to aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values directly correlate with increased hydrophobicity and a greater propensity for aggregation.[4][10]
-
Linker Characteristics: The chemical nature of the linker itself can contribute to the overall hydrophobicity of the conjugate.
Troubleshooting & Optimization Strategies:
-
Reduce Hydrophobicity:
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing PEG or sulfonate groups, is a primary strategy to counteract payload hydrophobicity and reduce aggregation.[][11] Glucuronide linkers are also advantageous due to their high hydrophilicity.[8]
-
Payload Modification: In some cases, structural modification of the payload to introduce hydrophilic substituents can improve solubility without sacrificing potency.[]
-
-
Optimize DAR:
-
Lower the DAR: Aim for a lower, more controlled DAR. Site-specific conjugation methods are invaluable for producing ADCs with a consistent and optimized DAR (e.g., DAR 2 or 4), which often exhibit better stability.[9]
-
-
Formulation Optimization: Evaluate different buffer conditions (e.g., pH, excipients) during the formulation process to identify conditions that minimize aggregation and enhance long-term stability.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of ADC linkers and how does this affect plasma stability?
A1: ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. This choice fundamentally dictates the ADC's mechanism of action and stability profile.[7]
-
Cleavable Linkers: These are designed to be stable in systemic circulation (pH 7.4) but are cleaved to release the payload upon encountering specific triggers in the tumor microenvironment or inside the cancer cell.[12][13] Common cleavage mechanisms include:
-
Enzyme-sensitive: Linkers containing peptide sequences (e.g., Val-Cit) are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[8][13]
-
pH-sensitive: Hydrazone linkers are designed to be hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[8][14]
-
Redox-sensitive: Disulfide linkers are cleaved in the reducing environment inside the cell, which has a high concentration of glutathione (B108866) (GSH).[8] While effective, cleavable linkers must be carefully designed to avoid premature cleavage in plasma, which can cause off-target toxicity.[13][14]
-
-
Non-Cleavable Linkers: These linkers, such as a thioether bond, do not have a specific cleavage site. The payload is released only after the complete degradation of the antibody backbone within the lysosome.[7][15] This results in the release of the payload still attached to the linker and a single amino acid residue.
Q2: How do I select the appropriate species for in vitro plasma stability studies?
A2: It is crucial to assess ADC stability in plasma from multiple species, including the species intended for preclinical toxicology and efficacy studies (e.g., mouse, rat, cynomolgus monkey) and human plasma to ensure clinical relevance.[16][17] As noted in the troubleshooting guide, species-specific enzymes can lead to significant differences in linker stability.[1][2] For example, the instability of Val-Cit linkers in mouse plasma due to Ces1c highlights the importance of multi-species evaluation to avoid misleading preclinical data.[18] An assay that tests stability in parallel across several species can serve as a critical first-tier screen before committing to in vivo studies.[16]
Q3: What are the primary analytical methods used to measure ADC stability in plasma?
A3: Several analytical techniques are used to quantify ADC stability, each providing different insights. The most common methods are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method can be configured to measure both the concentration of total antibody and the concentration of antibody-conjugated drug.[4][12] By comparing these two values over time, one can calculate the degree of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and precise tool for ADC analysis.[19] It can be used in several ways:
-
Intact ADC Analysis: Analysis of the intact or partially fragmented ADC allows for the direct measurement of the average DAR over time. This provides detailed information on the rate of payload loss.[17][20]
-
Quantification of Free Payload: This method measures the amount of cytotoxic drug that has been prematurely released into the plasma.[12] It involves precipitating proteins, collecting the supernatant, and using LC-MS/MS for highly sensitive and specific quantification of the free payload.[12]
-
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug adds to the ADC's hydrophobicity, HIC can resolve species with different DARs (e.g., DAR0, DAR2, DAR4, etc.), allowing for detailed characterization of the DAR distribution and its change over time.[10]
Key Data Summary
The stability of an ADC linker in plasma is a critical parameter that is often expressed as a half-life (t½) or the percentage of intact ADC remaining after a specific incubation period. The following table summarizes representative stability data for different linker types across various species.
| Linker Type | Linker Chemistry | Payload | Species | Stability Metric (% Intact ADC or t½) | Reference |
| Enzyme-Cleavable | Val-Cit-PABC | MMAE | Human | Stable (>95% intact after 7 days) | [2] |
| Val-Cit-PABC | MMAE | Mouse | Unstable (Significant cleavage by Ces1c) | [1][2][18] | |
| Glu-Val-Cit-PABC | MMAE | Mouse | Dramatically improved stability vs. Val-Cit | [1][5] | |
| β-glucuronide | MMAE | Human | High plasma stability | [8] | |
| pH-Sensitive | Hydrazone | Calicheamicin | Human | Appreciable hydrolysis in plasma | [14] |
| Non-Cleavable | Thioether (SMCC) | DM1 | Human | High plasma stability | [14][15] |
| Disulfide | SPP | DM1 | Rat | Less stable than non-cleavable linkers | [14] |
Note: Stability values are highly dependent on the specific ADC construct, conjugation site, and experimental conditions. This table is for illustrative purposes.
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assay
This protocol outlines a standard procedure to assess the stability of an ADC by measuring the change in Drug-to-Antibody Ratio (DAR) over time upon incubation in plasma.
1. Materials:
-
Test ADC (stock solution of known concentration)
-
Control ADC (with a known stable linker, if available)
-
Pooled plasma (e.g., Human, Mouse, Rat, Cynomolgus Monkey), anticoagulated (e.g., with K2EDTA or Heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Protein A or antigen-specific affinity capture beads/plates
-
LC-MS system suitable for intact protein analysis (e.g., Q-TOF)
-
Reagents for sample preparation (e.g., wash buffers, elution buffers, reduction agents like DTT if analyzing subunits)
2. Experimental Workflow:
3. Procedure:
-
Preparation: Thaw frozen plasma aliquots from the desired species. Centrifuge briefly to remove any cryoprecipitates.
-
Incubation: Spike the test ADC into the plasma to a final concentration (e.g., 100 µg/mL). Also, prepare a control sample by spiking the ADC into PBS.
-
Time Course: Place the samples in a 37°C incubator. At each designated time point (e.g., 0, 6, 24, 48, 96, 168 hours), remove an aliquot of the ADC-plasma mixture, flash-freeze it, and store at -80°C until analysis.[17] The T=0 sample should be collected and frozen immediately after spiking.
-
Sample Cleanup (Immunoaffinity Capture):
-
Thaw the samples from each time point.
-
Incubate the plasma samples with affinity beads (e.g., Protein A) to capture the ADC.[20]
-
Wash the beads multiple times with PBS to remove unbound plasma proteins.
-
-
Elution & Analysis:
-
Elute the captured ADC from the beads using an appropriate low-pH elution buffer.
-
Neutralize the sample immediately.
-
Analyze the sample using LC-MS to determine the average DAR. The mass of the intact ADC will decrease as payloads are lost.
-
-
Data Analysis:
-
Calculate the average DAR for each time point.
-
Plot the average DAR as a function of time.
-
Determine the stability of the ADC by calculating the half-life (t½) of the conjugated payload using a one-phase decay model.
-
Troubleshooting Logic Diagram
This diagram provides a logical pathway for diagnosing and addressing common ADC stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adcreview.com [adcreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Preventing Premature Payload Release in ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding premature payload release in antibody-drug conjugates (ADCs). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is premature payload release in ADCs and why is it a major concern?
A1: Premature payload release is the deconjugation of the cytotoxic drug (payload) from the monoclonal antibody (mAb) before the ADC reaches its target tumor cells.[1] This is a critical issue because it can lead to two major problems:
-
Reduced Efficacy: If the payload is released into systemic circulation, less of it reaches the intended cancer cells, diminishing the therapeutic effect of the ADC.[1]
-
Increased Off-Target Toxicity: The highly potent cytotoxic payload can harm healthy tissues and organs if released non-specifically in the bloodstream, leading to adverse side effects that are similar to traditional chemotherapy.[2][3]
The stability of an ADC in circulation is therefore a crucial factor that dictates its safety and effectiveness.[4][5]
Q2: What are the primary causes of premature payload release?
A2: The stability of an ADC is governed by several factors, with the linker chemistry being the most critical component.[1][6] The main causes of premature release include:
-
Linker Instability: The chemical bond connecting the antibody and the payload can be unstable in the bloodstream.[7]
-
Chemical Instability: Some linkers, like early-generation hydrazones, are sensitive to the neutral pH of blood and can hydrolyze.[2][6]
-
Enzymatic Instability: Cleavable linkers, such as those with peptide or disulfide bonds, can be susceptible to cleavage by proteases or other enzymes present in the plasma.[1][8]
-
-
Payload and Conjugation Chemistry: The physicochemical properties of the payload and the method of conjugation can influence stability.
-
Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may accelerate clearance from circulation.[2][7]
-
Conjugation Site: The specific amino acid residue on the antibody where the linker is attached can impact the stability of the conjugate.[9][10]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values can sometimes correlate with faster clearance and reduced stability.[4]
-
Q3: How does the choice between a cleavable and non-cleavable linker affect stability?
A3: Both linker types are designed with a balance between stability in circulation and efficient payload release at the tumor site in mind.[6][11]
-
Cleavable Linkers: These are designed to be broken by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or high concentrations of certain enzymes like cathepsin B.[1][12] While they offer the advantage of releasing the payload in its most active form, they can sometimes be susceptible to premature cleavage in the plasma if the cleavage mechanism is not sufficiently specific to the tumor environment.[2][3]
-
Non-Cleavable Linkers: These linkers are more stable in circulation and release the payload only after the entire ADC is internalized by a cancer cell and the antibody component is completely degraded in the lysosome.[3][7] This typically results in the payload being released with the linker and an attached amino acid residue. This enhanced stability can reduce off-target toxicity but may sometimes lead to lower efficacy if the resulting payload complex is less active or less able to permeate cell membranes.[7]
Troubleshooting Guides
This section addresses specific problems you might encounter during your ADC development and suggests a course of action.
Problem 1: High levels of free payload are detected in my in vitro plasma stability assay.
This is a common issue indicating that the ADC construct is not stable enough in a simulated systemic circulation environment.
Troubleshooting Workflow
Actionable Steps:
-
Re-evaluate Linker Chemistry: The linker is the most common source of instability.[12]
-
If using a cleavable linker, consider one with a different cleavage mechanism (e.g., switching from a pH-sensitive hydrazone to a protease-cleavable valine-citrulline linker).[6]
-
For enzyme-cleavable linkers, introducing chemical modifications that create steric hindrance near the cleavage site can enhance plasma stability.[9][11]
-
Consider switching to a more stable non-cleavable linker.[7]
-
-
Incorporate Hydrophilic Spacers: Introducing hydrophilic spacers like polyethylene (B3416737) glycol (PEG) into the linker can shield it from enzymatic degradation and reduce aggregation caused by hydrophobic payloads.[6][7]
-
Optimize Conjugation Strategy:
-
If using traditional conjugation methods (e.g., to lysine (B10760008) residues), the result is often a heterogeneous mixture of ADCs.[12] This heterogeneity can impact stability. Consider employing site-specific conjugation techniques to create a more uniform ADC with a defined DAR.[13]
-
The location of conjugation on the antibody matters. Exploring different attachment sites can modulate ADC stability.[9][10]
-
Problem 2: My ADC shows good in vitro plasma stability but poor efficacy and/or high toxicity in in vivo models.
This discrepancy suggests that while the ADC is stable in plasma, it may either be releasing its payload too slowly inside the target cell or is being cleared from the body too quickly for other reasons.
Troubleshooting Steps:
-
Assess Lysosomal Stability and Payload Release: The linker must be efficiently cleaved within the lysosome to release the payload.[6] If the linker is too stable, the payload may not be released effectively, leading to poor efficacy.
-
Investigate Pharmacokinetics (PK): Analyze the ADC's behavior in vivo. Key parameters to measure include total antibody, conjugated antibody (ADC), and free payload concentrations over time.[][17]
-
Check for Aggregation: Hydrophobic payloads can cause the ADC to aggregate, leading to rapid clearance by the reticuloendothelial system (e.g., in the liver), which reduces the amount of ADC available to reach the tumor.[2][7]
Experimental Protocols & Data
A systematic evaluation of ADC stability involves a series of well-defined experiments.
Table 1: Comparison of Common Linker Types and Stability Characteristics
| Linker Type | Cleavage Mechanism | Typical Plasma Stability | Key Considerations |
| Hydrazone | Acid-Labile (Low pH) | Low to Moderate | Prone to hydrolysis at neutral pH; largely replaced by newer technologies.[2] |
| Dipeptide (e.g., Val-Cit) | Enzymatic (Cathepsins) | High | Highly stable in circulation but efficiently cleaved in lysosomes.[1][6] |
| Disulfide | Redox-Sensitive | Moderate to High | Cleaved by reducing agents like glutathione; stability can be tuned by adding steric hindrance.[1][9] |
| Thioether (Non-cleavable) | Proteolytic Degradation | Very High | Releases payload after complete antibody degradation in the lysosome; reduces off-target toxicity.[3][7] |
Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the release of free payload from an ADC when incubated in plasma over time.
Methodology:
-
Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from relevant species (human, mouse, rat, cynomolgus monkey).[18] Prepare control samples in a stable buffer (e.g., PBS).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma/ADC mixture.[7]
-
Sample Processing: Immediately stop the reaction and precipitate the proteins. A common method is to add 3 volumes of cold acetonitrile.[1]
-
Separation: Centrifuge the samples to pellet the precipitated proteins (including the intact ADC).
-
Analysis: Collect the supernatant, which contains the released (free) payload. Quantify the amount of free payload using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][7]
-
Data Interpretation: Plot the concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.
Protocol 2: Lysosomal Stability Assay
Objective: To confirm that the ADC's linker can be cleaved and the payload released in a simulated lysosomal environment.
Methodology:
-
Test System: Use either isolated liver lysosomes (e.g., rat or human) or a specific lysosomal enzyme like Cathepsin B in an appropriate acidic buffer (pH 4.5-5.0).[6][14][15]
-
Incubation: Add the ADC to the lysosomal fraction or enzyme solution and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[7]
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution, such as cold acetonitrile.[7]
-
Analysis: Process the samples to remove proteins and analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[15]
-
Data Interpretation: An increase in free payload over time confirms that the linker is susceptible to lysosomal cleavage, which is necessary for the ADC's mechanism of action.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. abzena.com [abzena.com]
- 13. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 14. bioivt.com [bioivt.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Antibody-Drug Conjugate (ADC) Aggregation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting common issues related to the aggregation of antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address specific problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ADC aggregation?
A1: Antibody-drug conjugate aggregation is a multifaceted issue stemming from the intrinsic properties of the ADC components and extrinsic factors related to manufacturing and storage.[1]
Intrinsic Factors:
-
Physicochemical Properties of ADC Components: The choice of monoclonal antibody (mAb), the hydrophobicity of the payload and linker, and the drug-to-antibody ratio (DAR) all significantly influence aggregation propensity.[][3] Hydrophobic payloads and linkers can expose hydrophobic patches on the antibody surface, promoting intermolecular interactions that lead to aggregation.[3] Higher DARs often correlate with increased hydrophobicity and a greater tendency to aggregate.[4]
-
Conformational and Colloidal Instability: ADCs can be conformationally less stable than their parent antibodies.[5] The conjugation process itself can induce structural changes, leading to partially unfolded states that are prone to aggregation.[5] Colloidal instability arises from attractive intermolecular interactions between ADC molecules in solution.
Extrinsic Factors:
-
Manufacturing Conditions:
-
Conjugation Chemistry: The specific chemistry used to attach the payload to the antibody can impact stability. For instance, solvents used to dissolve hydrophobic payloads can disrupt the antibody's structure.[3]
-
pH and Buffer Conditions: Performing conjugation at a pH near the antibody's isoelectric point can reduce its solubility and promote aggregation.[3] Unfavorable buffer conditions, such as low ionic strength, may not adequately shield against attractive electrostatic interactions.
-
High Concentration: Manufacturing at high ADC concentrations increases the likelihood of intermolecular interactions and aggregation.[]
-
Shear and Thermal Stress: Mixing and elevated temperatures during the conjugation process can induce denaturation and aggregation.[]
-
-
Storage and Handling:
-
Temperature Fluctuations: Repeated freeze-thaw cycles are a common cause of aggregation.[4] Storage at inappropriate temperatures can also accelerate degradation and aggregation.[]
-
Light Exposure: Some payloads are photosensitive, and exposure to light can lead to degradation and subsequent aggregation.[]
-
Mechanical Stress: Agitation or shaking during transportation and handling can contribute to aggregation.[]
-
Troubleshooting Guides
Issue 1: Increased aggregation observed immediately after conjugation.
Q2: My SEC analysis shows a significant high molecular weight (HMW) peak immediately after the conjugation reaction. What are the likely causes and how can I mitigate this?
A2: Immediate post-conjugation aggregation is often due to the increased hydrophobicity of the newly formed ADC and the conjugation process conditions.
Immediate Troubleshooting Steps:
-
Review Conjugation Conditions:
-
pH: Ensure the pH of your conjugation buffer is not at or near the isoelectric point (pI) of your antibody, as this is where its solubility is at a minimum.[3] Consider performing small-scale reactions at different pH values to find the optimal balance between conjugation efficiency and ADC stability.
-
Co-solvents: If you are using organic co-solvents (e.g., DMSO) to dissolve the linker-payload, minimize the final concentration (ideally <10%). High concentrations of organic solvents can denature the antibody.[6]
-
Reactant Concentrations: High concentrations of reactants can increase the rate of aggregation. Consider optimizing the concentrations of the antibody, linker, and payload.
-
-
Implement a "Separation" Strategy During Conjugation:
-
Solid-Phase Conjugation: A highly effective method to prevent aggregation during the reaction is to immobilize the antibody on a solid support, such as an affinity resin.[3] This physically separates the antibody molecules, preventing them from aggregating as they become more hydrophobic during conjugation.[3] After the reaction, the ADC can be released into a stabilizing formulation buffer.[3]
-
Issue 2: Gradual increase in aggregation during storage.
Q3: My ADC is stable initially, but I observe an increase in aggregates over time during storage, especially after freeze-thaw cycles. What formulation and storage strategies can I use to improve stability?
A3: Gradual aggregation during storage points to suboptimal formulation or storage conditions.
Formulation and Storage Best Practices:
-
Optimize Formulation Buffer:
-
pH and Buffer System: Screen a range of pH values and buffer systems (e.g., histidine, citrate, phosphate) to identify the conditions where your ADC exhibits maximum stability.[7] The optimal pH will depend on the specific characteristics of your ADC, including the linker chemistry.[1]
-
Ionic Strength: Adjust the ionic strength of your buffer with salts like NaCl. A typical starting point is 150 mM. Low ionic strength may not sufficiently screen charge-charge interactions, while very high concentrations can promote hydrophobic interactions.
-
-
Utilize Stabilizing Excipients:
-
Sugars and Polyols: Sucrose and trehalose (B1683222) are commonly used as cryoprotectants and lyoprotectants to prevent aggregation during freezing and lyophilization.[1]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included at low concentrations (e.g., 0.01-0.1%) to minimize surface-induced aggregation and adsorption.[]
-
Amino Acids: Arginine can be used to suppress aggregation and improve solubility.[1]
-
-
Control Storage and Handling:
-
Temperature: Store ADCs at the recommended temperature, typically between -20°C and -80°C, and avoid temperature fluctuations.[8]
-
Freeze-Thaw Cycles: Aliquot your ADC into single-use vials to minimize the number of freeze-thaw cycles.[4]
-
Light Protection: Store ADCs in light-protected containers, especially if the payload is photosensitive.[]
-
Data Presentation
Table 1: Common Excipients for ADC Formulation [1][][7][]
| Excipient Category | Examples | Typical Concentration Range | Primary Function(s) |
| Buffering Agents | Histidine, Citrate, Phosphate, Acetate | 10-50 mM | Maintain optimal pH for stability |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 2-10% (w/v) | Cryoprotectant, Lyoprotectant, Stabilizer |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Prevent surface adsorption and aggregation |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress aggregation, enhance solubility |
| Antioxidants | Methionine, Ascorbic Acid | 10-20 mM | Prevent oxidation |
| Chelating Agents | EDTA | 0.01-0.05% (w/v) | Prevent metal-catalyzed degradation |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.[1]
Methodology:
-
System: HPLC or UHPLC system with a UV detector.
-
Column: Select a size exclusion column suitable for monoclonal antibody separations (e.g., TSKgel G3000SWxl or equivalent). The choice of column may be influenced by the hydrophobicity of the ADC; more hydrophobic ADCs may require columns with a more inert surface chemistry to prevent non-specific interactions.[10]
-
Mobile Phase: A phosphate-based buffer at physiological pH is common (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4). For hydrophobic ADCs that exhibit peak tailing, the addition of a small amount of organic modifier like isopropanol (B130326) (e.g., 10-15%) or the use of L-arginine in the mobile phase can improve peak shape.[6][8]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 0.5-1.0 mg/mL in the mobile phase.[11]
-
Injection Volume: 10-20 µL.
-
Detection: Monitor UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly assess the size distribution and presence of aggregates in an ADC sample.[12]
Methodology:
-
System: A dynamic light scattering instrument.
-
Sample Preparation:
-
The sample should be visually clear and free of particulates. Centrifuge the sample at high speed (e.g., >10,000 x g) for a few minutes to remove large, non-colloidal aggregates.
-
Dilute the sample in a filtered (0.22 µm filter) buffer that is matched to the formulation buffer. The optimal concentration needs to be determined empirically but is typically in the range of 0.1-1.0 mg/mL. Highly concentrated samples can cause multiple scattering, leading to inaccurate results.[13]
-
-
Measurement:
-
Equilibrate the sample to the desired temperature in the instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the intensity, volume, and number distributions. The intensity distribution is highly sensitive to the presence of a small number of large aggregates.[13]
-
A high polydispersity index (PDI) (e.g., >0.2) can indicate a heterogeneous sample with multiple species, potentially including aggregates.[14] The presence of multiple peaks in the size distribution is also indicative of aggregation.[13]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting ADC aggregation.
Caption: Experimental workflow for SEC analysis of ADC aggregation.
References
- 1. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 7. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. pharmtech.com [pharmtech.com]
- 13. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
PROTAC Linker Design Technical Support Center
Welcome to the . This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during PROTAC linker design and optimization.
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC experiments, with a focus on linker-related challenges.
Issue 1: My PROTAC shows weak or no degradation of the target protein.
Question: I have designed and synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?
Answer: Weak or no degradation is a common hurdle in PROTAC development and can often be attributed to a suboptimal linker design. Here are the key linker-related factors to investigate and the corresponding troubleshooting steps:
-
Inefficient Ternary Complex Formation: The primary function of a PROTAC is to induce a stable ternary complex between the target protein and an E3 ligase.[1] If the linker is not optimal, this complex may be unstable or may not form at all.[2]
-
Troubleshooting:
-
Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[1] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units) to identify the optimal distance for productive ternary complex formation.[1] Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1] For some systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was seen with linkers shorter than 12 atoms.[1][3]
-
Modify Linker Composition: The chemical nature of the linker influences its flexibility and ability to facilitate favorable protein-protein interactions.[1] Experiment with different linker types, such as more rigid (e.g., containing piperazine (B1678402) or phenyl groups) or more flexible (e.g., long alkyl chains) linkers, to find a composition that supports a stable ternary complex.[1][]
-
Biophysical Assays: Directly measure the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays.[1]
-
-
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane to reach their intracellular target.[5][6] The linker significantly contributes to the overall physicochemical properties of the PROTAC.[7]
-
Troubleshooting:
-
Alter Linker Properties: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity to improve cell permeability.[1] For instance, incorporating PEG units can increase solubility.[7][8]
-
Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[1][5]
-
-
-
Suboptimal Linker Attachment Points: The position where the linker is connected to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[8][9]
-
Unproductive Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2-conjugating enzyme.[2][5]
-
Troubleshooting:
-
Redesign the Linker: Alter the linker's length, rigidity, and attachment points to change the relative orientation of the two proteins.[2]
-
In-Cell Ubiquitination Assay: Perform an assay to determine if the target protein is being ubiquitinated. A lack of ubiquitination despite ternary complex formation points to a geometric issue.[5][10]
-
-
Issue 2: My dose-response curve for target degradation is bell-shaped (the "Hook Effect").
Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?
Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[11][12]
-
Troubleshooting:
-
Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad range of concentrations (e.g., 1 pM to 100 µM).[11] This will help you identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[12]
-
Enhance Ternary Complex Cooperativity: A key factor influencing the hook effect is the stability of the ternary complex relative to the binary complexes.[12]
-
Linker Redesign: The linker can be redesigned to promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other.[12] This can be achieved by creating favorable protein-protein interactions across the interface.
-
Biophysical Characterization: Use biophysical assays like SPR or ITC to measure the binding affinities of the binary and ternary complexes and to determine the cooperativity.[12] A low cooperativity value may indicate an unstable complex.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1] However, empirical data from numerous studies provides some general guidelines. Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1][3] For some systems, a minimum linker length is required to observe any degradation.[3] For example, PROTACs targeting TBK1 with linkers shorter than 12 atoms showed no activity, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[3] Conversely, in some cases, potency can decrease with very long linkers.[3] Therefore, a systematic evaluation of various linker lengths is essential for each new PROTAC system.[]
Q2: How does linker composition, beyond just length, influence PROTAC performance?
A2: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, metabolic stability, and the stability of the ternary complex.[2]
-
Physicochemical Properties:
-
Solubility: Incorporating hydrophilic elements like polyethylene glycol (PEG) can improve aqueous solubility.[2][8]
-
Cell Permeability: The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to improve permeability.[1] While flexible linkers can adopt more compact conformations to cross cell membranes (the "chameleon effect"), rigid linkers with fewer rotatable bonds can also be beneficial.[7]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism.[1] Incorporating more rigid structures like rings or using "click chemistry" to introduce stable triazoles can enhance metabolic stability.[][]
-
-
Ternary Complex Formation:
-
Flexibility vs. Rigidity: Flexible linkers (e.g., alkyl chains, PEGs) allow for more conformational sampling, which can be advantageous in the initial stages of finding a productive ternary complex.[7] However, high flexibility can lead to an entropic penalty upon binding.[3][7] Rigid linkers (e.g., containing phenyl or piperazine groups) can pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex.[][14]
-
Q3: What are the most common types of linkers used in PROTACs?
A3: The most common types of linkers are flexible alkyl and PEG chains due to their synthetic accessibility and ease of modification.[7][] However, there is a growing trend towards using more sophisticated linkers to improve PROTAC properties.[3] These include:
-
Alkyl Chains: Simple hydrocarbon chains that offer high flexibility.[7]
-
PEG Chains: Improve solubility and provide flexibility.[7]
-
"Clickable" Linkers: Triazole-containing linkers formed via copper-catalyzed click chemistry are metabolically stable and synthetically accessible.[]
-
Rigid Linkers: Incorporating cyclic structures like piperazine, piperidine, or phenyl groups can enhance ternary complex stability and improve pharmacokinetic properties.[]
Q4: How do I choose the attachment points for the linker on my warhead and E3 ligase ligand?
A4: The choice of attachment points, or "exit vectors," is a critical decision in PROTAC design.[7] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[7] The ideal attachment point is a solvent-exposed region of the ligand when it is bound to its target.[7][] Computational modeling and analysis of available crystal structures can help identify suitable solvent-exposed areas.[]
Data Summary Tables
Table 1: Impact of Linker Length on PROTAC Efficacy for Select Targets
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | N/A | [3] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | >76% | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | [3] |
| ERα | N/A | PEG | 12 | Less Potent | N/A | [9] |
| ERα | N/A | PEG | 16 | More Potent | N/A | [9] |
| CRBN | CRBN (homo-PROTAC) | PEG | 8 | Optimal | N/A | [9] |
Table 2: Influence of Linker Composition on PROTAC Properties
| Linker Feature | Property Affected | Observation | Reference |
| Alkyl Chain | Degradation | A nine-atom alkyl linker induced CRBN degradation. | [3] |
| PEG Chain | Degradation | Replacing a nine-atom alkyl chain with three PEG units led to weak CRBN degradation. | [3] |
| Ether vs. Amide | Cell Permeability | An ether-containing linker showed higher cell permeability than an amide-containing one for BCR-ABL PROTACs. | [9] |
| Triazole | Degradation Efficiency | A triazole linker resulted in higher efficiency than an alkane chain for Wogonin-based CDK9 PROTACs. | [9] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, α-Tubulin) as a loading control.[16]
-
Detection and Analysis: Incubate the membrane with a secondary antibody conjugated to HRP or a fluorescent dye. Detect the signal using an appropriate method and quantify the band intensities. Normalize the target protein band intensity to the loading control.[16]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To qualitatively or semi-quantitatively assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration expected to induce ternary complex formation for a short duration (e.g., 1-4 hours).[5]
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.[5]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or the E3 ligase, coupled to protein A/G beads.[5]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluate by Western blotting using antibodies against all three components of the ternary complex (target protein, E3 ligase, and a tag on the PROTAC if available).[5]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Complex Formation Kinetics
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[1]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[1]
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[1]
-
-
Ternary Complex Analysis:
-
To measure the affinity of the soluble protein to the binary complex, inject a series of concentrations of the soluble protein in the presence of a saturating concentration of the PROTAC.
-
Alternatively, to measure the affinity of the PROTAC to the protein-protein complex, pre-mix the two proteins and inject the PROTAC.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for each interaction. Calculate the cooperativity factor (α) by comparing the affinity of the soluble protein for the binary complex with its affinity for the immobilized protein alone.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for weak or no PROTAC activity.
Caption: Logical relationships in PROTAC linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving PEGylation Reaction Yield
Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you improve your reaction yield and obtain high-quality PEGylated products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing PEGylation reaction yield?
A1: Several parameters are crucial for a successful PEGylation reaction. The most significant factors include the molar ratio of the PEG reagent to the protein, the pH of the reaction buffer, the reaction time, and the temperature.[1] The concentration of the protein and the quality of the PEG reagent, specifically its reactivity, also play a vital role.[1]
Q2: How can I direct PEGylation to a specific site on my protein?
A2: Site-specific PEGylation can be achieved by targeting specific amino acid residues. For N-terminal specific PEGylation, the reaction is typically performed at a pH of 7 or lower, which takes advantage of the lower pKa of the alpha-amino group compared to the epsilon-amino groups of lysine (B10760008) residues.[1][2] For thiol-specific PEGylation, cysteine residues are targeted using PEG reagents like PEG-maleimide or PEG-vinylsulfone.[1][3] Site-directed mutagenesis can also be used to introduce a cysteine residue at a desired location for PEGylation.[1]
Q3: What are common byproducts in a PEGylation reaction?
A3: Common byproducts include unreacted protein, multi-PEGylated species (di-, tri-, or higher-PEGylated forms), and hydrolyzed PEG reagent.[4][5] In the case of thiol-specific PEGylation, disulfide-linked dimers and aggregates of the protein can also form.[1]
Q4: How do I remove unreacted PEG and other impurities after the reaction?
A4: Purification of PEGylated proteins is most commonly achieved using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[1][6] IEX is particularly effective for separating PEGylated products based on the protein-to-PEG mass ratio.[1] Dialysis and ultrafiltration/diafiltration are also used to remove smaller impurities like unreacted PEG reagents.[7]
Q5: Can the PEG reagent itself be a source of problems?
A5: Yes, the quality and stability of the PEG reagent are critical. The presence of impurities, such as PEG diol in a batch of monomethoxylated PEG (mPEG), can lead to unwanted cross-linked products.[8] The reactivity of the PEG reagent can also vary between batches, so it's important to determine the molar percent of the active form (e.g., mPEG aldehyde) to ensure a consistent PEG-to-protein ratio in your reactions.[1] Additionally, PEG reagents can be sensitive to oxidation and should be stored properly.[9]
Troubleshooting Guide
This guide addresses common issues encountered during PEGylation experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or No PEGylation Yield | Inactive PEG Reagent: The activated functional group on the PEG may have hydrolyzed or degraded. | Use a fresh batch of PEG reagent. Ensure proper storage conditions (e.g., low temperature, inert atmosphere).[9] Consider quantifying the activity of the PEG reagent before use.[1] |
| Suboptimal Reaction pH: The pH is critical for the reactivity of the target functional groups on the protein. | For amine-specific PEGylation, a neutral to slightly alkaline pH is generally used.[1] For N-terminal specificity, a lower pH (≤7) is often required.[1] For thiol-specific PEGylation with maleimides, a pH between 6.5 and 7.5 is optimal to avoid reaction with amines.[10] | |
| Steric Hindrance: The target functional group on the protein may be inaccessible. | Consider using a PEG reagent with a longer spacer arm to overcome steric hindrance.[11] | |
| Formation of Multiple PEGylated Species | High PEG-to-Protein Molar Ratio: An excess of the PEG reagent increases the likelihood of multiple PEG molecules attaching to a single protein. | Optimize the molar ratio of PEG to protein. Start with a lower ratio and incrementally increase it to find the optimal balance between mono-PEGylated product and multi-PEGylated byproducts.[4] |
| Non-specific Reaction Conditions: The reaction conditions may favor the reaction of PEG with multiple sites on the protein. | For amine-specific PEGylation, lowering the pH can increase selectivity for the N-terminal amine group.[2] | |
| Protein Aggregation or Precipitation | Protein Instability under Reaction Conditions: The pH, temperature, or buffer components may be causing the protein to unfold and aggregate. | Perform the reaction at a lower temperature (e.g., 4°C).[7] Screen different buffer conditions (pH, ionic strength) to find one that maintains protein stability.[1] |
| Cross-linking by Bifunctional PEG: If the PEG reagent contains bifunctional impurities (e.g., PEG diol), it can cross-link protein molecules. | Use high-purity, monofunctional PEG reagents.[8] | |
| Disulfide-linked Dimers (Thiol-PEGylation) | Oxidation of Free Thiols: The presence of oxygen can promote the formation of disulfide bonds between protein molecules. | Degas the reaction buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1] |
| Presence of Reducing Agent during Reaction: If a reducing agent used to prepare the free thiol is not completely removed, it can interfere with the PEGylation reaction. | Ensure complete removal of the reducing agent (e.g., using a desalting column) before adding the PEG reagent.[12] |
Key Experimental Protocols
General Protocol for Amine-Specific PEGylation
This protocol provides a general starting point for the PEGylation of proteins via primary amines (N-terminus and lysine residues).
-
Protein Preparation:
-
Dissolve the protein in a suitable reaction buffer. A common choice is phosphate (B84403) buffer (50-100 mM) at a pH between 7.0 and 8.5.[13]
-
The protein concentration should be optimized, but a starting point of 1-10 mg/mL is common.[1]
-
-
PEG Reagent Preparation:
-
Dissolve the amine-reactive PEG reagent (e.g., PEG-NHS ester) in the reaction buffer immediately before use, as these reagents can be susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein is a critical parameter to optimize, with common starting ratios ranging from 2:1 to 20:1.
-
Incubate the reaction mixture at a controlled temperature, typically ranging from 4°C to room temperature (20-25°C).[1]
-
The reaction time can vary from 30 minutes to several hours. Monitor the reaction progress using a suitable analytical technique like SDS-PAGE or HPLC.[4]
-
-
Quenching the Reaction:
-
Once the desired level of PEGylation is achieved, quench the reaction by adding a small molecule with a primary amine, such as Tris buffer, glycine, or ethanolamine, to consume the excess reactive PEG.[7]
-
-
Purification:
-
Purify the PEGylated protein from unreacted protein, excess PEG, and byproducts using chromatography techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[1]
-
Analytical Methods for Monitoring PEGylation
Consistent monitoring is key to optimizing your reaction.
| Technique | Purpose | Information Provided |
| SDS-PAGE | Qualitative analysis of the reaction mixture. | Visual confirmation of PEGylation through a shift in the molecular weight of the protein bands. Allows for the detection of unreacted protein and multi-PEGylated species.[4] |
| Size-Exclusion Chromatography (SEC-HPLC) | Quantitative analysis of the reaction mixture. | Separation of PEGylated protein, unreacted protein, and aggregates based on their hydrodynamic volume.[6][14] |
| Ion-Exchange Chromatography (IEX-HPLC) | Quantitative analysis and purification. | Separation of different PEGylated species (mono-, di-, etc.) based on charge differences.[1] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Characterization of the final product. | Precise determination of the molecular weight of the PEGylated protein, confirming the number of attached PEG molecules.[15] |
| UV-Vis Spectroscopy | Quantification of protein and PEG (if chromophore is present). | Can be used to determine protein concentration. If the PEG or linker has a chromophore, it can be used to estimate the degree of PEGylation.[15] |
Visualizing PEGylation Workflows
General PEGylation Workflow
Caption: A general workflow for a typical PEGylation experiment.
Troubleshooting Decision Tree for Low Yield
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. scielo.br [scielo.br]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 5. (586p) Optimization of Protein Pegylation | AIChE [proceedings.aiche.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 10. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 11. betalifesci.com [betalifesci.com]
- 12. benchchem.com [benchchem.com]
- 13. Formulation and PEGylation optimization of the therapeutic PEGylated phenylalanine ammonia lyase for the treatment of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 15. creativepegworks.com [creativepegworks.com]
Technical Support Center: Navigating Cleavable ADC Linker Stability
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered with cleavable ADC linkers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with cleavable ADC linkers?
A1: The primary stability challenge with cleavable linkers is maintaining their integrity in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a reduced therapeutic window.[1][2] Common issues include:
-
Premature Cleavage in Plasma: Linkers can be susceptible to hydrolysis or enzymatic degradation in the bloodstream before reaching the target tumor cells.[2][3]
-
Hydrophobicity-Induced Aggregation: Certain linkers, like the conventional valine-citrulline (Val-Cit) linker, can be hydrophobic, leading to ADC aggregation, which can alter pharmacokinetics and immunogenicity.[4]
-
Instability of Conjugation Chemistry: The bond connecting the linker to the antibody, often formed via maleimide (B117702) chemistry, can be unstable and prone to a reverse Michael reaction, leading to payload loss.[5]
-
Variable Stability Across Species: Some linkers, such as Val-Cit, exhibit poor serum stability in preclinical rodent models, which may not accurately predict their behavior in humans.[6]
Q2: How does the choice of cleavable linker chemistry impact ADC stability?
A2: The chemical nature of the linker is a critical determinant of ADC stability.[2] Different cleavable linkers are designed to respond to specific triggers in the tumor microenvironment or within the cancer cell:[2][7]
-
Enzyme-Sensitive Linkers (e.g., Val-Cit): These are cleaved by proteases like cathepsins, which are upregulated in tumors.[2][8] However, they can also be susceptible to other proteases, leading to off-target cleavage.[6][9]
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to hydrolyze in the acidic environment of endosomes and lysosomes.[2][10] However, some hydrazone linkers have shown instability in plasma, leading to premature drug release.[3][11]
-
Redox-Sensitive Linkers (e.g., Disulfide): These are cleaved in the reducing intracellular environment due to high concentrations of glutathione.[2][12] Their stability in circulation can be a concern, but can be improved through steric hindrance.[13][]
Q3: What are the key analytical methods for assessing ADC linker stability?
A3: A variety of analytical techniques are employed to evaluate the stability of ADCs and their linkers:[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for detecting and characterizing the ADC, enabling the assessment of plasma stability and identifying degradation products.[17][18]
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and monitor changes in this ratio over time as an indicator of linker stability.[15][19]
-
Size Exclusion Chromatography (SEC): This method is crucial for detecting aggregation or fragmentation of the ADC, which can be a consequence of linker instability or hydrophobicity.[16][20]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the amount of total antibody and conjugated antibody in plasma samples over time to calculate the degree of drug loss.[21]
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Symptoms:
-
Higher than expected systemic toxicity in in-vivo models.
-
Reduced ADC efficacy at a given dose.
-
Detection of free payload in plasma samples via LC-MS analysis.
-
A decrease in the average Drug-to-Antibody Ratio (DAR) over time when analyzing plasma samples by HIC.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Linker susceptibility to plasma enzymes | 1. Modify Linker Structure: Introduce steric hindrance near the cleavage site to reduce enzymatic access.[22] For peptide linkers, alter the amino acid sequence to reduce susceptibility to non-target proteases.[23] 2. Switch Linker Type: Consider a different cleavage mechanism (e.g., pH-sensitive or a more stable enzyme-cleavable linker).[1] |
| Hydrolysis of the linker | 1. Optimize Linker Chemistry: For pH-sensitive linkers like hydrazones, modifications to the linker structure can improve stability at neutral pH.[11] 2. Formulation Buffer: Ensure the formulation buffer pH is optimal for linker stability during storage and administration. |
| Instability of the antibody-linker bond (e.g., maleimide succinimide (B58015) ring opening) | 1. Succinimide Hydrolysis: Promote complete hydrolysis of the succinimide ring to the more stable ring-opened form to prevent the reverse Michael reaction.[5] 2. Alternative Conjugation Chemistry: Explore alternative, more stable conjugation methods. |
Issue 2: ADC Aggregation
Symptoms:
-
Visible precipitation or turbidity in the ADC formulation.[20]
-
High molecular weight species detected by Size Exclusion Chromatography (SEC).[19]
-
Inconsistent results in cell-based assays.
-
Altered pharmacokinetic profile in vivo.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrophobic linker and/or payload | 1. Introduce Hydrophilic Moieties: Incorporate hydrophilic components, such as PEG moieties, into the linker design to increase the overall hydrophilicity of the ADC.[1][4] 2. Optimize DAR: A lower drug-to-antibody ratio can sometimes mitigate aggregation issues caused by hydrophobic payloads.[4] |
| Suboptimal formulation | 1. Excipient Screening: Screen different excipients (e.g., surfactants, sugars) to identify a formulation that minimizes aggregation.[19] 2. pH and Buffer Optimization: Evaluate the effect of pH and different buffer systems on ADC aggregation. |
| Stress-induced aggregation (e.g., temperature, agitation) | 1. Stability Studies: Conduct forced degradation studies to understand the impact of various stressors on your ADC.[20] 2. Handling and Storage: Ensure proper handling and storage conditions are maintained throughout the experimental workflow. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS
Objective: To determine the stability of an ADC in plasma by monitoring the change in DAR and the release of free payload over time.
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse) at 37°C. Include a control sample of ADC in a formulation buffer.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation for DAR Analysis:
-
For intact ADC analysis, dilute the plasma sample in an appropriate buffer.
-
For analysis of released payload, perform a protein precipitation step (e.g., with acetonitrile) to separate the free drug from plasma proteins.
-
-
LC-MS Analysis:
-
Analyze the intact ADC samples using a suitable LC-MS method (e.g., reversed-phase or size-exclusion chromatography coupled to a mass spectrometer) to determine the distribution of different drug-loaded species and calculate the average DAR.
-
Analyze the supernatant from the protein precipitation step to quantify the amount of released payload.
-
-
Data Analysis: Plot the average DAR and the concentration of free payload as a function of time to assess the stability of the ADC.
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
SEC-HPLC System: Use an HPLC system equipped with a UV detector and a size exclusion column appropriate for monoclonal antibodies.
-
Mobile Phase: An isotonic buffer at a neutral pH (e.g., phosphate-buffered saline, pH 7.4) is typically used.
-
Analysis: Inject the sample onto the column and monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight species.
-
Data Analysis: Integrate the peak areas of the monomer and the high molecular weight species to calculate the percentage of aggregation.
Visualizations
Caption: Troubleshooting workflow for ADC linker stability issues.
Caption: Mechanisms of action for different cleavable ADC linkers.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. leukocare.com [leukocare.com]
- 20. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Impact of Linker Hydrophobicity on ADC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development of Antibody-Drug Conjugates (ADCs), with a specific focus on the impact of linker hydrophobicity on ADC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in our ADC preparations, especially when using common payloads like MMAE?
A1: The primary driver of aggregation in many ADC preparations is the increased overall hydrophobicity of the ADC molecule after conjugation of a hydrophobic payload and/or linker.[1][2] Many potent cytotoxic payloads are inherently hydrophobic.[3][4][5] When these are attached to the antibody, they create hydrophobic patches on the antibody surface. To minimize their exposure to the aqueous environment, these hydrophobic regions on different ADC molecules interact with each other, leading to self-association and the formation of soluble and insoluble aggregates.[1][2]
Q2: We are observing a direct correlation between a higher Drug-to-Antibody Ratio (DAR) and increased aggregation. Why does this occur?
A2: A higher Drug-to-Antibody Ratio (DAR) generally leads to an increased propensity for aggregation.[2] This is because as more hydrophobic linker-payload molecules are attached to the antibody, the overall surface hydrophobicity of the ADC increases.[2] This amplifies the driving force for the intermolecular hydrophobic interactions that cause aggregation.[2] Therefore, optimizing the DAR is a critical step to balance therapeutic efficacy with ADC stability.[2] While a higher DAR can increase in vitro potency, it often negatively impacts in vivo performance due to aggregation and other factors.[6][7][8]
Q3: Our ADC with a high DAR shows excellent in vitro potency but poor in vivo efficacy. What could be the underlying reason?
A3: This is a common observation and is often linked to the increased hydrophobicity of high-DAR ADCs. The in vitro potency of ADCs generally increases with the DAR.[6][7][9] However, this often does not translate to in vivo efficacy because the plasma clearance of the ADC also increases with the DAR, leading to reduced drug exposure.[6][7][9] This accelerated clearance is primarily driven by the ADC's hydrophobicity.[6][7][8] Highly hydrophobic ADCs are more readily taken up by the mononuclear phagocytic system (MPS), leading to their rapid removal from circulation.[9]
Q4: How can we mitigate the negative effects of linker and payload hydrophobicity?
A4: The most effective strategy is to increase the hydrophilicity of the drug-linker. This can be achieved in several ways:
-
Incorporate Hydrophilic Spacers: Introducing hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker is a widely used approach.[4][6][10][11][12] PEG chains can shield the hydrophobic payload, reduce intermolecular interactions, and improve solubility.[3][13]
-
Use Hydrophilic Moieties: Incorporating charged groups like sulfonates or phosphates, or other hydrophilic groups like β-glucuronide, can also increase the overall hydrophilicity of the ADC.[5][10][11][14]
-
Novel Hydrophilic Linkers: The development of novel hydrophilic linkers, such as those incorporating chito-oligosaccharides or hydrophilic macrocycles, offers new avenues to overcome hydrophobicity-related challenges.[15]
Q5: What are the key analytical techniques to assess ADC hydrophobicity and aggregation?
A5: Several analytical techniques are crucial for characterizing ADCs:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method to assess the relative hydrophobicity of different ADC species.[16] A longer retention time indicates greater hydrophobicity.
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on size and is the primary method for detecting and quantifying aggregates (high molecular weight species).[1]
-
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles in a solution and can detect the presence of large aggregates.[17]
-
Differential Scanning Calorimetry (DSC): DSC can be used to evaluate changes in the conformational stability of the antibody upon conjugation, which can be affected by hydrophobic payloads.[18][19]
Troubleshooting Guides
Problem 1: Significant aggregation is observed immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| High local concentration of hydrophobic linker-payload | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing.[2] | Rapid addition can create localized high concentrations of the hydrophobic compound, promoting precipitation and aggregation of the ADC as it forms.[2] |
| Unfavorable buffer conditions (pH, ionic strength) | Screen a panel of conjugation buffers with varying pH and salt concentrations. Histidine and citrate (B86180) buffers are common starting points.[2] | The pH of the buffer can influence the surface charge of the antibody, affecting its colloidal stability. Aggregation is often more pronounced near the antibody's isoelectric point.[1][2] |
| Use of organic co-solvents | Minimize the amount of organic co-solvent used to dissolve the linker-payload. If possible, use a more hydrophilic linker-payload that is soluble in aqueous buffers. | Some organic solvents required to solubilize hydrophobic linker-payloads can promote protein aggregation.[1][10] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR.[2] | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[2] |
Problem 2: ADC appears soluble after purification but aggregates over time during storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal formulation | Perform a formulation screen to identify stabilizing excipients. Common stabilizers include surfactants (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).[2] | Excipients can help to stabilize the ADC and prevent aggregation during storage by various mechanisms, such as preventing surface adsorption and providing a stabilizing hydration shell. |
| Inappropriate storage temperature | Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or frozen for long-term storage. Avoid repeated freeze-thaw cycles. | Temperature fluctuations can induce conformational changes in the antibody, potentially exposing hydrophobic regions and leading to aggregation. |
| Residual impurities | Ensure the purification process effectively removes unconjugated payload, residual solvents, and other impurities that could promote aggregation. | Small molecule impurities can act as nucleation sites for aggregation. |
Quantitative Data Summary
Table 1: Impact of Linker Hydrophilicity on ADC Pharmacokinetics
| ADC Construct | Linker Characteristics | Relative Hydrophobicity (HIC) | Plasma Clearance (mL/kg/day) | In Vivo Efficacy |
| ADC-PEG0 | Non-PEGylated, hydrophobic | High | >46.3 | Low |
| ADC-PEG4 | 4-unit PEG chain | Intermediate | - | Moderate |
| ADC-PEG8 | 8-unit PEG chain | Low | - | High |
| ADC-PEG12 | 12-unit PEG chain | Very Low | 7.3 | High |
| Data is illustrative and compiled from trends reported in the literature.[20] Actual values will vary based on the specific antibody, payload, and experimental model. |
Table 2: Effect of DAR on ADC Aggregation
| ADC Construct | Average DAR | % High Molecular Weight Species (HMWS) by SEC |
| Unconjugated Antibody | 0 | < 1% |
| ADC-DAR2 | 2 | 2-5% |
| ADC-DAR4 | 4 | 5-15% |
| ADC-DAR8 | 8 | >20% |
| Data is illustrative and represents typical trends.[2] The degree of aggregation is highly dependent on the specific linker-payload system and formulation. |
Experimental Protocols
1. Protocol for Assessing ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of high molecular weight species (HMWS) in an ADC sample.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
-
-
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Data Acquisition: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column. Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomer and the high molecular weight species (aggregates) eluting before the main monomer peak. Calculate the percentage of HMWS.
-
2. Protocol for Evaluating ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To assess the relative hydrophobicity of different ADC species.
-
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
-
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Acquisition: Inject the sample onto the equilibrated column. Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. The retention time is indicative of the ADC's hydrophobicity; a longer retention time signifies greater hydrophobicity.
-
Visualizations
Caption: Impact of linker choice on ADC properties and in vivo efficacy.
Caption: Troubleshooting workflow for hydrophobicity-related ADC issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labiotech.eu [labiotech.eu]
- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of the drug-to-antibody ratio (DAR).
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio in ADC development.
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it considered a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[1] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance from the body, and potential aggregation issues.[1][2] Therefore, precisely controlling and monitoring the DAR is essential throughout the development and manufacturing process to ensure a consistent, safe, and effective therapeutic product.[1]
Q2: How does DAR influence the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR value creates a delicate balance for the therapeutic window of an ADC:
-
Efficacy: Generally, a higher DAR delivers more cytotoxic payload to the target cell, which can lead to increased potency. However, this relationship is not always linear, as very high DAR values do not necessarily guarantee improved efficacy and can be limited by the number of available target antigens on cancer cells.
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity. This can be due to the release of the payload in circulation or off-target uptake of the more hydrophobic ADC species.
-
Pharmacokinetics (PK): ADCs with high DAR values (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from circulation, often through uptake by the liver. This reduces the ADC's half-life and overall exposure, potentially diminishing its therapeutic effect.
Q3: What is a "typical" or "optimal" DAR?
A3: There is no single "optimal" DAR for all ADCs; it must be empirically determined for each specific ADC construct. The ideal DAR depends on several factors, including the potency of the payload, the characteristics of the linker, the target antigen density, and the antibody itself. However, many approved and clinical-stage ADCs have an average DAR in the range of 2 to 4. More recent developments have seen ADCs with higher DARs, such as Enhertu with a DAR of approximately 8.
| ADC Therapeutic | Target Antigen | Payload | Average DAR |
| Adcetris® (Brentuximab vedotin) | CD30 | MMAE | ~4 |
| Kadcyla® (Ado-trastuzumab emtansine) | HER2 | DM1 | ~3.5 |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | Deruxtecan | ~8 |
| Padcev® (Enfortumab vedotin) | Nectin-4 | MMAE | ~3.8 |
| Trodelvy® (Sacituzumab govitecan) | Trop-2 | SN-38 | ~7.6 |
Q4: What are the main challenges in controlling the DAR during ADC manufacturing?
A4: The primary challenges in controlling DAR stem from the inherent heterogeneity of the conjugation process, especially with traditional methods targeting lysine (B10760008) or cysteine residues.[3] Key challenges include:
-
Stochastic Conjugation: Lysine conjugation, for instance, targets multiple available lysine residues on the antibody surface, leading to a heterogeneous mixture of ADC species with a wide range of DAR values (from 0 to over 8).
-
Incomplete Reactions: Both the antibody reduction (for cysteine conjugation) and the subsequent conjugation reaction may not go to completion, resulting in a mixture of unconjugated, partially conjugated, and fully conjugated antibodies.
-
Process Variability: Minor variations in reaction conditions such as temperature, pH, reagent concentrations, and reaction time can significantly impact the final DAR distribution.[4]
-
ADC Instability: High DAR species can be prone to aggregation, making purification and formulation challenging.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
Issue 1: Inconsistent DAR values between batches.
-
Potential Cause A: Variability in Reagent Quality and Stoichiometry.
-
Solution: Ensure precise and consistent molar ratios of the linker-payload to the antibody. Small deviations can significantly shift the final DAR.[1] Verify the purity and concentration of your linker-payload, reducing agents, and buffers before each experiment. Degradation or incorrect concentration of stock solutions is a frequent source of error.[1]
-
-
Potential Cause B: Inconsistent Antibody Reduction (for Cysteine Conjugation).
-
Solution: The efficiency and consistency of the interchain disulfide bond reduction step are critical. Incomplete or variable reduction will lead to a different number of available thiol groups for conjugation in each batch.[1] Tightly control the concentration of the reducing agent (e.g., TCEP, DTT), temperature, and incubation time to ensure consistent reduction across batches.[4]
-
-
Potential Cause C: Fluctuations in Reaction Conditions.
-
Solution: Maintain strict control over reaction parameters such as pH, temperature, and mixing. The pH of the reduction and conjugation buffers should be optimized for the specific reagents being used. For example, a pH range of 7.0-7.5 is generally effective for TCEP-mediated reduction.[4]
-
Issue 2: High levels of unconjugated antibody (DAR 0) after conjugation.
-
Potential Cause A: Insufficient Molar Excess of Linker-Payload.
-
Solution: Increase the molar excess of the linker-payload in the conjugation reaction. Perform small-scale optimization experiments to determine the optimal ratio that drives the reaction towards higher DAR species without causing excessive aggregation.
-
-
Potential Cause B: Inefficient Antibody Reduction.
-
Solution: As mentioned previously, ensure complete and consistent reduction of the interchain disulfide bonds. Optimize the concentration of the reducing agent and the incubation time and temperature.[4]
-
-
Potential Cause C: Poor Solubility of Linker-Payload.
-
Solution: Many cytotoxic payloads are hydrophobic and may have poor solubility in aqueous buffers.[4] Dissolve the linker-payload in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the antibody.[4]
-
Issue 3: Formation of high molecular weight aggregates, especially with high DAR species.
-
Potential Cause A: Increased Hydrophobicity of High-DAR ADCs.
-
Solution: High DAR species are inherently more hydrophobic, which can lead to self-association and aggregation.[5] Consider using hydrophilic linkers or incorporating polyethylene (B3416737) glycol (PEG) moieties into the linker design to improve the solubility of the ADC.
-
-
Potential Cause B: Suboptimal Formulation and Storage Conditions.
-
Solution: Optimize the formulation buffer to enhance ADC stability. This may involve adjusting the pH, ionic strength, and including stabilizing excipients. Store the purified ADC at the recommended temperature and avoid repeated freeze-thaw cycles, which can induce aggregation.[5]
-
-
Potential Cause C: Stresses during the Purification Process.
-
Solution: Certain downstream processing steps, such as some types of chromatography or filtration, can induce stress and cause aggregation. It may be necessary to optimize the purification workflow to handle the more hydrophobic high-DAR species gently.
-
Issue 4: Poor peak shape and resolution during HIC-HPLC analysis.
-
Potential Cause A: High Hydrophobicity of High-DAR Species.
-
Solution: High-DAR species can bind very strongly to the HIC column, leading to broad peaks or even irreversible binding.[] Optimize the gradient elution method by extending the gradient time or using a shallower gradient to improve the separation between different DAR species.[] The addition of a small amount of organic modifier, like isopropanol, to the mobile phase can also help in eluting highly hydrophobic species.[7]
-
-
Potential Cause B: Inappropriate Column Chemistry.
-
Solution: The choice of HIC column is critical. For very hydrophobic ADCs, a column with a less hydrophobic stationary phase (e.g., ether, shorter alkyl chains) may provide better resolution and recovery.
-
-
Potential Cause C: Suboptimal Mobile Phase Composition.
-
Solution: The type and concentration of salt in the mobile phase significantly impact retention and resolution. Ammonium sulfate (B86663) is a commonly used salt. Optimizing the starting and ending salt concentrations in your gradient is crucial.[8]
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments involved in the optimization and analysis of DAR.
Protocol 1: Cysteine-Linked ADC Conjugation
This protocol describes a two-step process for conjugating a linker-payload to a monoclonal antibody via interchain cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Linker-payload with a thiol-reactive group (e.g., maleimide)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Antibody Reduction:
-
Conjugation:
-
Remove the excess reducing agent using a desalting column.
-
Immediately add the linker-payload solution to the reduced antibody. The molar ratio of linker-payload to antibody will determine the final DAR and should be optimized.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, in molar excess to cap any unreacted maleimide (B117702) groups on the linker-payload.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reaction components using a suitable chromatography method, such as size-exclusion chromatography (SEC) to remove small molecules and aggregates, or hydrophobic interaction chromatography (HIC) to separate different DAR species.
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.
Materials and Equipment:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl, Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7, with 20% Isopropanol)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).[9]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Earlier eluting peaks correspond to lower DAR species.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × DAR value of that species) / 100
-
Protocol 3: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)
For cysteine-linked ADCs, RP-HPLC is often performed on the reduced and dissociated light and heavy chains.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4, C8)
-
Reducing agent (e.g., DTT or TCEP)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
ADC sample
Procedure:
-
Sample Reduction:
-
Treat the ADC sample with a reducing agent (e.g., 10 mM DTT) at 37°C for 30 minutes to reduce all disulfide bonds and separate the light and heavy chains.
-
-
Chromatography:
-
Equilibrate the RP column with a mixture of Mobile Phase A and B (e.g., 95:5).
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a gradient of increasing acetonitrile (Mobile Phase B).
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Integrate the peak areas.
-
Calculate the average DAR by determining the weighted average of drug-loaded chains. The formula is: DAR = 2 × (ΣLC Weighted peak area + ΣHC Weighted peak area) / 100 .[]
-
Protocol 4: DAR Analysis by UV/Vis Spectroscopy
This method provides a quick estimation of the average DAR but does not give information on the distribution of different DAR species.
Prerequisites:
-
The drug and the antibody must have distinct maximum absorbance wavelengths (λmax).[]
-
The extinction coefficients (ε) of both the antibody and the drug at these wavelengths must be known.
Procedure:
-
Spectra Acquisition: Measure the absorbance of the purified ADC solution at the λmax of the antibody (typically 280 nm) and the λmax of the drug.
-
Calculation: Use the Beer-Lambert law and simultaneous equations to solve for the concentrations of the antibody and the drug.
-
A280 = εAb,280 * CAb * l + εDrug,280 * CDrug * l
-
Aλmax,Drug = εAb,λmax,Drug * CAb * l + εDrug,λmax,Drug * CDrug * l
-
-
DAR Calculation:
-
Average DAR = Molar concentration of Drug / Molar concentration of Antibody
-
Section 4: Visual Guides
Diagram 1: General ADC Conjugation Workflow
Caption: Workflow for cysteine-linked ADC production.
Diagram 2: Troubleshooting Inconsistent DAR
Caption: Decision tree for troubleshooting inconsistent DAR.
Diagram 3: Relationship between DAR and ADC Properties
Caption: Influence of DAR on key ADC characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacompass.com [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Controlling Stoichiometry in PEG Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control stoichiometry and overcome common challenges in PEG conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for controlling the stoichiometry of a PEGylation reaction?
The stoichiometry of PEGylation is influenced by several key parameters that must be carefully optimized. These include the molar ratio of the PEG reagent to the protein, the pH of the reaction buffer, reaction temperature, and reaction time.[1][2] Protein concentration also plays a significant role; more dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same degree of labeling.[3]
Q2: How do I choose the correct molar ratio of PEG reagent to protein?
The optimal molar ratio is protein-dependent and must be determined empirically.[3] A common starting point is a 5- to 50-fold molar excess of the PEG reagent over the protein.[3] For example, a 20-fold molar excess is a typical starting point for antibodies, often resulting in 4-6 PEG molecules per antibody.[3] Titration experiments testing a range of ratios (e.g., 3:1, 5:1, 10:1) are essential to find the ideal balance for achieving the desired degree of PEGylation without causing protein aggregation.[4]
Q3: What is the optimal pH for PEGylation reactions?
The optimal pH depends on the specific reactive group on the PEG molecule and the target amino acid on the protein. For the common N-hydroxysuccinimide (NHS) ester PEG reagents that target primary amines (like lysine (B10760008) residues and the N-terminus), the reaction is most efficient at a pH between 7.0 and 9.0.[3][5][6] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for the PEG reagent.[3][7] Site-specific N-terminal PEGylation using PEG-aldehyde can be achieved at a mildly acidic pH (around 5.0), which takes advantage of the pKa difference between the N-terminal α-amino group and lysine ε-amino groups.[8][9]
Q4: My protein is aggregating during or after the PEGylation reaction. What can I do to prevent this?
Protein aggregation is a common issue that can arise from several factors, including intermolecular cross-linking, high protein concentration, and suboptimal reaction conditions that expose hydrophobic regions.[10] Over-labeling with PEG can also alter the protein's properties and lead to precipitation.[3]
To mitigate aggregation, consider the following strategies:
-
Reduce the Molar Ratio: Lower the PEG-to-protein molar ratio to prevent over-PEGylation.[11]
-
Optimize Reaction Rate: Add the PEG reagent to the protein solution gradually to maintain a lower instantaneous concentration.[10]
-
Use Stabilizing Excipients: Additives like sucrose, arginine, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20) can help stabilize the protein.[10]
-
Adjust Protein Concentration: If aggregation persists, performing the reaction at a lower protein concentration may be necessary.[11]
Q5: How can I accurately determine the degree of PEGylation of my final product?
Several analytical techniques can be used to characterize the final conjugate and determine the number of attached PEG molecules.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight. The PEGylated protein will appear as a new band or smear at a higher molecular weight compared to the unconjugated protein.[11]
-
Size Exclusion Chromatography (SEC): This technique separates molecules by size. PEGylation increases the hydrodynamic radius, causing the conjugated protein to elute earlier than the unmodified version.[12][13]
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This is a highly accurate method to determine the precise mass of the conjugate.[12][14][15] The number of PEG molecules can be calculated by subtracting the mass of the unmodified protein and dividing by the mass of a single PEG chain.[12]
Troubleshooting Guides
Problem 1: Low or No PEGylation Yield
If you observe a low yield of your desired PEGylated product, consult the following guide.
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio | The molar excess of the PEG reagent is too low for your protein concentration. Perform a titration experiment by testing a range of increasing molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to identify the optimal excess.[3][4] |
| Incorrect Buffer Composition | The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein. Exchange the protein into an amine-free buffer like PBS (pH 7.2-8.0) before the reaction.[3][7] |
| Inactive PEG Reagent | The activated PEG reagent (e.g., NHS-ester) has hydrolyzed due to improper storage or handling. Prepare fresh solutions of the activated PEG immediately before use and avoid storing them.[3] |
| Suboptimal pH | The reaction pH is outside the optimal range for the specific PEG chemistry. For amine-reactive PEGs (e.g., NHS esters), ensure the pH is between 7.0 and 9.0.[3][5] For N-terminal specific PEGylation with PEG-aldehyde, a lower pH may be required.[9] |
| Steric Hindrance | The target residues on the protein are not accessible. Consider using a PEG reagent with a longer spacer arm or attempting conjugation at a different site if possible. Branched PEGs can also limit the steric availability of PEGylation sites.[1] |
Problem 2: High Polydispersity (Heterogeneous Mixture of Products)
A common challenge is the production of a mixture containing unreacted protein along with mono-, di-, and multi-PEGylated species.[9]
| Potential Cause | Recommended Solution |
| High Molar Ratio | A large excess of the PEG reagent increases the probability of multiple sites on the protein reacting. Systematically lower the molar ratio of PEG-to-protein to favor mono-PEGylation.[3][11] |
| High pH | A higher pH (e.g., >8.5 for NHS esters) increases the reactivity of all available primary amines, leading to a more heterogeneous product mixture.[3] Perform the reaction at a lower pH (e.g., 7.0-7.5) to decrease the overall reaction rate and improve selectivity.[3] |
| Long Reaction Time | Extended reaction times can lead to increased side reactions and a broader distribution of products. Optimize the reaction time by taking aliquots at different time points and analyzing them to find the point where the desired product is maximized. |
| Non-Specific PEG Reagent | The PEGylation chemistry being used targets multiple residues (e.g., NHS esters targeting all accessible lysines). For a more homogeneous product, consider site-specific PEGylation strategies, such as targeting the N-terminus with PEG-aldehyde at acidic pH or targeting cysteine residues.[6][8][9] |
Experimental Protocols & Data
Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Ester)
This protocol provides a general workflow for conjugating an NHS-activated PEG to a protein.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. The protein concentration should ideally be 1-10 mg/mL.[7][11]
-
Prepare PEG Reagent: Immediately before use, dissolve the NHS-activated PEG reagent in a dry, water-miscible organic solvent like DMSO or DMF.[3]
-
Initiate Reaction: Add the calculated amount of the PEG reagent solution to the protein solution to achieve the desired molar excess. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Quenching (Optional): To stop the reaction, a quenching reagent like Tris or glycine (B1666218) can be added to a final concentration of 50-100 mM.[7]
-
Purification: Remove unreacted PEG and reaction byproducts using a suitable method such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Tangential Flow Filtration (TFF).[11][13]
Data Presentation: Effect of Molar Ratio on PEGylation Stoichiometry
The following table illustrates how varying the molar ratio of mPEG-NHS to a model protein (e.g., Lysozyme) can affect the distribution of PEGylated species.
| Molar Ratio (PEG:Protein) | Unmodified Protein (%) | Mono-PEGylated (%) | Di-PEGylated (%) | Multi-PEGylated (%) |
| 1:1 | 60 | 35 | 5 | 0 |
| 5:1 | 20 | 65 | 10 | 5 |
| 10:1 | 5 | 55 | 25 | 15 |
| 20:1 | <1 | 30 | 40 | 30 |
| Note: These values are illustrative and the actual distribution will vary depending on the specific protein and reaction conditions. |
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. lcms.cz [lcms.cz]
- 14. enovatia.com [enovatia.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Purification Strategies for PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, often results in a complex and heterogeneous mixture.[][2] This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein: The original, unmodified protein.[]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[]
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[][3]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[4]
Q2: Which chromatography methods are most effective for PEGylated protein purification?
A multi-step chromatographic approach is typically necessary for purifying PEGylated proteins.[5] The most common methods are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][6]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the protein, making SEC highly effective for removing smaller molecules like unreacted native protein and free PEG.[][4]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on differences in their surface charge.[] The attached PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.[][4][7] This property can be exploited to separate PEGylated species from the native protein and even to resolve positional isomers.[][4][8]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.[] While not as commonly used as SEC and IEX, HIC can be a valuable supplementary technique, particularly for proteins that are difficult to purify by IEX.[]
Q3: How does the size of the PEG chain affect purification?
The size of the attached PEG chain has a significant impact on the purification strategy.
-
In SEC: A larger PEG chain leads to a greater increase in the protein's hydrodynamic radius, which generally results in better separation between the PEGylated conjugate and the native protein.[9]
-
In IEX: A larger PEG chain can cause a more pronounced "charge shielding" effect, reducing the protein's interaction with the resin.[4][7] This often leads to elution at a lower salt concentration compared to the native protein or a protein with a smaller PEG chain.[7] The dynamic binding capacity of the resin for the PEGylated protein may also decrease significantly.[7]
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of PEGylated proteins.
Poor Resolution and Separation
| Problem | Possible Causes | Recommended Solutions |
| Poor separation between native and PEGylated protein in IEX. | The charge difference between the native and PEGylated protein is insufficient at the operating pH. | Systematically vary the pH of the mobile phase to maximize the charge difference. A shallower salt gradient during elution can also improve resolution.[2][10] |
| Co-elution of different PEGylated species (mono-, di-, multi-PEGylated). | The "charge shielding" effect of the PEG chains makes the different species behave similarly on the IEX column.[4] | Optimize the salt gradient to be as shallow as possible.[2] Consider an alternative technique like HIC or Reversed-Phase Chromatography (RPC) as a polishing step.[] |
| Inadequate separation of positional isomers. | Positional isomers have the same mass and often very similar surface charges, making them extremely difficult to separate.[][3][4] | High-resolution analytical techniques like cation-exchange HPLC or membrane chromatography may be required.[3][11] Preparative scale separation is very challenging and may not be feasible with standard chromatography columns.[3][4] |
| PEGylated protein elutes in the void volume with unreacted PEG in SEC. | The pore size of the SEC resin is too small, causing both the large PEGylated protein and the excess PEG to be excluded. | Select an SEC resin with a larger pore size that allows for the separation of the PEGylated conjugate from the free PEG. |
Low Yield and Recovery
| Problem | Possible Causes | Recommended Solutions |
| Low binding of PEGylated protein to IEX resin. | The PEG chain is sterically hindering the protein from accessing the binding sites within the resin pores.[2][7] The charge shielding effect reduces the protein's net charge.[4][7] | Use a resin with a larger pore size or one with a higher ligand density.[7] Adjust the pH to increase the protein's net charge. |
| Irreversible binding or precipitation on HIC column. | The protein is highly hydrophobic and binds too strongly to the resin. High salt concentrations in the binding buffer can cause the protein to precipitate.[2] | Reduce the salt concentration in the loading buffer. Screen different types of salts. Consider using a less hydrophobic HIC resin (e.g., butyl instead of phenyl).[12] |
| Product loss during ultrafiltration/diafiltration steps. | The membrane pore size (MWCO) is not appropriate for the PEGylated protein. | Select a membrane with a MWCO that is significantly smaller than the molecular weight of the PEGylated protein to ensure its retention. |
Comparative Data on Purification Methods
The choice of purification method depends on the specific properties of the protein and the attached PEG. The following table summarizes the general applicability of common chromatographic techniques.
| Technique | Principle | Best Suited For | Key Limitations |
| Size Exclusion (SEC) | Separation by hydrodynamic radius.[] | Removing unreacted PEG and native protein; separating species with large size differences.[] | Cannot separate positional isomers; resolution decreases for species with similar sizes.[4] |
| Ion Exchange (IEX) | Separation by surface charge.[] | Separating based on the number of attached PEG chains; resolving some positional isomers.[][4] | Binding capacity can be low due to steric hindrance; resolution of highly PEGylated species is poor.[4][7] |
| Hydrophobic Interaction (HIC) | Separation by hydrophobicity.[] | Orthogonal separation to IEX; useful for proteins that are difficult to separate by other methods.[] | Lower capacity and resolution compared to IEX; risk of protein precipitation at high salt concentrations.[] |
| Reversed-Phase (RPC) | Separation by hydrophobicity using organic solvents.[] | High-resolution analytical separation of positional isomers and other closely related species.[][13] | Often uses denaturing conditions, which may not be suitable for preparative purification of active proteins. |
Experimental Protocols
Protocol 1: General Two-Step Purification Workflow
This protocol outlines a common strategy for purifying a PEGylated protein from a reaction mixture.
Step 1: Ion Exchange Chromatography (Capture and Initial Separation)
-
Column Selection: Choose an IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI) and the desired pH of the mobile phase. Resins with larger pore sizes are often beneficial for PEGylated proteins.[7]
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the target protein binds to the resin (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): Buffer A containing a high concentration of salt (e.g., 1 M NaCl).
-
-
Equilibration: Equilibrate the IEX column with 5-10 column volumes (CVs) of Buffer A.
-
Sample Loading: Dilute the PEGylation reaction mixture in Buffer A to reduce its ionic strength and load it onto the column.
-
Elution: Elute the bound proteins using a shallow linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 CVs). The PEGylated protein is expected to elute at a lower salt concentration than the native protein.[7]
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and/or SEC-HPLC to identify those containing the purified PEGylated protein.
Step 2: Size Exclusion Chromatography (Polishing)
-
Column Selection: Choose an SEC column with a fractionation range suitable for the size of the PEGylated protein.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Preparation: Pool and concentrate the fractions from the IEX step that contain the target protein.
-
Injection: Inject the concentrated sample onto the equilibrated SEC column. The sample volume should be less than 5% of the column volume for optimal resolution.[2]
-
Elution and Collection: The PEGylated protein will elute as one of the earlier peaks. Collect the corresponding fractions.
Visualizations
Caption: General workflow for PEGylated protein purification.
Caption: Troubleshooting logic for poor IEX separation.
References
- 2. benchchem.com [benchchem.com]
- 3. Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. blob.phenomenex.com [blob.phenomenex.com]
Section 1: Hydrophobic Interaction Chromatography (HIC)
References
- 1. researchgate.net [researchgate.net]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. ADC Testing [intertek.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. molnar-institute.com [molnar-institute.com]
- 17. researchgate.net [researchgate.net]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. tandfonline.com [tandfonline.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Linker Cleavage Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with linker cleavage analysis in vitro and in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the critical characteristics of an ideal linker for an Antibody-Drug Conjugate (ADC)?
An ideal linker for an ADC should possess three key features to ensure the safety and efficacy of the therapeutic:
-
High Stability in Circulation: The linker must remain intact in the bloodstream to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity and a reduced therapeutic window.[1][2][3][4]
-
Efficient Cleavage at the Target Site: Upon reaching the target tumor cell, the linker should be efficiently cleaved to release the payload in its active form.[1][3]
-
High Water Solubility: Good aqueous solubility is crucial for the bioconjugation process and to prevent the formation of inactive ADC aggregates.[1][4][5]
Q2: What are the main types of cleavable linkers and their release mechanisms?
Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. The main types include:
-
Enzymatically Cleavable Linkers: These are the most common type and are designed to be cleaved by enzymes that are highly expressed in tumor cells, particularly within lysosomes.[]
-
Protease-Sensitive Linkers: Typically contain a dipeptide sequence (e.g., valine-citrulline or "val-cit") that is recognized and cleaved by lysosomal proteases like Cathepsin B.[2][7][8]
-
β-Glucuronidase-Cleavable Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the lysosomes of tumor cells.[][9]
-
-
Chemically Cleavable Linkers: These linkers rely on the distinct chemical environment of the tumor.
-
pH-Sensitive (Acid-Labile) Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][2][3]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[2][3]
-
Q3: What is the difference between cleavable and non-cleavable linkers?
The primary difference lies in the mechanism of payload release:
-
Cleavable Linkers: Release the payload through the breaking of a specific chemical bond in response to a trigger (e.g., enzyme, pH).[1][][10] This can sometimes lead to a "bystander effect," where the released drug can kill neighboring tumor cells.[1]
-
Non-Cleavable Linkers: Release the payload only after the complete degradation of the antibody backbone within the lysosome.[1][8][10] This generally leads to greater stability in plasma but may limit the bystander effect.[1][8]
Troubleshooting Guides
In Vitro Linker Cleavage Assays
Problem 1: Low or no linker cleavage observed in a Cathepsin B cleavage assay.
-
Possible Cause 1: Inactive Enzyme. Cathepsin B requires a reducing environment for optimal activity.
-
Possible Cause 2: Incorrect Assay Buffer pH. Cathepsin B activity is highly dependent on pH.
-
Troubleshooting Step: Verify that the pH of the assay buffer is within the optimal range for Cathepsin B, which is typically around pH 5.0-5.5.[11]
-
-
Possible Cause 3: Substrate Precipitation. The ADC or linker-payload conjugate may not be fully soluble in the assay buffer.
-
Troubleshooting Step: Check the solubility of your test article in the assay buffer. If necessary, adjust the formulation or consider using a buffer with different components.
-
Problem 2: High background signal or apparent cleavage in no-enzyme control wells.
-
Possible Cause 1: Linker Instability. The linker may be inherently unstable under the assay conditions (e.g., pH, temperature).
-
Troubleshooting Step: Run a time-course experiment with the ADC in the assay buffer without the enzyme to assess the intrinsic stability of the linker.
-
-
Possible Cause 2: Contamination of Reagents. Reagents may be contaminated with proteases.
-
Troubleshooting Step: Use fresh, high-purity reagents and sterile techniques. Prepare fresh buffers for each experiment.
-
In Vivo Linker Cleavage Analysis
Problem 3: Premature cleavage of the linker in plasma, leading to high systemic levels of free payload.
-
Possible Cause 1: Susceptibility to Plasma Enzymes. Some linkers, like the commonly used valine-citrulline, can be susceptible to cleavage by plasma enzymes such as carboxylesterase 1c (Ces1c) in mice, a phenomenon not observed in human plasma.[12][13] Human neutrophil elastase can also cleave the val-cit (B3106666) linker.[13][14]
-
Troubleshooting Step: Conduct in vitro plasma stability assays using plasma from multiple species (e.g., mouse, rat, human) to assess inter-species differences in linker stability.[12] Consider linker chemistries with enhanced stability, such as those incorporating hydrophilic moieties or alternative peptide sequences.[13][14]
-
-
Possible Cause 2: Disulfide Linker Instability. Disulfide linkers can be prematurely cleaved by reducing agents present in the plasma.[15]
-
Troubleshooting Step: Evaluate the steric hindrance around the disulfide bond, as more hindered linkers tend to be more stable.[15] Compare the stability of different disulfide linker designs in vitro.
-
Problem 4: Low anti-tumor efficacy in xenograft models despite good in vitro potency.
-
Possible Cause 1: Inefficient Linker Cleavage in the Tumor Microenvironment. The specific enzymes required for cleavage may not be sufficiently active or present at high enough concentrations in the tumor.
-
Troubleshooting Step: Analyze the expression levels of the target enzyme (e.g., Cathepsin B) in the xenograft tumor tissue. Consider using a different linker that is cleaved by a more abundant enzyme in that specific tumor model.
-
-
Possible Cause 2: Poor Tumor Penetration and ADC Instability. The ADC may not be effectively reaching the tumor cells, or it may be degrading before it can be internalized.
Quantitative Data Summary
Table 1: In Vitro Plasma Stability of Different Linkers (% Intact ADC)
| Time (hours) | Disulfide Linker | Hindered Disulfide Linker | Non-cleavable Linker |
| 0 | 100% | 100% | 100% |
| 24 | 85% | 95% | 99% |
| 48 | 72% | 91% | 98% |
| 96 | 55% | 84% | 96% |
| 168 | 38% | 75% | 93% |
| This table presents representative data illustrating the relative stability trends of different linker types in human plasma.[15] |
Table 2: In Vitro Cleavage Rates of Peptide Linkers in Human Liver Lysosomes
| Linker | % Cleavage (30 minutes) | % Cleavage (24 hours) |
| Valine-Citrulline | >80% | Nearly complete |
| Valine-Alanine | Slower than Val-Cit | Nearly complete |
| Gly-Gly-Phe-Gly | Slower than Val-Cit | Nearly complete |
| This table shows that while different peptide linkers exhibit near-complete cleavage over 24 hours, the initial rates can vary significantly.[17] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from a protease-sensitive linker upon incubation with Cathepsin B.
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5)[11]
-
Quenching Solution (e.g., Acetonitrile with an internal standard)
-
96-well microplate
-
HPLC system with a C18 reverse-phase column[11]
Procedure:
-
Prepare the Assay Buffer and warm it to 37°C. Add DTT to the buffer immediately before use.[11]
-
Prepare the ADC stock solution and the Cathepsin B working solution in the Assay Buffer.
-
In a 96-well plate, add 45 µL of pre-warmed Assay Buffer to the designated wells.
-
Add 5 µL of the ADC stock solution to each well.
-
Prepare control wells:
-
No-Enzyme Control: ADC in Assay Buffer without Cathepsin B.
-
No-Substrate Control: Cathepsin B in Assay Buffer without ADC.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the activated Cathepsin B working solution to the wells containing the ADC. The final reaction volume should be 100 µL.[11]
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.[11]
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC to quantify the amount of released payload and remaining intact ADC.[11]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and the extent of premature payload release in plasma.
Materials:
-
ADC
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C at a specified concentration (e.g., 1.3 mg/mL).[12]
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.[7]
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to separate it from plasma proteins.[7]
-
Wash the captured ADC to remove any non-specifically bound proteins.
-
Elute the ADC from the affinity resin.
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR).[7]
-
The supernatant from the capture step can also be analyzed by LC-MS/MS to quantify the amount of released payload.[12]
-
Calculate the percentage of intact ADC remaining at each time point to determine its stability.[7]
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: General workflow for in vitro linker cleavage assays.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Strategies to Reduce ADC Off-Target Toxicity
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) off-target toxicity reduction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to mitigating off-target toxicities during ADC development.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary mechanisms of ADC off-target toxicity?
A1: Off-target toxicity of ADCs is broadly categorized into two main mechanisms. The first is the premature release of the cytotoxic payload from the ADC in systemic circulation before it reaches the target tumor cells. This can be due to unstable linkers. The second mechanism involves the uptake of the intact ADC by non-target cells through various processes, including Fc-mediated uptake by immune cells, mannose receptor-mediated uptake, and non-specific endocytosis.[1][][3] The lipophilicity of the payload can also contribute to its diffusion into healthy tissues, causing damage.[]
Q2: What is the difference between on-target, off-tumor toxicity and off-target, off-tumor toxicity?
A2:
-
On-target, off-tumor toxicity occurs when the ADC binds to its target antigen, which is also expressed on healthy, non-malignant tissues.[4] This can lead to damage in normal organs.
-
Off-target, off-tumor toxicity refers to the toxic effects of the ADC on healthy tissues that do not express the target antigen.[1][4] This is often a result of premature payload release or non-specific uptake of the ADC.[1][]
Component-Specific Questions (Antibody, Linker, Payload)
Q3: How does the choice of antibody affect off-target toxicity?
A3: The antibody component plays a crucial role in determining ADC specificity and, consequently, its potential for off-target toxicity. Strategies to mitigate this include:
-
Target Selection: Choosing antigens with high expression on tumor cells and minimal to no expression on healthy tissues is critical to reduce on-target, off-tumor toxicity.[][5]
-
Affinity Modulation: Engineering the antibody's affinity for its target can optimize tumor targeting while minimizing binding to healthy tissues with low antigen expression.[4]
-
Fc Engineering: Modifying the Fc region of the antibody can reduce its interaction with Fc receptors on immune cells, thereby decreasing Fc-mediated uptake and subsequent toxicity in these non-target cells.[][4]
-
Bispecific Antibodies: Using bispecific antibodies that require binding to two different antigens for activation can increase tumor specificity and reduce off-target effects.[]
Q4: What role does the linker play in off-target toxicity?
A4: The linker is a critical component that connects the antibody to the payload, and its stability is paramount in preventing premature drug release.[6]
-
Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the payload in the tumor microenvironment (e.g., in response to low pH or specific enzymes). However, if they are not sufficiently stable in circulation, they can lead to premature payload release and off-target toxicity.[1][7] Non-cleavable linkers are generally more stable and release the payload only after the ADC is internalized and the antibody is degraded in the lysosome. This increased stability can reduce off-target effects but may limit the bystander killing effect.[7][8]
-
Linker Hydrophilicity: Increasing the hydrophilicity of the linker, for instance by incorporating polyethylene (B3416737) glycol (PEG) spacers, can improve the ADC's pharmacokinetic profile and reduce non-specific uptake and aggregation, thereby lowering the risk of off-target toxicity.[7][9]
Q5: How can the payload be modified to reduce off-target toxicity?
A5: The cytotoxic payload is the ultimate driver of toxicity. Strategies to mitigate payload-related off-target effects include:
-
Potency Optimization: While high potency is desirable for killing cancer cells, excessively potent payloads can lead to significant off-target toxicity if even small amounts are prematurely released.[10] Optimizing the payload's potency to a therapeutic window where it is effective against tumor cells but has minimal effects on healthy tissues at low concentrations is a key strategy.[10]
-
Reduced Membrane Permeability: Engineering payloads with lower membrane permeability can reduce their ability to diffuse out of the target cell and affect neighboring healthy cells (bystander effect), which can be a source of off-target toxicity.[11]
-
Novel Payload Mechanisms: Exploring novel payloads with different mechanisms of action, such as immune-stimulatory agents or protein degraders, may offer a better safety profile compared to traditional cytotoxic agents.[12]
Dosing and Administration
Q6: How can dosing strategies be optimized to minimize off-target toxicity?
A6: Optimizing the dosing regimen is a crucial strategy to manage and reduce ADC-related toxicities.[13] This can involve:
-
Dose Fractionation: Administering the total dose in smaller, more frequent infusions can help maintain therapeutic concentrations while avoiding high peak concentrations that may lead to increased toxicity.[13]
-
Weight-Based Dosing with a Cap: To avoid overdosing in heavier patients, a maximum dose cap can be implemented alongside weight-based dosing.[14]
-
Response-Guided Dose Adjustment: Tailoring the dose based on the individual patient's response and tolerability can help maximize efficacy while minimizing adverse events.[13]
Troubleshooting Guides
Problem 1: High in vitro potency, but significant off-target toxicity observed in vivo.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Linker Stability | 1. Assess Linker Stability: Perform plasma stability assays to quantify the rate of premature payload release. 2. Switch to a More Stable Linker: Consider using a non-cleavable linker or a more stable cleavable linker technology.[1][7] 3. Modify Linker Chemistry: Introduce hydrophilic spacers (e.g., PEG) to improve pharmacokinetics and reduce non-specific uptake.[9] |
| Non-Specific ADC Uptake | 1. Evaluate Fc-mediated Uptake: Use in vitro assays with Fc receptor-expressing cells to determine if this is a significant mechanism of off-target uptake. 2. Engineer the Fc Region: Introduce mutations in the Fc region to reduce binding to Fc receptors.[] 3. Investigate Mannose Receptor Uptake: Assess if the ADC's glycosylation pattern is leading to uptake by cells expressing the mannose receptor, a potential cause of hepatotoxicity.[15] |
| Payload Lipophilicity | 1. Assess Payload Physicochemical Properties: Determine the lipophilicity of the payload. 2. Modify the Payload: If possible, modify the payload to reduce its lipophilicity and membrane permeability.[11] 3. Utilize an "Inverse Targeting" Strategy: Co-administer a payload-binding antibody fragment to neutralize any prematurely released payload in circulation.[4][16] |
Problem 2: Unexpected hematological toxicity (e.g., neutropenia, thrombocytopenia).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Payload-Related Toxicity | 1. Review Payload's Known Toxicities: The observed toxicity may be a known class effect of the payload.[1] 2. Optimize Payload Potency: Consider using a less potent payload derivative to widen the therapeutic window.[10] |
| Fc-mediated Uptake by Immune Cells | 1. Analyze Fc Receptor Expression: Megakaryocytes and other hematopoietic precursors may express Fc receptors, leading to ADC uptake.[1] 2. Implement Fc Silencing: Engineer the antibody's Fc domain to abrogate binding to Fc receptors.[] |
| Target Expression on Hematopoietic Cells | 1. Re-evaluate Target Expression Profile: Conduct thorough expression analysis of the target antigen on hematopoietic stem and progenitor cells. 2. Select a Different Target: If target expression on critical healthy cells is unavoidable, consider selecting a different tumor-associated antigen. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potency of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Cell culture medium
-
ADC constructs and free payload
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free payload in cell culture medium.
-
Remove the old medium from the cells and add the ADC or payload dilutions. Include untreated cells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 value for each compound on both cell lines.[17][18]
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)
-
Cell culture medium
-
ADC with a cleavable linker
-
96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture the Ag+ and GFP-expressing Ag- cells in 96-well plates at a defined ratio (e.g., 1:1 or 1:5).
-
Allow the cells to adhere overnight.
-
Add serial dilutions of the ADC to the co-culture.
-
Incubate for 72-120 hours.
-
Harvest the cells and analyze the percentage of viable GFP-positive (Ag-) cells using a flow cytometer.
-
A reduction in the number of viable GFP-positive cells in the presence of the ADC indicates a bystander effect.[18]
Visualizations
Caption: Mechanisms leading to ADC off-target toxicity.
Caption: ADC component modification strategies for toxicity reduction.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. purepeg.com [purepeg.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. youtube.com [youtube.com]
- 10. sravathi.ai [sravathi.ai]
- 11. researchgate.net [researchgate.net]
- 12. Advancements in Antibody-Drug Conjugates: Next-Generation Strategies for Enhanced Efficacy and Safety - hubXchange [hub-xchange.com]
- 13. How to Optimize the Safety Profile of ADC Drugs? – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Antibody-Drug Conjugates (ADCs)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the therapeutic index of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the therapeutic index of an ADC?
A1: The therapeutic index of an ADC is a measure of its safety and efficacy, defined by the balance between its anti-tumor activity and its toxicity to healthy tissues. The primary factors influencing the therapeutic index are:
-
Target Antigen Selection: The ideal target antigen should be highly and specifically expressed on tumor cells with minimal expression on healthy tissues.[1]
-
Antibody Properties: The monoclonal antibody (mAb) should exhibit high binding affinity for the target antigen and efficient internalization into the tumor cell.[1]
-
Linker Stability: The linker connecting the antibody to the cytotoxic payload must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while allowing for efficient cleavage within the tumor microenvironment or inside the cancer cell.[1][2]
-
Payload Potency and Properties: The cytotoxic payload should be highly potent to ensure efficacy at low concentrations. Its physicochemical properties, such as hydrophobicity, can impact ADC aggregation and pharmacokinetics.[3]
-
Drug-to-Antibody Ratio (DAR): The number of payload molecules conjugated to a single antibody is critical. A low DAR may lead to insufficient potency, while a high DAR can increase toxicity and lead to aggregation.[4]
Q2: How does the choice of a cleavable versus a non-cleavable linker affect the therapeutic index?
A2: The choice between a cleavable and a non-cleavable linker significantly impacts an ADC's mechanism of action and its therapeutic index.
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions prevalent in the tumor microenvironment (e.g., low pH, high enzyme concentrations). This allows for the release of the payload in its active form, which can then exert a "bystander effect," killing neighboring antigen-negative tumor cells.[5] While this can enhance efficacy in heterogeneous tumors, it can also increase the risk of off-target toxicity if the linker is not sufficiently stable in circulation.[6]
-
Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody within the lysosome to release the payload. This generally leads to lower off-target toxicity and a better safety profile.[2][7] However, the lack of a bystander effect may limit their efficacy in tumors with heterogeneous antigen expression.[5]
Q3: What are the common mechanisms of resistance to ADCs and how can they be overcome?
A3: Resistance to ADCs can arise through various mechanisms, limiting their long-term efficacy. Common mechanisms include:
-
Target Antigen Downregulation or Mutation: Tumor cells may reduce the expression of the target antigen on their surface, leading to decreased ADC binding and internalization.
-
Impaired ADC Internalization and Trafficking: Alterations in the endocytic pathway can prevent the ADC from being efficiently internalized or trafficked to the lysosome for payload release.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove the cytotoxic payload from the tumor cell.
-
Alterations in Lysosomal Function: Changes in lysosomal pH or enzyme activity can inhibit the cleavage of the linker and the release of the active payload.
-
Payload Inactivation: Tumor cells can develop mechanisms to metabolize and inactivate the cytotoxic payload.
-
Upregulation of Anti-Apoptotic Pathways: Activation of pro-survival signaling pathways can counteract the cytotoxic effects of the ADC payload.
Strategies to overcome resistance include developing ADCs with novel payloads that are not substrates for efflux pumps, using ADCs in combination with agents that can modulate resistance pathways, and designing bispecific ADCs that can target multiple antigens.
Q4: What is the "bystander effect" and how can it be optimized?
A4: The bystander effect refers to the ability of an ADC's cytotoxic payload, once released from the target cancer cell, to diffuse into and kill neighboring tumor cells that may not express the target antigen.[8] This is particularly advantageous for treating heterogeneous tumors. The bystander effect is primarily mediated by ADCs with cleavable linkers and membrane-permeable payloads.
Optimization of the bystander effect involves a careful balance. A highly potent and permeable payload can enhance the bystander effect but may also increase the risk of toxicity to nearby healthy tissues. Therefore, optimizing the linker's cleavage rate and the payload's permeability is crucial to maximize anti-tumor activity while minimizing off-target effects.
Troubleshooting Guides
Issue 1: Low Therapeutic Index Due to High Off-Target Toxicity
| Possible Cause | Troubleshooting/Solution |
| Premature Payload Release | Assess Linker Stability: Perform an in vitro plasma stability assay to quantify the rate of payload release in plasma. If the linker is unstable, consider re-engineering the linker with more stable chemistry (e.g., non-cleavable linker or a more stable cleavable linker).[1] |
| Non-Specific ADC Uptake | Evaluate Antibody Specificity: Confirm the antibody's specificity for the target antigen and minimal binding to healthy tissues using immunohistochemistry (IHC) on a panel of normal tissues. Modify Fc Region: If Fc-gamma receptor-mediated uptake by immune cells is suspected, consider engineering the Fc region of the antibody to reduce its binding to these receptors. |
| Excessive Bystander Effect | Modify Payload Permeability: If the payload is highly membrane-permeable and causing toxicity to adjacent healthy cells, consider using a payload with lower permeability or switching to a non-cleavable linker to abrogate the bystander effect. |
| On-Target, Off-Tumor Toxicity | Re-evaluate Target Antigen: If the target antigen is expressed on vital healthy tissues, leading to toxicity, a different tumor-specific antigen may need to be selected. |
Issue 2: ADC Aggregation
| Possible Cause | Troubleshooting/Solution |
| Hydrophobic Payload | Introduce Hydrophilic Linkers: Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to counteract the hydrophobicity of the payload and improve solubility.[9] |
| High Drug-to-Antibody Ratio (DAR) | Optimize DAR: A high DAR can increase the overall hydrophobicity of the ADC. Aim for a lower, more homogeneous DAR through controlled conjugation methods.[4] |
| Inappropriate Formulation | Optimize Buffer Conditions: Screen different buffer pH and ionic strengths to find conditions that minimize aggregation. Avoid pH values near the antibody's isoelectric point.[10] Add Stabilizing Excipients: Include excipients such as polysorbates or sugars in the formulation to enhance stability. |
| Improper Storage and Handling | Avoid Freeze-Thaw Cycles: Aliquot ADC samples to avoid repeated freezing and thawing, which can induce aggregation.[11] Store at Recommended Temperatures: Follow the recommended storage conditions for the specific ADC. |
Issue 3: Inconsistent or Low In Vitro Cytotoxicity
| Possible Cause | Troubleshooting/Solution | | Low Target Antigen Expression | Verify Antigen Expression: Confirm the expression level of the target antigen on the cell line using flow cytometry or western blotting. | | Inefficient ADC Internalization | Perform Internalization Assay: Use a fluorescently labeled ADC to assess its internalization efficiency via flow cytometry or confocal microscopy. If internalization is poor, a different antibody targeting a more rapidly internalizing receptor may be needed. | | Ineffective Payload Release | Assess Lysosomal Function: Ensure the cell line has normal lysosomal function. For cleavable linkers, verify the presence of the necessary enzymes for cleavage. | | Cell Line Resistance | Evaluate Efflux Pump Activity: Test for the overexpression of drug efflux pumps. If present, consider using a payload that is not a substrate for these pumps or co-administering an efflux pump inhibitor. | | Assay Variability | Optimize Cell Seeding Density: Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[12] Standardize Incubation Times: Use consistent incubation times for ADC treatment.[13] |
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Payloads and a Val-Cit Linker
| Cell Line | ADC Payload | IC50 (ng/mL) |
| CFPAC-1 (Pancreatic Cancer) | SY02-SN-38 | 0.83 |
| SY02-MMAE | 1.19 | |
| MDA-MB-468 (Breast Cancer) | SY02-SN-38 | 0.47 |
| SY02-MMAE | 0.28 |
Note: Data is for comparative purposes and highlights the potency differences between SN-38 and MMAE payloads on an anti-Trop-2 ADC. IC50 values are highly dependent on the specific antibody, DAR, and experimental conditions.[14]
Table 2: Impact of Linker Type on In Vitro Cytotoxicity (IC50)
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 5-20 |
Note: This table provides a representative range of IC50 values to illustrate the general potency of ADCs with different linker technologies. Actual values can vary significantly based on the specific ADC construct and experimental setup.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Co-culture Bystander Effect Assay
Objective: To evaluate the ability of an ADC to kill antigen-negative bystander cells.
Methodology:
-
Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 72-120 hours).
-
Fluorescence Measurement: Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader or flow cytometer.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture to determine the extent of bystander killing.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload. Immunocapture with Protein A/G beads can be used to isolate the ADC.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio) and the concentration of free payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the stability of the linker.
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: A logical workflow for troubleshooting common issues in ADC development.
References
- 1. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Methylamino-PEG3-benzyl and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) has emerged as a versatile and widely adopted scaffold. This guide provides an objective comparison of Methylamino-PEG3-benzyl with other common PEG linkers, supported by a synthesis of available experimental data and detailed methodologies to inform rational drug design.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic spacers composed of repeating ethylene (B1197577) glycol units.[1] Their incorporation into bioconjugates offers a multitude of advantages, including enhanced solubility, increased stability, prolonged circulation half-life, and reduced immunogenicity.[2][3] These properties are crucial for optimizing the therapeutic window of complex biologics like ADCs and PROTACs.[4][5]
PEG linkers can be broadly categorized based on their length, architecture (linear or branched), and the nature of their reactive functional groups.[6] The selection of a specific PEG linker is a strategic decision that can profoundly impact the overall performance of the resulting conjugate.
This compound: A Profile
This compound is a discrete (monodisperse) PEG linker characterized by a short, three-unit PEG chain, a terminal methylamino group, and a benzyl (B1604629) moiety.[7][8]
-
Methylamino Group: The secondary amine provides a reactive handle for conjugation, typically with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[9][10]
-
PEG3 Chain: The short PEG chain imparts hydrophilicity, which can help to mitigate the aggregation often associated with hydrophobic drug payloads.[11]
-
Benzyl Group: The benzyl group introduces a degree of rigidity and aromatic character to the linker, which may influence its conformation and interactions with biological macromolecules.
Comparative Analysis of PEG Linker Performance
The performance of a PEG linker is a multifactorial equation, with chain length and chemical composition playing pivotal roles. While direct head-to-head experimental data for this compound against a wide array of other linkers is not extensively published in single studies, we can draw meaningful comparisons from the existing body of literature.
Impact of PEG Linker Length on ADC and PROTAC Performance
The length of the PEG chain is a critical parameter that must be optimized for each specific application.[12]
In Antibody-Drug Conjugates (ADCs):
Shorter PEG linkers, such as PEG3, are often associated with higher in vitro potency.[11] However, longer PEG chains can significantly improve the pharmacokinetic profile of an ADC, leading to a longer half-life in circulation.[13][14] This is a classic trade-off that must be carefully balanced during ADC development. For instance, a study on affibody-based drug conjugates demonstrated that while a 10 kDa PEG chain reduced in vitro cytotoxicity by 22-fold compared to a non-PEGylated conjugate, it extended the half-life by 11.2-fold, ultimately leading to superior tumor growth inhibition in an animal model.[13]
In PROTACs:
The linker length in PROTACs is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[15] A linker that is too short may cause steric hindrance, while an excessively long one might lead to inefficient ubiquitination. The hydrophilic nature of PEG linkers can also enhance the solubility and cell permeability of PROTAC molecules.[15] However, some studies have indicated that highly flexible PEG linkers might sometimes result in less stable ternary complexes compared to more rigid linkers.[4]
The Influence of the Benzyl Group
The benzyl group in this compound introduces a rigid, aromatic component. In the context of PROTAC design, incorporating rigid moieties like phenyl rings has been shown to be a strategy to improve metabolic stability and pre-organize the molecule into a favorable conformation for ternary complex formation.[4] This rigidity can also be advantageous in ADCs by influencing the spatial orientation of the payload relative to the antibody.
Data Presentation: A Comparative Overview of PEG Linker Properties
The following tables summarize quantitative data compiled from various sources to illustrate the impact of different PEG linker characteristics on the performance of bioconjugates.
Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Half-Life
| Linker Type | Representative Payload | Target Cell Line | IC50 (Illustrative) | In Vivo Half-Life Extension (vs. non-PEGylated) | Reference(s) |
| No PEG Linker | MMAE | HER2-positive | 4.94 nM | 1x | [13] |
| Short-Chain PEG (e.g., PEG2, PEG3) | MMAE | HER2-positive | ~10-50 pM (Hypothetical) | Moderate (e.g., 2.5x with 4kDa PEG) | [11][13] |
| Long-Chain PEG (e.g., PEG8, 10kDa) | MMAE | HER2-positive | 100 nM (with 10kDa PEG) | Significant (e.g., 11.2x with 10kDa PEG) | [13] |
Table 2: General Comparison of Different PEG Linker Architectures
| Linker Architecture | Key Advantages | Key Disadvantages | Typical Applications | Reference(s) |
| Linear (e.g., this compound) | - Simple, well-defined structure- Predictable behavior- Cost-effective synthesis | - May offer less shielding for the payload compared to branched linkers | ADCs, PROTACs, Peptide modification | [6] |
| Branched | - Increased payload capacity- Superior shielding effect- Enhanced solubility for hydrophobic molecules | - More complex synthesis- Potential for steric hindrance | Drug delivery systems, Multivalent therapeutics | [6] |
| Cleavable | - Enables payload release in the target microenvironment (e.g., acidic pH, high glutathione) | - Potential for premature payload release, leading to off-target toxicity | ADCs for solid tumors | [16] |
| Non-Cleavable | - Greater stability in circulation- Reduced risk of off-target toxicity | - Relies on antibody degradation for payload release, which can be slow | ADCs for hematological malignancies | [16] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of different PEG linkers. Below are representative methodologies for key experiments.
Protocol 1: General Procedure for Antibody-Drug Conjugation using an Amine-Terminated PEG Linker
This protocol outlines the steps for conjugating a cytotoxic payload to an antibody via a linker like this compound.
-
Antibody Preparation:
-
If conjugating to lysine (B10760008) residues, buffer-exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
If site-specific conjugation is desired (e.g., to engineered cysteines or glycans), follow established protocols for antibody reduction or oxidation.
-
-
Linker-Payload Synthesis:
-
Synthesize the linker-payload intermediate by reacting the amine-terminated PEG linker (e.g., this compound) with a payload containing a reactive group (e.g., an NHS-ester activated carboxylic acid).
-
Purify the linker-payload conjugate using chromatography (e.g., HPLC).
-
-
Conjugation Reaction:
-
Add the purified linker-payload to the prepared antibody at a specific molar ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours).
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[17]
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Confirm the identity and purity of the ADC using SDS-PAGE and MS.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill target cancer cells.[2][18]
-
Cell Seeding:
-
Plate target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control).
-
Add the different concentrations to the cells and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 3: Pharmacokinetic Analysis in Mice
This protocol outlines the steps to determine the in vivo half-life and clearance of an ADC.[1][19]
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 96h, 168h).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Quantification of ADC:
-
Measure the concentration of the total antibody and/or the conjugated ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Quantify the concentration of the free payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in bioconjugation.
Caption: ADC mechanism of action, from binding to apoptosis.
Caption: General workflow for ADC development and evaluation.
Conclusion
The selection of a PEG linker is a critical step in the design of ADCs and PROTACs, with no single solution being universally optimal. This compound, as a short, discrete amino-PEG linker with a benzyl group, offers a unique combination of hydrophilicity and rigidity. While comprehensive, direct comparative studies are still emerging, the available data on various PEG linkers underscore the importance of linker length and composition in modulating the physicochemical and pharmacokinetic properties of bioconjugates. Shorter PEG linkers may favor higher in vitro potency, while longer chains are generally superior for extending in vivo half-life. The inclusion of rigid elements, such as the benzyl group in this compound, may offer advantages in terms of metabolic stability and conformational control. Ultimately, the optimal linker design must be empirically determined for each specific antibody, payload, and therapeutic application, guided by the principles and experimental frameworks outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. adcreview.com [adcreview.com]
- 5. labinsights.nl [labinsights.nl]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Amino-PEG4-(CH2)3CO2H Heterobifunctional Linker [benchchem.com]
- 10. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 13. mdpi.com [mdpi.com]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Linker's Length: A Critical Determinant in PROTAC Efficacy
A Comparative Guide to Polyethylene (B3416737) Glycol (PEG) Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the body's own cellular machinery to degrade disease-causing proteins, are composed of three key elements: a ligand to bind the target protein, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][4]
This guide provides a comprehensive comparison of different PEG linker lengths in PROTACs, supported by experimental data, to empower the rational design of next-generation protein degraders.
The Impact of PEG Linker Length on PROTAC Performance: A Quantitative Comparison
The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 ligase), a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[5] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[5] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5][6]
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance indicators of PROTACs targeting Bromodomain-containing protein 4 (BRD4), Estrogen Receptor α (ERα), and TANK-binding kinase 1 (TBK1).
Table 1: BRD4-Targeting PROTACs (JQ1-linker-VHL) [3]
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 2.5 | 25 |
| PEG5 | 15 | >98 | 3.1 | 35 |
| PEG6 | 30 | 92 | 2.8 | 30 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[3]
-
Dmax: Maximum percentage of target protein degradation.[3]
-
Papp: Apparent permeability coefficient. A higher value indicates better passive diffusion.[3]
-
Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[3]
The data for BRD4-targeting PROTACs clearly indicates that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific molecular context.[3]
Table 2: ERα-Targeting PROTACs [7][8]
| Linker Atom Chain Length | Degradation Efficacy |
| 12 | Less Effective |
| 16 | Optimal |
A systematic study on PROTACs targeting ERα revealed that a 16-atom linker was more effective at inducing degradation than a 12-atom linker, underscoring the critical nature of linker length optimization.[7][8]
Table 3: TBK1-Targeting PROTACs [7][9]
| Linker Atom Chain Length | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
In the case of TBK1-targeting PROTACs, a 21-atom linker demonstrated the highest potency.[7][9] Linkers shorter than 12 atoms were found to be inactive, highlighting a minimum length requirement for effective ternary complex formation.[7][9]
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Reproducible and detailed experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[10]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.[3] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][11] Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.[3][7] Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across the gastrointestinal tract.
-
Preparation of Plates: A donor plate is prepared with a lipid-oil-lipid membrane. The acceptor plate is filled with a buffer solution.
-
Compound Addition: The PROTAC compounds are added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the artificial membrane.
Conclusion
The length of the PEG linker is a critical design element in the development of effective PROTACs.[9] As the presented data unequivocally demonstrates, linker length optimization is paramount for achieving potent and selective protein degradation.[3][7][8] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2] A systematic approach to linker design, exploring a range of lengths, is essential for identifying the optimal configuration for a specific target protein and E3 ligase pair. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the target protein, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[12][13]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
Navigating the Bioconjugation Landscape: A Guide to Alternatives for Methylamino-PEG3-benzyl
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of the final product. While Methylamino-PEG3-benzyl has its applications, a diverse array of alternative linkers offers a broader spectrum of functionalities to optimize bioconjugate performance. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation biotherapeutics.
The fundamental role of a linker in bioconjugation is to covalently connect a biomolecule, such as an antibody, to another molecule, which could be a cytotoxic drug, a fluorescent dye, or a PEG chain for solubility enhancement. The choice of linker dictates not only the stability of the conjugate in biological systems but also the mechanism and efficiency of payload release at the target site. Alternatives to this compound can be broadly categorized into non-cleavable linkers, cleavable linkers, and linkers with varying physicochemical properties, such as hydrophilicity.
Non-Cleavable Linkers: For Enhanced Stability
Non-cleavable linkers form a stable covalent bond between the biomolecule and the payload. The release of the payload from these linkers relies on the complete degradation of the biomolecule, typically within the lysosomal compartment of the target cell. This approach generally leads to greater plasma stability and a more predictable pharmacokinetic profile.[1][2]
A prominent example of a non-cleavable linker is Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) . This heterobifunctional crosslinker contains an NHS ester, which reacts with primary amines (like lysine (B10760008) residues on an antibody), and a maleimide (B117702) group, which reacts with sulfhydryl groups (from cysteine residues).[3][4] The resulting thioether bond is highly stable.[2]
Comparative Performance of Non-Cleavable Linkers
| Linker Class | Key Features | Advantages | Disadvantages |
| Thioether (e.g., SMCC-based) | Forms a stable carbon-sulfur bond.[2][5] | High plasma stability, reduced off-target toxicity.[1][2] | Payload is released with an amino acid remnant, which may affect its activity; generally lacks a "bystander effect".[1][6] |
Cleavable Linkers: For Controlled Payload Release
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the target microenvironment, such as low pH or the presence of certain enzymes. This allows for controlled and targeted release of the active payload.[1]
Key Classes of Cleavable Linkers:
-
Hydrazone Linkers: These linkers are acid-labile and are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), releasing the payload.[2][7][8] However, they can exhibit instability at physiological pH, leading to premature drug release.[8][9][10]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream. This differential allows for intracellular drug release.
-
Peptide Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) , are a popular choice as they are specifically cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[6] This enzymatic cleavage releases the payload in its active form.[6]
Comparative Performance of Cleavable Linkers
| Linker Class | Cleavage Trigger | Advantages | Disadvantages |
| Hydrazone | Low pH (acidic)[2][7] | Targeted release in acidic tumor microenvironments or endosomes/lysosomes.[2][7] | Potential for instability and premature drug release in circulation.[8][9][10] |
| Disulfide | High glutathione concentration (reducing environment) | Intracellular release in the cytoplasm. | Variable stability in circulation. |
| Valine-Citrulline (Peptide) | Lysosomal proteases (e.g., Cathepsin B)[6] | High plasma stability with specific intracellular release; can mediate a "bystander effect".[6] | Efficacy can be dependent on the level of protease expression in target cells. |
The Role of PEGylation: Enhancing Physicochemical Properties
Polyethylene glycol (PEG) linkers are widely used to improve the solubility and pharmacokinetic properties of bioconjugates.[1][11] The hydrophilic nature of PEG can help to overcome issues of aggregation, particularly when conjugating hydrophobic payloads.[1][12] The length of the PEG chain can be varied to fine-tune the properties of the conjugate; longer PEG chains generally lead to a longer circulation half-life but can sometimes reduce the potency of the payload due to steric hindrance.[11][13]
Comparative Impact of PEG Linker Length on ADC Performance
| Parameter | Shorter PEG (e.g., PEG4) | Longer PEG (e.g., PEG12, PEG24) | Key Findings & References |
| In Vitro Cytotoxicity (IC50) | Generally maintains high potency. | May show a slight to significant decrease in potency. | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede payload release.[11][13] |
| Plasma Half-life (t½) | Shorter | Longer | The hydrophilic PEG chain reduces clearance by the reticuloendothelial system.[14] |
| Drug-to-Antibody Ratio (DAR) Efficiency | May result in lower drug loading. | Intermediate PEG lengths have shown higher drug loading efficiencies. | PEGylation can mitigate aggregation associated with hydrophobic payloads, allowing for higher DAR.[1][11] |
Experimental Protocols
General Protocol for NHS Ester-Amine Coupling
This protocol describes the conjugation of a molecule containing a primary amine to a molecule functionalized with an N-hydroxysuccinimide (NHS) ester.
-
Preparation of Reagents:
-
Dissolve the amine-containing biomolecule in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 2-10 mg/mL.[15][16][17]
-
Immediately before use, dissolve the NHS ester-functionalized linker in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[16][17][18]
-
-
Conjugation Reaction:
-
Purification:
General Protocol for Thiol-Maleimide Coupling
This protocol describes the conjugation of a thiol-containing molecule to a maleimide-functionalized molecule.
-
Preparation of Reagents:
-
Dissolve the thiol-containing molecule in a degassed, thiol-free buffer (e.g., PBS, Tris, HEPES) at a pH of 6.5-7.5.[5][20]
-
If the biomolecule contains disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP.[20][21]
-
Dissolve the maleimide-functionalized linker in an organic solvent like DMSO or DMF.[5][21]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide linker solution to the thiol-containing molecule solution.[21]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3][21] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible.[21]
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[21]
-
Characterization of Antibody-Drug Conjugates: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The principle is that the retention time on the HIC column increases with the number of hydrophobic drug molecules conjugated to the antibody.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Chromatographic Conditions:
-
A linear gradient from high salt to low salt is used to elute the different ADC species.
-
Flow rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).
-
The area of each peak is integrated, and the average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area) []
-
Visualizing Bioconjugation Strategies
To better understand the relationships and workflows in bioconjugation, the following diagrams are provided.
Caption: A simplified workflow for the synthesis and characterization of a bioconjugate.
Caption: A decision tree for selecting a linker based on desired bioconjugate properties.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. biotium.com [biotium.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. benchchem.com [benchchem.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
- 19. glenresearch.com [glenresearch.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
A Researcher's Guide to Antibody-Drug Conjugate Linkers: A Comparative Analysis of Efficacy
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of different linker technologies, supported by experimental data, to aid in the rational design of next-generation ADCs.
Antibody-drug conjugates represent a transformative class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1] The linker's chemical properties are pivotal, requiring a delicate balance between stability in systemic circulation to prevent premature payload release and efficient cleavage at the tumor site to unleash the cytotoxic agent.[1] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action that significantly impact the overall performance of the ADC.[2]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release strategy.[] Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers, such as enzymes, pH, or reducing agents.[4] This controlled release can also lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[2]
In contrast, non-cleavable linkers remain intact and release the payload only after the complete lysosomal degradation of the antibody component.[5] This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[5][6] However, their efficacy is more dependent on high antigen expression and efficient internalization of the ADC.[5]
Quantitative Comparison of ADC Linker Performance
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (High HER2) | Cleavable (vc) | MMAE | ~13-50[1] |
| Trastuzumab-MCC-DM1 | HER2 | SK-BR-3 (High HER2) | Non-cleavable (MCC) | DM1 | Not specified[1] |
| Trastuzumab-vc-MMAE | HER2 | MDA-MB-361-DYT2 (Moderate HER2) | Cleavable (vc) | MMAE | ~25-80 (High DAR)[1] |
| Sulfatase-linker-ADC | HER2 | HER2+ cells | Cleavable (sulfatase) | MMAE | 61 and 111 pmol/L |
| Val-Ala linker-ADC | HER2 | HER2+ cells | Cleavable (Val-Ala) | MMAE | 92 pmol/L[7] |
| Non-cleavable ADC | HER2 | HER2+ cells | Non-cleavable | MMAE | 609 pmol/L[7] |
Note: Lower IC50 values indicate higher potency. Data is representative and can vary based on the specific payload, conjugation method, and cell line used.
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| ADC Configuration | Xenograft Model | Linker Type | Payload | Efficacy Outcome |
| Anti-CD22-Disulfide-DM1 | Human lymphoma | Cleavable (Disulfide) | DM1 | Tumor regression at a single 3 mg/kg dose[7] |
| Anti-CD22-vc-PBD | Human non-Hodgkin lymphoma | Cleavable (vc) | PBD | Similar activity to disulfide ADC at several doses[7] |
| β-galactosidase-linker-ADC | Xenograft mouse model | Cleavable (β-galactosidase) | MMAE | 57% and 58% reduction in tumor volumes at a single 1 mg/kg dose[7] |
| CX-DM1-ADC | EGFR and EpCAM xenograft | Non-cleavable (CX) | DM1 | More active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg[7] |
Table 3: Plasma Stability of Different ADC Linkers
| Linker Type | Stability Characteristic | Half-life (t1/2) |
| Hydrazone (acid-cleavable) | Insufficient stability | ~2 days in human and mouse plasma[7] |
| Carbonate (acid-cleavable) | Unsatisfactory stability | ~36 hours[7] |
| Silyl ether (acid-cleavable) | Greatly improved stability | > 7 days in human plasma[7] |
| 7-AHC-based dipeptide | Good stability | > 7 days[7] |
| Sulfatase-cleavable | High plasma stability | > 7 days in mouse plasma[7] |
| Non-cleavable (PEG6-C2-MMAD) | Stable | Remained stable over a 4.5 day incubation in mouse plasma[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC efficacy. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to determine the cytotoxic potential of an ADC.[9]
Protocol Outline:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9][10]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and a payload-only control in culture medium.[10] A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.[9] Remove the existing medium from the cells and add the diluted solutions.[9]
-
Incubation: Incubate the plate for a period of 72-96 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9][10]
-
Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader.[9][11] Calculate the percentage of cell viability for each concentration relative to the untreated control cells.[9] The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is then determined by fitting the data to a dose-response curve.[9]
In Vivo Efficacy Study in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor activity of ADCs in a living organism.
Protocol Outline:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
ADC Administration: Once tumors reach a predetermined size, randomly assign mice to treatment groups (e.g., vehicle control, non-targeting ADC, and the test ADC). Administer the ADCs, typically via intravenous injection, at a specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the ADC compared to the control groups.
Visualization of ADC Mechanisms and Payloads
Visualizing the complex biological processes involved in ADC therapy can aid in understanding their mechanisms of action.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. adcreview.com [adcreview.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Crucial Connector: How Linker Chemistry Dictates PROTAC Degradation Efficiency
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the choice of ligands is critical for target engagement and E3 ligase recruitment, the linker is far from a passive spacer. Its chemical composition, length, and rigidity play a pivotal role in the formation and stability of the ternary complex, ultimately governing the efficiency and selectivity of protein degradation.[1][2][3] This guide provides a comparative analysis of different linker chemistries, supported by experimental data, to inform the rational design of next-generation PROTACs.
The PROTAC Mechanism: A Linker-Mediated Alliance
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. By bringing a target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome. The linker is instrumental in this process, as its characteristics directly influence the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination.[2][4]
Figure 1: The PROTAC-mediated protein degradation pathway.
Comparative Analysis of Linker Chemistries
The choice of linker chemistry significantly impacts a PROTAC's physicochemical properties and its degradation performance. The most common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures incorporating cyclic or aromatic moieties.
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers are often the initial choice in PROTAC design due to their synthetic accessibility and ability to accommodate various ternary complex conformations.
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility and cell permeability of PROTACs.[1][3] The length of the PEG linker is a critical parameter that requires optimization for each target.[4]
-
Alkyl Linkers: These are more hydrophobic than PEG linkers and are known for their metabolic stability.[1] Similar to PEG linkers, the optimal length of an alkyl chain is target-dependent.
Table 1: Comparison of Flexible Linker Performance
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | Alkyl | 12 | <100 | >90 | [5] |
| ERα | VHL | Alkyl | 16 | <50 | >95 | [5] |
| ERα | VHL | Alkyl | 21 | >100 | ~80 | [5] |
| TBK1 | VHL | PEG/Alkyl | <12 | Inactive | - | [6] |
| TBK1 | VHL | PEG/Alkyl | 21 | 3 | 96 | [6] |
| TBK1 | VHL | PEG/Alkyl | 29 | 292 | 76 | [6] |
| BRD4 | CRBN | PEG | 4 | ~25 | >90 | [6] |
| BRD4 | CRBN | PEG | 8 | <10 | >95 | [6] |
Note: DC50 and Dmax values are approximate and compiled from various sources for comparative purposes. Experimental conditions may vary between studies.
Rigid and Semi-Rigid Linkers
To enhance potency and improve pharmacokinetic profiles, researchers are increasingly exploring more rigid linker architectures. These linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[7]
-
Cyclic Moieties: Incorporating structures like piperazine, piperidine, or cyclohexane (B81311) can introduce conformational constraints.[3]
-
Aromatic Systems: Phenyl rings and other aromatic groups can provide rigidity and opportunities for specific interactions within the ternary complex.
-
Alkynes and Triazoles: These groups offer a linear and rigid connection, often synthesized via "click chemistry."[8]
The development of PROTACs with rigid linkers has in some cases led to improved degradation selectivity for a specific protein over its closely related family members.[6]
Experimental Protocols
The evaluation of PROTAC degradation efficiency relies on robust and reproducible experimental methodologies. Below are generalized protocols for key assays.
Western Blotting for Protein Degradation Quantification
This is a fundamental technique to measure the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of degradation.
Figure 2: General experimental workflow for Western Blot analysis.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to confirm and characterize the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.[9]
-
Isothermal Titration Calorimetry (ITC): ITC can determine the thermodynamic parameters of binding, providing insights into the driving forces of ternary complex formation.
-
Co-immunoprecipitation (Co-IP): This method can be used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase within a cellular context.
Conclusion
The linker is a critical design element in the development of effective PROTACs, with its chemistry profoundly influencing degradation efficiency.[3][6] While flexible linkers like PEG and alkyl chains offer synthetic convenience and have proven effective, the field is moving towards more sophisticated, rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. A systematic approach to linker design, exploring variations in length, composition, and rigidity, is paramount for the successful development of novel protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate the next generation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating Linker Stability in Biological Media
For researchers, scientists, and drug development professionals, the stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor.[1] This guide provides an objective comparison of linker stability in various biological media, supported by experimental data and detailed methodologies, to aid in the rational design and validation of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The stability of an ADC is primarily governed by the chemical nature of its linker.[1][2] Linkers are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of payload release and stability profiles.[1][2][3][4]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][5]
-
Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]
-
-
Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[1][2] This mechanism generally leads to higher stability in circulation.[2][4]
The choice between a cleavable and non-cleavable linker has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[3] Non-cleavable linkers are characterized by higher stability in circulation and lower off-target activity.[6] In contrast, cleavable linkers are prized for their versatility and potential to exploit distinct mechanisms of action.[6]
Comparative Stability of Linker Types in Biological Media
The stability of a linker is significantly influenced by its chemical structure and the biological medium in which it is assessed. The following tables summarize quantitative data from various studies, comparing the stability of different linker types in plasma, serum, and whole blood. It is important to note that experimental conditions may vary between studies, and direct comparisons should be made with caution.[5]
Table 1: Stability of Cleavable Linkers in Plasma/Serum
| Linker Type | Linker Example | Biological Matrix | Incubation Time | % Intact ADC / % Drug Release | Reference |
| Hydrazone | Phenylketone-derived | Human and Mouse Plasma | 48 hours | t1/2 ≈ 2 days | [7] |
| Hydrazone | Carbonate | Human and Mouse Plasma | 36 hours | t1/2 ≈ 36 hours | [7] |
| Valine-Citrulline (vc) | vc-MMAE | Rat Serum | 7 days | Stable | [8] |
| Valine-Citrulline (vc) | vc-PABC | Mouse Plasma | 4.5 days | Variable, site-dependent | [9] |
| Valine-Citrulline (vc) | vc-MMAE | Mouse Plasma | 6 days | ~25% drug release | [10] |
| Valine-Citrulline (vc) | vc-MMAE | Human Plasma | 6 days | <1% drug release | [10] |
| Glutamic acid-valine-citrulline (EVCit) | EVCit-PABC | Mouse Plasma | 28 days | No significant degradation | [11] |
| Disulfide | SPP-DM1 | Mouse Plasma | - | Faster clearance than non-cleavable | [12] |
| Dipeptide | Valine-Alanine | Mouse Serum | 7 days | PBD loss observed | [13] |
Table 2: Stability of Non-Cleavable Linkers in Plasma/Serum
| Linker Type | Linker Example | Biological Matrix | Incubation Time | % Intact ADC / % Drug Release | Reference |
| Thioether | SMCC-DM1 | Mouse Plasma | - | Slower clearance than cleavable | [12] |
| Thioether (Maleimide) | LC-V205C Maleimide | Human Plasma | 72 hours | ~80% intact | [14] |
| Thioether (Sulfone) | LC-V205C Sulfone | Human Plasma | 72 hours | >80% intact | [14] |
| Thioether (Maleimide) | Fc-S396C Maleimide | Human Plasma | 72 hours | ~20% intact | [14] |
| Thioether (Sulfone) | Fc-S396C Sulfone | Human Plasma | 72 hours | ~66% intact | [14] |
| Maleamic acid | NGM-trastuzumab | Blood Serum | 7 days | Completely stable | [15] |
Table 3: Comparison of Linker Stability in Whole Blood vs. Plasma
| Linker Type | Biological Matrix | Correlation with in vivo stability (R²) | Reference |
| Various | Mouse Whole Blood | 0.87 | [16] |
| Various | Unfrozen Mouse Plasma | 0.34 | [16] |
| Various | Frozen Mouse Plasma | 0.01 | [16] |
These data highlight that whole blood assays can offer a better prediction of in vivo stability compared to plasma-based assays.[16][17]
Experimental Protocols
Accurate assessment of linker stability is crucial. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma/Serum Stability Assay using LC-MS
This assay determines the rate of linker cleavage and drug release of an ADC when incubated in plasma or serum.
1. Objective: To quantify the stability of an ADC linker in plasma or serum from a relevant species (e.g., human, mouse, rat) over time.
2. Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma or serum (e.g., human, mouse, rat), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Formic acid
-
Protein A or other affinity capture beads
-
LC-MS system (e.g., Q-TOF)
3. Procedure:
-
Preparation: Thaw frozen plasma/serum at 37°C and centrifuge to remove any precipitates.[5]
-
Incubation: Incubate the ADC in plasma/serum at a final concentration of approximately 1.3 mg/mL at 37°C.[18] Include a control where the ADC is incubated in PBS to assess inherent stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 24, 48, 72, and 168 hours).[10][18]
-
Sample Processing (for intact ADC analysis):
-
At each time point, isolate the ADC from the plasma/serum using immunoaffinity capture (e.g., Protein A magnetic beads).[18]
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the intact ADC from the beads.
-
-
Sample Processing (for free payload analysis):
-
LC-MS Analysis:
-
Analyze the eluted intact ADC or the supernatant containing the free payload by LC-MS.
-
For intact ADC analysis, determine the average drug-to-antibody ratio (DAR) at each time point.[18]
-
For free payload analysis, quantify the amount of released drug using a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining or the percentage of drug release at each time point relative to the 0-hour time point.
-
Determine the half-life (t1/2) of the linker in the biological matrix.
-
Caption: Workflow for in vitro plasma/serum stability assay using LC-MS.
Protocol 2: In Vitro Whole Blood Stability Assay
This assay provides a more physiologically relevant assessment of ADC stability.
1. Objective: To evaluate the stability of an ADC in whole blood to better predict in vivo stability.
2. Materials:
-
Test ADC
-
Freshly collected whole blood (e.g., human, mouse, rat) with anticoagulant
-
Affinity capture beads (e.g., Protein A)
-
LC-MS system
3. Procedure:
-
Incubation: Incubate the ADC in whole blood at a concentration of approximately 100 µg/mL at 37°C with gentle shaking.[17]
-
Time Points: Collect aliquots at 0 and 24 hours.[17] A 96-hour time point may not be feasible due to clotting.[17]
-
Sample Processing:
-
At each time point, perform immunoprecipitation of the ADC from the whole blood sample using automated steps.[19]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Compare the DAR at 24 hours to the DAR at 0 hours to determine the extent of drug loss.
-
Correlate the results with in vivo stability data.[16]
-
Caption: Workflow for in vitro whole blood stability assay.
Protocol 3: ELISA-Based Quantification of Intact ADC
This method measures the concentration of intact ADC in plasma or serum samples over time.
1. Objective: To quantify the amount of ADC that has retained its payload in a biological matrix.
2. Materials:
-
Plasma or serum samples from in vivo studies
-
96-well microtiter plates
-
Antigen specific to the ADC's monoclonal antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload
-
Chromogenic or fluorogenic substrate
-
Stop solution
-
Plate reader
3. Procedure:
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.[1] Incubate and then wash.
-
Blocking: Add blocking buffer to prevent non-specific binding.[1] Incubate and wash.
-
Sample Incubation: Add diluted plasma/serum samples to the wells. The intact ADC will bind to the coated antigen.[1] Incubate for 2 hours at room temperature.[20][21] Wash the plate.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.[1] Incubate for 1 hour at room temperature.[20] Wash the plate.
-
Substrate Addition: Add the substrate and incubate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add a stop solution.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[1] Use a standard curve to quantify the concentration.
Caption: Workflow for ELISA-based quantification of intact ADC.
Conclusion
The validation of linker stability is a cornerstone of ADC development, directly impacting the therapeutic index of these promising cancer therapies. This guide has provided a comparative overview of different linker technologies, quantitative data on their stability in various biological media, and detailed experimental protocols for their assessment. By carefully selecting the appropriate linker and rigorously validating its stability, researchers can optimize the performance of ADCs, leading to safer and more effective treatments for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. -NovaBioassays [novabioassays.com]
- 20. mabtech.com [mabtech.com]
- 21. genfollower.com [genfollower.com]
A Comparative Analysis of Antibody-Drug Conjugate Conjugation Chemistries
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The method used to attach the drug to the antibody, known as conjugation chemistry, is a critical determinant of the ADC's efficacy, safety, and manufacturability. This guide provides an objective comparison of the most common ADC conjugation chemistries, supported by representative experimental data and detailed methodologies.
Introduction to ADC Conjugation Strategies
The goal of ADC conjugation is to create a stable link between the antibody and the cytotoxic payload that remains intact in circulation but allows for efficient release of the drug upon internalization into the target cancer cell. The choice of conjugation strategy significantly impacts key ADC characteristics, including the drug-to-antibody ratio (DAR), heterogeneity, stability, and ultimately, the therapeutic window. The three primary approaches to ADC conjugation are:
-
Lysine-Based Conjugation: This traditional method targets the primary amines on the side chains of lysine (B10760008) residues, which are abundant on the antibody surface.
-
Cysteine-Based Conjugation: This approach utilizes the thiol groups of cysteine residues, either from the native interchain disulfides or from engineered cysteines.
-
Site-Specific Conjugation: These more advanced techniques employ various strategies to attach the drug at specific, predetermined sites on the antibody, offering greater control over the final ADC product.
Quantitative Comparison of Conjugation Chemistries
The performance of an ADC is intricately linked to its physicochemical properties. The following table summarizes key quantitative parameters for ADCs generated using different conjugation chemistries. The data presented are representative values collated from various studies to provide a comparative overview.
| Parameter | Lysine-Based Conjugation | Cysteine-Based (Native) Conjugation | Site-Specific Conjugation (e.g., Engineered Cysteine) | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | 3.5 - 4.0 | 2.0 or 4.0 (precisely controlled) | [1][2] |
| DAR Range | 0 - 8 (Heterogeneous mixture) | 0, 2, 4, 6, 8 (Heterogeneous mixture) | Predominantly a single DAR species | [1][3] |
| Plasma Stability (% intact ADC after 7 days) | Variable, depends on linker | Generally higher than lysine, but can be variable | High, often improved stability | [4][5][6] |
| In Vivo Efficacy (Representative Tumor Growth Inhibition) | Effective, but therapeutic window can be narrow | Often improved therapeutic window compared to lysine | Potentially wider therapeutic window and improved efficacy | [4][7] |
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful development of ADCs. Below are representative protocols for the key conjugation chemistries.
Protocol 1: Lysine-Based ADC Conjugation (One-Step)
This protocol describes a straightforward, one-step conjugation of a drug-linker complex containing an amine-reactive group to an antibody via amide bonds.[8]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker complex with an N-hydroxysuccinimide (NHS) ester reactive group
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Dissolve the NHS-ester-containing drug-linker in DMSO to a stock concentration of 10 mM.
-
Add the drug-linker solution to the antibody solution at a molar ratio of 5:1 to 10:1 (drug-linker:mAb). The final concentration of DMSO should be less than 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Purify the resulting ADC from unconjugated drug-linker and aggregates using size-exclusion chromatography.
-
Characterize the ADC for DAR, purity, and aggregation.
Protocol 2: Cysteine-Based ADC Conjugation (Partial Reduction)
This protocol involves the partial reduction of interchain disulfide bonds in the antibody, followed by conjugation with a thiol-reactive drug-linker.[3][9]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Drug-linker complex with a maleimide (B117702) reactive group
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Add a 2-4 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Allow the reaction to cool to room temperature.
-
Dissolve the maleimide-containing drug-linker in DMSO to a stock concentration of 10 mM.
-
Add the drug-linker solution to the reduced antibody at a molar ratio of 5:1 to 8:1 (drug-linker:mAb).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the drug-linker.
-
Purify the ADC using size-exclusion chromatography.
-
Characterize the ADC for DAR, purity, and aggregation.
Protocol 3: Site-Specific ADC Conjugation (Engineered Cysteine)
This protocol describes the conjugation to an antibody with engineered cysteine residues (e.g., THIOMAB™).[] This approach generates homogeneous ADCs with a controlled DAR.[3]
Materials:
-
Engineered monoclonal antibody (with engineered cysteines) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT)
-
Oxidizing agent (e.g., dehydroascorbic acid)
-
Drug-linker complex with a maleimide reactive group
-
Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the engineered antibody solution at a concentration of 5-10 mg/mL.
-
Add a 50-100 molar excess of DTT to fully reduce all disulfide bonds.
-
Incubate at 37°C for 2 hours.
-
Remove the DTT using a desalting column.
-
Add a 2-5 molar excess of dehydroascorbic acid to re-oxidize the native disulfide bonds, leaving the engineered cysteines as free thiols.
-
Incubate at room temperature for 2-4 hours.
-
Dissolve the maleimide-containing drug-linker in DMSO to a stock concentration of 10 mM.
-
Add the drug-linker solution to the partially re-oxidized antibody at a molar ratio of 1.5:1 to 2.5:1 per engineered cysteine.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Purify the ADC using size-exclusion chromatography.
-
Characterize the ADC for DAR (which should be close to the number of engineered cysteines), purity, and aggregation.
Visualizing ADC Conjugation Chemistries
The following diagrams, generated using Graphviz, illustrate the fundamental principles of the different conjugation strategies.
Caption: Lysine-based conjugation workflow.
Caption: Cysteine-based conjugation workflow.
Caption: Site-specific conjugation workflow.
Conclusion
The choice of conjugation chemistry is a pivotal decision in the design and development of an ADC. While traditional lysine and cysteine-based methods have led to approved and effective therapies, the field is increasingly moving towards site-specific conjugation technologies.[][11] These advanced methods offer the potential for more homogeneous, stable, and potent ADCs with wider therapeutic windows.[] The selection of the optimal conjugation strategy will depend on a variety of factors, including the specific antibody, payload, and the desired characteristics of the final ADC product. A thorough understanding of the advantages and limitations of each chemistry, as outlined in this guide, is essential for making informed decisions in the development of the next generation of antibody-drug conjugates.
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 11. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Branched vs. Linear PEG Linkers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the development of advanced bioconjugates. The architecture of the polyethylene (B3416737) glycol (PEG) linker, whether linear or branched, significantly influences the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final drug conjugate.[1] PEGylation, the process of covalently attaching PEG chains to a therapeutic agent, is a clinically proven strategy to enhance a drug's solubility, extend its circulation time, and reduce its immunogenicity.[2] This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data and detailed methodologies, to inform the design and validation of next-generation drug delivery systems.
Structural Differences: Linear vs. Branched PEG
Linear PEG linkers consist of a straight chain of repeating ethylene (B1197577) glycol units with functional groups at one or both ends.[3] Branched PEGs feature multiple PEG arms extending from a central core, creating a more complex, three-dimensional structure.[1][] This fundamental difference in architecture leads to distinct properties that can be leveraged for specific drug delivery applications.
Caption: Structural comparison of a linear PEG linker and a branched PEG linker.
Performance Comparison: Branched vs. Linear PEG
The choice between a linear and a branched PEG linker impacts several key performance parameters of a drug conjugate. Branched PEGs are often associated with a more significant "umbrella-like" shielding effect.[5]
Pharmacokinetics and Hydrodynamic Volume
A primary goal of PEGylation is to increase the hydrodynamic size of a therapeutic, thereby reducing its renal clearance and extending its circulation half-life.[6][7] While it is often assumed that branched PEGs provide a greater hydrodynamic volume, some studies have shown that for the same total molecular weight, there is no significant difference in the viscosity radii between branched and linear PEG-protein conjugates.[8] However, the increased stability and superior shielding of branched PEGs can contribute to longer in vivo circulation times, independent of size alone.[6][8]
| Parameter | Linear PEG Conjugate | Branched PEG Conjugate | Key Findings |
| In Vivo Half-Life | Generally increased compared to native drug. | Often shows a further increase compared to linear PEG of the same total MW.[6] | The prolonged half-life of branched PEG conjugates is attributed to enhanced stability and reduced immunogenicity.[5][6] |
| Renal Clearance | Significantly reduced due to increased hydrodynamic size. | Also significantly reduced. The effect is pronounced for PEGs with a molecular weight above the renal filtration cutoff (~30-50 kDa).[6] | Both architectures effectively reduce renal clearance, with the total molecular weight being a primary determinant.[6] |
| Hydrodynamic Radius | Increases with PEG molecular weight. | For the same total MW, the radius may not be significantly different from a linear PEG conjugate.[8] | The assumption of a larger size for branched PEGs is not always supported by experimental data.[8] |
Immunogenicity and Stability
PEGylation shields the protein surface, reducing recognition by the immune system and protecting it from enzymatic degradation.[2][7] Branched PEGs are thought to provide a superior shielding effect due to their three-dimensional structure.[1]
| Parameter | Linear PEG Conjugate | Branched PEG Conjugate | Key Findings |
| Immunogenicity | Reduced compared to native protein.[] | Often shows superior reduction in immunogenicity and antigenicity.[1][9] | Some studies suggest branching has an insignificant effect on the anti-PEG immune response, while others report branched PEGs to be less immunogenic.[10][11] The characteristics of the parent drug and the degree of PEGylation are also key factors.[] |
| Proteolytic Resistance | Increased stability against enzymatic degradation. | Generally demonstrates higher resistance to proteolytic digestion.[6][9] | The dense "umbrella-like" structure of branched PEGs offers more effective protection for the protein core.[5] |
| Thermal & pH Stability | Improved. | Shows increased pH and thermal stability compared to linear conjugates.[6] | The compact structure of branched PEGs contributes to overall conjugate stability. |
Drug Loading and Solubility
The architecture of the PEG linker can influence the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) and the overall solubility of the conjugate.
| Parameter | Linear PEG Conjugate | Branched PEG Conjugate | Key Findings |
| Drug Loading Capacity | Typically allows for one or two drug molecules per linker. | Enables higher payload capacity and multivalent conjugation from a single attachment site.[3][] | Branched linkers can achieve a higher DAR without inducing the aggregation often seen with hydrophobic payloads.[1] |
| Solubility | Enhances the solubility of hydrophobic drugs.[] | Provides a superior enhancement of water solubility for hydrophobic molecules.[1][3] | The globular structure of branched PEGs is highly effective at improving the bioavailability of poorly soluble drugs.[] |
Experimental Protocols and Workflows
Successful bioconjugation requires robust and reproducible experimental methodologies. The following sections provide an overview of a typical workflow and protocols for PEGylation and characterization.
General Experimental Workflow
The process of developing and evaluating a PEGylated drug involves several key stages, from initial conjugation to in vivo testing.
Caption: A typical experimental workflow for comparing PEGylated drug conjugates.
Protocol: Amine-Reactive Protein PEGylation
This protocol describes a common method for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine residues) on a protein surface.[14]
Materials:
-
Therapeutic protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0).
-
Amine-reactive PEG (Linear or Branched) with an NHS ester functional group (e.g., MS(PEG)n).[14]
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion Chromatography).
Methodology:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a non-aqueous solvent like DMSO and then add it to the reaction buffer.
-
Conjugation Reaction: Add the activated PEG linker to the protein solution.[1] The molar ratio of PEG to protein needs to be optimized but can range from a 5-fold to 50-fold molar excess.[1]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to hydrolyze any unreacted PEG-NHS esters.
-
Purification: Remove unreacted PEG and byproducts by purifying the reaction mixture using Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[7]
Protocol: Characterization by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for characterizing PEGylated proteins, allowing for the determination of the degree of PEGylation and the identification of conjugation sites.[15][16]
Materials:
-
Purified PEGylated protein sample.
-
LC-MS system with an appropriate column (e.g., C4 or C8 reverse-phase column).[17]
-
Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid).
Methodology:
-
Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) for MS analysis.[1]
-
LC Separation: Inject the sample onto the LC system. A gradient elution is typically used to separate the PEGylated protein species from any remaining impurities.[1][17]
-
MS Analysis: Analyze the eluting peaks using an electrospray ionization mass spectrometer (ESI-MS).[1][15] Acquire the full mass spectrum.
-
Data Deconvolution: Use appropriate software to deconvolve the multiple charge state raw data to determine the average molecular weight of the different PEGylated species. This reveals the degree of PEGylation (i.e., the number of PEG chains attached per protein).
-
(Optional) Peptide Mapping: To identify specific PEGylation sites, the conjugate can be digested with an enzyme (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS.[][16]
Conclusion
The choice between linear and branched PEG linkers is not straightforward and depends heavily on the specific therapeutic agent and the desired clinical outcome.
-
Choose linear PEG linkers for applications where cost-effectiveness, straightforward synthesis, and minimal steric hindrance for site-specific conjugation are priorities.[3]
-
Choose branched PEG linkers when the primary goals are to maximize shielding, prolong circulation half-life, enhance solubility for hydrophobic drugs, or achieve a higher drug payload in multivalent systems like ADCs.[3]
Ultimately, an empirical approach is necessary. Researchers must synthesize and test conjugates with both types of linkers to determine which architecture provides the optimal balance of pharmacokinetics, stability, and retained biological activity for their specific application. This data-driven approach will pave the way for the development of safer and more effective PEGylated therapeutics.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 11. researchgate.net [researchgate.net]
- 14. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PEG and Peptide Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugate (ADC) design, the choice of linker is a critical determinant of therapeutic success. The linker, a seemingly small component, profoundly influences an ADC's stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of two prominent linker classes: polyethylene (B3416737) glycol (PEG) linkers and peptide linkers.
The ideal ADC linker must maintain a stable connection between the antibody and the cytotoxic payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1] Upon reaching the tumor microenvironment, the linker should facilitate the efficient and specific release of the payload to maximize its anti-cancer activity.[1] PEG and peptide linkers achieve this delicate balance through distinct chemical properties and mechanisms of action.
Unveiling the Contestants: PEG vs. Peptide Linkers
PEG (Polyethylene Glycol) Linkers are synthetic, hydrophilic polymers that have garnered significant attention for their ability to improve the physicochemical properties of ADCs.[2][] By incorporating PEG chains, ADCs can benefit from enhanced solubility, reduced aggregation, and improved pharmacokinetics.[2][4] The hydrophilic nature of PEG creates a hydration shell around the ADC, shielding it from premature clearance and leading to a longer circulation half-life.[2][5] This extended exposure can result in greater accumulation of the ADC within the tumor.[2]
Peptide Linkers are composed of a short sequence of amino acids and are the most common type of enzymatically cleavable linker used in clinically approved ADCs.[6][7] These linkers are designed to be stable in the bloodstream but are susceptible to cleavage by proteases, such as cathepsin B, which are abundant in the lysosomal compartments of cancer cells.[6][8] The most widely used peptide linker is the valine-citrulline (Val-Cit) dipeptide.[6][9] Upon internalization of the ADC into the tumor cell, lysosomal proteases recognize and cleave the peptide sequence, releasing the cytotoxic payload.[8]
Performance Under the Microscope: A Data-Driven Comparison
While direct head-to-head studies comparing PEG and peptide linkers with the same antibody and payload are limited in publicly available literature, a comparative analysis of data from various sources reveals key performance trends.
In Vitro Cytotoxicity
The in vitro potency of an ADC is a primary indicator of its cell-killing ability. The IC50 value, the concentration of ADC required to inhibit cell growth by 50%, is a key metric.
| Linker Type | ADC Example | Target Cell Line | IC50 (ng/mL) | Key Observation |
| Peptide (Val-Cit) | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~10-50 | Demonstrates potent, target-specific cell killing. |
| PEGylated | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~10-60 | Generally maintains high in vitro potency, comparable to peptide linkers.[4] |
| Peptide (Val-Cit) | Isotype Control-MMAE | MDA-MB-468 (HER2-) | >1000 | Minimal toxicity in antigen-negative cells, indicating high specificity. |
| PEGylated | Isotype Control-MMAE | MDA-MB-468 (HER2-) | >1000 | Similar to peptide linkers, demonstrates low off-target cytotoxicity in vitro. |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The values presented are representative ranges based on available literature.
Plasma Stability
The stability of an ADC in circulation is crucial for minimizing off-target toxicity and maximizing the amount of intact ADC that reaches the tumor. Plasma stability is often assessed by measuring the percentage of intact ADC or the amount of free payload over time.
| Linker Type | Key Characteristics | Plasma Half-Life (t½) | Premature Payload Release |
| Peptide (Val-Cit) | Susceptible to enzymatic cleavage.[6] | Generally stable in human plasma, but can show instability in rodent plasma due to carboxylesterases, complicating preclinical evaluation.[10] | Low in human plasma, but can be a concern, potentially leading to off-target toxicity.[10] |
| PEGylated | Hydrophilic nature shields the linker and payload.[2][5] | Significantly prolonged compared to non-PEGylated counterparts.[4][11] Can be tuned by adjusting the length of the PEG chain.[4] | Reduced due to the shielding effect of the PEG polymer, leading to a better safety profile.[11] |
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used for these studies.
| Linker Type | ADC Example | Xenograft Model | Tumor Growth Inhibition (%) | Key Observation |
| Peptide (Val-Cit) | Anti-CD30-MMAE | Karpas-299 (lymphoma) | High | Demonstrates potent anti-tumor activity in vivo.[12] |
| PEGylated | Anti-CD30-MMAE | Karpas-299 (lymphoma) | High, often superior to non-PEGylated ADCs at equivalent doses.[12] | The improved pharmacokinetics of PEGylated ADCs can lead to enhanced tumor accumulation and greater efficacy.[4][12] |
| Peptide (Val-Cit) | Anti-HER2-MMAE | NCI-N87 (gastric) | Significant | Effective in solid tumor models. |
| PEGylated | Anti-HER2-MMAE | NCI-N87 (gastric) | Often shows improved tumor growth inhibition compared to non-PEGylated versions.[4] |
Visualizing the Technology: Diagrams and Workflows
To better understand the structural and functional differences between PEG and peptide linkers, the following diagrams illustrate their core concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 10. researchgate.net [researchgate.net]
- 11. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Navigating the Neighborhood: A Comparative Guide to Bystander Effects of ADC Linkers
For researchers and drug development professionals navigating the intricate landscape of Antibody-Drug Conjugates (ADCs), understanding the nuances of the bystander effect is paramount. This phenomenon, where the cytotoxic payload of an ADC eliminates not only the target antigen-positive (Ag+) cancer cell but also its antigen-negative (Ag-) neighbors, can significantly amplify therapeutic efficacy, particularly in heterogeneous tumors. The choice of linker technology is a critical determinant of this effect. This guide provides an objective comparison of ADC linkers, supported by experimental data, to aid in the rational design of next-generation cancer therapies.
The capacity of an ADC to induce bystander killing is fundamentally linked to the properties of its linker and payload.[1] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the target cell, while non-cleavable linkers release the payload only after the antibody is fully degraded in the lysosome.[2][3] This distinction has profound implications for the bystander effect.
The Great Divide: Cleavable vs. Non-Cleavable Linkers
ADCs equipped with cleavable linkers are the primary mediators of the bystander effect.[4] These linkers, which include enzyme-sensitive peptide linkers (e.g., valine-citrulline), pH-sensitive hydrazones, and glutathione-sensitive disulfide linkers, are designed to be labile in the tumor microenvironment or within the cancer cell.[3][5] Upon cleavage, they release the unmodified, often membrane-permeable, cytotoxic payload.[1] This liberated payload can then diffuse across the cell membrane of the target cell and into adjacent Ag- cells, inducing their apoptosis and broadening the ADC's anti-tumor activity.[4][6]
In stark contrast, non-cleavable linkers , such as thioether linkers (e.g., SMCC), typically yield a payload that remains attached to the linker and an amino acid residue from the antibody after lysosomal degradation.[5][6] This resulting complex is often charged and membrane-impermeable, thus confining the cytotoxic activity to the target cell and resulting in a minimal or absent bystander effect.[1][7]
The following diagram illustrates the fundamental difference in the mechanism of action between cleavable and non-cleavable linkers.
Quantitative Comparison of Bystander Effects
The extent of the bystander effect can be quantified in vitro to compare the efficacy of different ADC constructs. Key parameters include the half-maximal inhibitory concentration (IC50) in co-culture systems and the impact of the ratio of Ag+ to Ag- cells.
| Linker Type | ADC Example | Payload | Bystander Effect | Key Findings |
| Cleavable | Trastuzumab-vc-MMAE | MMAE | Significant | Demonstrates potent killing of HER2-negative cells in co-culture with HER2-positive cells. The effect is dependent on the ratio of HER2-positive cells.[6] |
| Cleavable | Trastuzumab deruxtecan (B607063) (T-DXd) | DXd | Significant | The membrane-permeable DXd payload leads to a strong bystander effect, contributing to its high efficacy in tumors with heterogeneous HER2 expression.[8] |
| Cleavable | Brentuximab vedotin | MMAE | Significant | The valine-citrulline linker allows for the release of permeable MMAE, resulting in effective bystander killing of CD30-negative cells.[6] |
| Cleavable | Sacituzumab govitecan | SN-38 | Significant | The pH-sensitive linker releases the membrane-permeable topoisomerase I inhibitor SN-38, leading to a bystander effect.[3] |
| Non-Cleavable | Trastuzumab emtansine (T-DM1) | DM1 | Minimal/None | The released lysine-SMCC-DM1 complex is charged and cannot efficiently cross cell membranes, thus limiting the bystander effect.[1][7] |
Experimental Protocols for Assessing the Bystander Effect
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers. The two most common in vitro methods are the co-culture bystander assay and the conditioned medium transfer assay.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill Ag- cells when they are grown together with Ag+ cells.[9][10]
Methodology:
-
Cell Line Preparation:
-
Co-Culture Setup:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[6]
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
The chosen ADC concentrations should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.[6]
-
Include an isotype control ADC and the free payload as controls.
-
-
Data Acquisition and Analysis:
-
Monitor the viability of the fluorescently labeled Ag- cells over time (e.g., 72-96 hours) using fluorescence microscopy or a plate reader.[11]
-
Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[10]
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the Ag+ cells into the surrounding medium and can subsequently kill Ag- cells.[11][12]
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat them with a cytotoxic concentration of the ADC for a defined period (e.g., 72-96 hours).
-
Collect the culture medium, which now contains any released payload.
-
Centrifuge and/or filter the medium to remove any cells or debris.
-
-
Treatment of Antigen-Negative Cells:
-
Seed Ag- cells in a separate 96-well plate.
-
Treat the Ag- cells with the collected conditioned medium.
-
Include controls such as fresh medium, medium from untreated Ag+ cells, and medium containing the free payload at a known concentration.
-
-
Data Acquisition and Analysis:
-
Measure the viability of the Ag- cells after a set incubation period (e.g., 72 hours).
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, indicates a bystander effect mediated by the released payload.[11]
-
Conclusion
The choice of linker is a critical decision in the design of an ADC, with profound implications for its mechanism of action and therapeutic potential. Cleavable linkers are essential for enabling a potent bystander effect, which can be highly advantageous for treating solid tumors with heterogeneous antigen expression. In contrast, non-cleavable linkers offer greater stability in circulation but lack the ability to induce significant bystander killing. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of the bystander effect, allowing researchers to make informed decisions in the development of more effective and safer ADC therapies. Ultimately, the optimal linker strategy will depend on a careful consideration of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Characterization of PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The formation of a stable ternary complex, consisting of the target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase, is the critical initiating step for subsequent ubiquitination and degradation.[2][3] Therefore, the precise in vitro characterization of this complex is paramount for the successful design and optimization of effective PROTACs.
This guide provides an objective comparison of key biophysical and biochemical assays used to measure and analyze PROTAC-induced ternary complex formation, complete with experimental data and detailed protocols.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a chemical linker.[4] One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This dual binding brings the target and the ligase into close proximity, facilitating the formation of a POI-PROTAC-E3 ligase ternary complex.[4] Within this complex, the E3 ligase transfers ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1][] The PROTAC molecule is then released and can act catalytically to induce the degradation of further target proteins.[1][6]
Caption: The PROTAC mechanism of action.
Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques can provide quantitative data on the kinetics, thermodynamics, and stability of the ternary complex. The choice of assay depends on factors such as throughput requirements, sample consumption, and the specific parameters being investigated.[][7]
Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[8] It provides detailed kinetic data, including association (kₐ) and dissociation (kₑ) rates, and equilibrium dissociation constants (K D ).[8][9]
Caption: A typical SPR experimental workflow.
Experimental Protocol: SPR Analysis [10][11]
-
Immobilization: Immobilize biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip to a level of ~100 response units (RU).[10]
-
Binary Affinity Measurement: To measure the binary interaction between the PROTAC and the E3 ligase, prepare a series of PROTAC concentrations in a suitable running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[10] Inject these solutions over the immobilized ligase surface.
-
Ternary Affinity Measurement: To measure ternary complex formation, prepare a series of solutions containing varying concentrations of the PROTAC mixed with a fixed, saturating concentration of the target protein (POI).[11][12] Inject these mixtures over the ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (kₐ, kₑ) and the dissociation constant (K D ) for both binary and ternary interactions.[11]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary K D to the ternary K D (α = K D_binary / K D_ternary ).[11][12] A value of α > 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[8][13] It is considered a gold-standard method for determining cooperativity.[13]
Caption: A standard ITC experimental workflow.
Experimental Protocol: ITC Analysis [10][11]
-
Preparation: Dialyze all proteins (E3 ligase, POI) and the PROTAC into an identical, matched buffer to minimize heats of dilution.[11]
-
Binary Titration (PROTAC into E3 Ligase): Fill the ITC sample cell with the E3 ligase solution (e.g., 10-20 µM). Load the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the ligase.[11]
-
Binary Titration (PROTAC into POI): Perform a separate experiment, titrating the PROTAC into the POI solution to determine their binary binding affinity.
-
Ternary Titration: To determine the ternary binding affinity, fill the sample cell with the E3 ligase pre-saturated with an excess of the target protein. Titrate the PROTAC into this pre-formed binary complex.[11]
-
Data Analysis: Integrate the heat peaks from the titration and fit the data to a one-site binding model to determine the thermodynamic parameters for each interaction.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the K D values obtained from the binary and ternary experiments.
Proximity-Based Assays (TR-FRET, NanoBRET, AlphaLISA)
These homogeneous (no-wash) assays rely on energy transfer between a donor and an acceptor molecule that are brought into close proximity by the formation of the ternary complex.[][14] They are well-suited for high-throughput screening (HTS) of PROTAC libraries.[15]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a long-lifetime lanthanide donor and a fluorescent acceptor. When the tagged E3 ligase and POI are brought together by a PROTAC, FRET occurs, generating a specific signal.[14][16]
-
NanoBRET™: A bioluminescence-based assay (BRET) that uses a bright NanoLuc® luciferase as the donor and a fluorescent HaloTag® ligand as the acceptor.[][17] This technology is particularly powerful for monitoring ternary complex formation in living cells.[3][17]
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): Utilizes donor and acceptor beads that, when brought into proximity, initiate a cascade of chemical reactions culminating in a strong chemiluminescent signal.[][15]
Caption: General workflow for proximity-based assays.
Experimental Protocol: TR-FRET Analysis [14]
-
Reagent Preparation: Prepare tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase) and corresponding terbium (donor) and d2 (acceptor) fluorescent antibodies/probes.
-
Assay Setup: In a microplate, add the POI, E3 ligase, and the corresponding detection reagents.
-
PROTAC Titration: Add the PROTAC compound across a range of concentrations. Dose-response curves are often bell-shaped due to the "hook effect" at high PROTAC concentrations.[14][18]
-
Incubation: Incubate the plate at room temperature to allow the complex to form and the reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the maximal efficacy and the concentration at which it occurs.
Quantitative Data Comparison
The following table summarizes representative quantitative data for the well-characterized PROTAC MZ1, which induces the formation of a ternary complex between the second bromodomain of BRD4 (Brd4BD2) and the VHL E3 ligase.[10]
| Assay | Interaction | K D (nM) | Cooperativity (α) | Reference |
| SPR | MZ1 ↔ VHL (Binary) | 29 | N/A | [7][10] |
| MZ1 ↔ Brd4BD2 (Binary) | 1 | N/A | [7][10] | |
| VHL-MZ1-Brd4BD2 (Ternary) | ~1.1 | 26 | [10] | |
| ITC | MZ1 ↔ VHL (Binary) | 66 | N/A | [7][10] |
| MZ1 ↔ Brd4BD2 (Binary) | 4 | N/A | [7][10] | |
| VHL-MZ1-Brd4BD2 (Ternary) | ~4.4 | 15 | [10] | |
| BLI | MZ1 ↔ VHL (Binary) | 59 | N/A | [10] |
| MZ1 ↔ Brd4BD2 (Binary) | 4 | N/A | [10] | |
| VHL-MZ1-Brd4BD2 (Ternary) | 4 | 15 | [10] |
Note: K D and α values can vary based on specific experimental conditions, protein constructs, and data analysis models.
Comparison of Alternative Methodologies
The table below provides a high-level comparison of the primary techniques used for in vitro characterization of ternary complex formation.
| Feature | SPR / BLI | ITC | TR-FRET / AlphaLISA / NanoBRET |
| Principle | Mass change at a surface | Heat change in solution | Proximity-induced energy transfer |
| Data Output | Kinetics (kₐ, kₑ) & Affinity (K D ) | Thermodynamics (K D , ΔH, n) | Relative complex formation |
| Label-Free | Yes | Yes | No (requires tagged proteins) |
| Throughput | Medium | Low | High |
| Sample Consumption | Low-Medium | High | Very Low |
| Key Advantage | Provides real-time kinetic data | Gold standard for thermodynamics | High-throughput screening capability |
| Key Limitation | Immobilization may affect protein | Low throughput, high sample needs | Indirect measurement, potential tag interference |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aragen.com [aragen.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
The Crucial Connecting Element: A Head-to-Head Comparison of PROTAC E3 Ligase Linkers
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. Among the three key components of a PROTAC—the target protein ligand, the E3 ligase ligand, and the linker that connects them—the linker plays a pivotal role in determining the overall efficacy, selectivity, and physicochemical properties of the molecule.[1] This guide provides an objective, data-driven comparison of different PROTAC E3 ligase linkers, supported by experimental evidence and detailed methodologies to inform rational degrader design.
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker is not merely a passive spacer; its length, composition, and attachment points are critical for optimizing the geometry and stability of this ternary complex, which is a prerequisite for efficient protein degradation.[3]
Unraveling the PROTAC Signaling Pathway
The mechanism of action for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule facilitates the proximity-induced ubiquitination of the target protein, marking it for degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker—its length and chemical composition—can significantly impact these parameters. While direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, we can compile representative data to illustrate these effects.[1]
Impact of Linker Length
Systematic variation of linker length is a common strategy to optimize PROTAC potency. An optimal linker length exists for a given target and E3 ligase pair, as a linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable ternary complex.[4]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG-like | 12 | Less Potent | - | [5][] |
| Estrogen Receptor α (ERα) | VHL | PEG-like | 16 | More Potent | - | [5][] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | Inactive | - | [][7] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 | 96 | [7] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 29 | 292 | 76 | [7] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 0 (no PEG) | < 500 | - | [7] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 1-2 units | > 5000 | - | [7] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 4-5 units | < 500 | - | [7] |
Impact of Linker Composition: Flexible vs. Rigid
Linker composition influences a PROTAC's conformational flexibility and physicochemical properties. Flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains are widely used due to their synthetic accessibility.[] In contrast, rigid linkers incorporating cyclic or aromatic moieties can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[]
| Target Protein | E3 Ligase | Linker Class | Representative Linker | DC50 | Dmax (%) | Reference |
| BRD4 | CRBN | Flexible | Alkyl Chain | Sub-µM | >90 | [1] |
| SMARCA2 | CRBN | Flexible | PEG4 | 250 nM | 70 | [8] |
| BRD4 | VHL | Rigid | Piperidine/Piperazine | Low nM | >90 | [1] |
| Androgen Receptor | VHL | Rigid | Bicyclic structures | Sub-nM | >95 | [1] |
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize PROTACs with different linkers.
Protein Degradation Assay (Western Blot)
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
Caption: Western Blot experimental workflow.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
Detection and Quantification: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine DC50 and Dmax values.[1]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity for both binary (PROTAC-target or PROTAC-E3 ligase) and ternary complexes.[11]
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[11]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, determine the binary binding affinity of the PROTAC for the target protein.
-
-
Ternary Complex Formation Analysis: Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase surface.[11]
-
Data Analysis:
-
Calculate the dissociation constants (KD) for both binary and ternary complexes.
-
Determine the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, suggesting the binding of one partner enhances the binding of the other, leading to a more stable ternary complex.[11]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., Cereblon complex), the target protein, ATP, and biotinylated ubiquitin.[12]
-
PROTAC Addition: Add the PROTAC of interest at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE.
-
Detection: Transfer the proteins to a membrane and perform a Western blot using a primary antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.[12]
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for the development of potent and selective protein degraders. This guide highlights the importance of systematically evaluating linker length and composition. The provided quantitative data illustrates that there is no one-size-fits-all solution; the optimal linker is dependent on the specific target protein and E3 ligase pair. By employing the detailed experimental protocols outlined, researchers can effectively conduct head-to-head comparisons of different linker designs, accelerating the discovery and optimization of next-generation targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. benchchem.com [benchchem.com]
Evaluating the Impact of Linkers on Antibody-Drug Conjugate Internalization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an antibody-drug conjugate (ADC) is critically dependent on the successful internalization of the ADC-antigen complex and the subsequent release of its cytotoxic payload within the target cell. The linker, which connects the antibody to the payload, plays a pivotal role in this process. The choice between a cleavable and a non-cleavable linker strategy significantly influences the mechanism of payload release and, consequently, the overall therapeutic window of the ADC. This guide provides an objective comparison of how different linker technologies impact ADC internalization and subsequent intracellular processing, supported by experimental methodologies.
Linker Technology and Its Influence on Payload Release Mechanisms
ADCs utilize two primary types of linkers, each with distinct mechanisms for payload liberation that are intrinsically linked to the process of internalization.[1][2]
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the target cell by specific physiological triggers.[1][2] This targeted release minimizes off-target toxicity. The primary mechanisms for cleavable linkers include:
-
Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as Cathepsin B following internalization of the ADC.[3]
-
pH-Sensitive Linkers: Linkers incorporating acid-labile groups, such as hydrazones, are designed to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) compared to the physiological pH of the blood (~7.4).[4]
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream.[4]
A key feature of many cleavable linkers is their potential to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[4]
Non-Cleavable Linkers: These linkers, such as those based on thioether bonds (e.g., SMCC), form a highly stable connection between the antibody and the payload.[4] The release of the payload is entirely dependent on the internalization of the ADC and the subsequent complete proteolytic degradation of the antibody backbone within the lysosome.[1][5] This process releases the payload with the linker and a residual amino acid attached. This mechanism generally results in greater plasma stability and a more favorable safety profile due to minimized premature drug release.[1][6] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[4]
Comparative Analysis of Linker Impact on ADC Internalization and Efficacy
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Internalization Requirement for Payload Release | Essential for accessing intracellular cleavage machinery (e.g., lysosomal proteases, acidic pH).[5] | Absolutely critical; payload release is entirely dependent on lysosomal degradation of the antibody following internalization.[5][6] |
| Payload Release Mechanism | Enzymatic cleavage (e.g., Cathepsin B), acidic hydrolysis, or reduction.[1][4] | Complete proteolytic degradation of the antibody.[1][5] |
| Kinetics of Payload Release | Can be rapid upon exposure to the specific intracellular trigger. | Generally slower, as it requires the complete catabolism of the antibody.[7] |
| Intracellular Active Species | Typically the parent payload in its most potent form. | Payload attached to the linker and a residual amino acid.[4] |
| Bystander Effect | Possible if the released payload is membrane-permeable.[4] | Generally absent as the released payload-linker complex is charged and not membrane-permeable.[4] |
| Plasma Stability | Can be variable; some older generation linkers showed instability leading to premature payload release.[6] | Generally higher plasma stability, leading to a wider therapeutic window.[1][6] |
| Dependence on Target Biology | Dependent on the presence of the specific cleavage mechanism within the target cell.[1] | Highly dependent on the rate of internalization and lysosomal trafficking of the target antigen.[1] |
Experimental Protocols for Evaluating ADC Internalization
Accurate assessment of ADC internalization is crucial for selecting promising ADC candidates and optimizing their design. Fluorescence-based assays are powerful tools for quantifying the rate and extent of ADC uptake into target cells.
Protocol 1: pH-Sensitive Dye-Based Internalization Assay
This method utilizes fluorescent dyes that are non-fluorescent or weakly fluorescent at neutral pH but become highly fluorescent in the acidic environment of endosomes and lysosomes.
Objective: To quantify the internalization of an ADC by measuring the increase in fluorescence as it traffics into acidic intracellular compartments.
Materials:
-
Target cancer cell line expressing the antigen of interest
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red or Green)
-
Control non-targeting ADC labeled with the same pH-sensitive dye
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader, flow cytometer, or high-content imaging system
Methodology:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay and allow them to adhere overnight.
-
ADC-Dye Labeling: If not already labeled, conjugate the ADC with the pH-sensitive dye according to the manufacturer's protocol.
-
Treatment: Prepare serial dilutions of the labeled ADC and the control ADC in complete culture medium. Remove the culture medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for various time points (e.g., 1, 4, 8, 24 hours) to allow for internalization.
-
Signal Measurement:
-
Plate Reader: Measure the fluorescence intensity directly in the plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence of the cell population using a flow cytometer.
-
Imaging: Wash the cells with PBS and acquire images using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis: Quantify the fluorescence intensity for each condition. The increase in fluorescence over time and with increasing ADC concentration is indicative of internalization. Compare the signal from the target ADC to the non-targeting control to assess antigen-specific uptake.
Protocol 2: Quench-Based Internalization Assay
This assay distinguishes between surface-bound and internalized ADCs by using a quenching agent that reduces the fluorescence of the labeled ADC on the cell surface.
Objective: To quantify the internalized fraction of an ADC by quenching the fluorescence of the non-internalized fraction.
Materials:
-
Target cancer cell line
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor™ 488)
-
Quenching agent (e.g., anti-Alexa Fluor™ 488 antibody or trypan blue)
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest the target cells and resuspend them in complete culture medium.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 4°C for a sufficient time to allow binding but prevent internalization (e.g., 30-60 minutes).
-
Internalization Induction: Wash the cells to remove unbound ADC and then incubate them at 37°C for various time points to allow internalization to occur. A control sample should be kept at 4°C.
-
Quenching: After the internalization period, cool the cells on ice. Divide each sample into two aliquots. To one aliquot, add the quenching agent and incubate on ice. To the other aliquot, add buffer as a control (total fluorescence).
-
Flow Cytometry Analysis: Analyze both the quenched and unquenched samples by flow cytometry.
-
Data Analysis: The fluorescence of the unquenched sample represents the total cell-associated ADC (surface-bound + internalized). The fluorescence of the quenched sample represents the internalized ADC. The percentage of internalization can be calculated as: (MFI of quenched sample / MFI of unquenched sample) * 100.
Visualizing ADC Internalization Pathways
The choice of linker technology dictates the intracellular fate of the ADC and the site of payload release. The following diagrams illustrate these distinct pathways.
Conclusion
The selection of a linker is a critical decision in the design of an ADC, with profound implications for its internalization-dependent mechanism of action. Cleavable linkers offer the advantage of releasing the parent payload, potentially leading to a bystander effect, but their stability can be a concern. Non-cleavable linkers provide superior plasma stability but are entirely reliant on efficient ADC internalization and lysosomal degradation for payload release, and they lack a bystander effect. A thorough evaluation of ADC internalization using robust experimental methods is essential for understanding the impact of the chosen linker strategy and for developing safe and effective ADC therapeutics.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugate Linker Cleavage Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. The choice of linker dictates the mechanism and location of payload release. This guide provides an objective comparison of the major cleavable linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
Overview of Cleavable Linker Technologies
Cleavable linkers are designed to be stable in systemic circulation (pH ~7.4) and to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[2] The primary categories of cleavable linkers are:
-
Protease-Cleavable Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[3] The valine-citrulline (Val-Cit) dipeptide is a well-established example.[2]
-
pH-Sensitive Linkers: These linkers utilize acid-labile chemical bonds, such as hydrazones, that hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][4]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[1]
Quantitative Comparison of Linker Performance
The selection of a linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types. Disclaimer: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups (e.g., antibody, payload, cell lines used).
Table 1: In Vitro Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[2] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[2][5] |
| Protease-Sensitive | Glutamic acid-Valine-Citrulline (EVCit) | No significant degradation after 28 days[6] | Designed to improve stability in mouse plasma while maintaining susceptibility to cathepsin B cleavage.[6] |
| pH-Sensitive | Hydrazone | ~2 days[2] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[2] |
| pH-Sensitive | Silyl Ether | > 7 days[7] | A newer generation acid-cleavable linker with improved stability in human plasma compared to traditional hydrazone linkers.[7] |
| Glutathione-Sensitive | Disulfide | Variable[2] | Stability can be modulated by introducing steric hindrance around the disulfide bond.[2] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Demonstrates potent, target-specific cell killing. |
| Protease-Sensitive | Valine-Gln (Val-Gln) | IGN | EGFR+ | 14[8] | Showed faster lysosomal processing compared to Ala-Ala linked ADCs.[9] |
| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC. |
| Enzyme-Sensitive | Sulfatase-cleavable | MMAE | HER2+ | 61[2] | Showed higher cytotoxicity compared to a non-cleavable ADC.[2] |
| Glutathione-Sensitive | Disulfide (hindered) | DM1 | CD22+ | - | Efficacy is dependent on efficient intracellular release.[2] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable[2] | Generally less potent in direct comparisons with protease-sensitive linker-ADCs.[2] |
Table 3: Lysosomal Cleavage Efficiency
| Linker Type | Linker Example | Cleavage Condition | % Cleavage / Time | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Human Liver Lysosomes | >80% in 30 minutes | Rapid and efficient cleavage by lysosomal proteases. |
| Protease-Sensitive | Glutamic acid-Valine-Citrulline (EVCit) | Human Liver Cathepsin B | t½ = 2.8 hours | More rapid cleavage by Cathepsin B compared to Val-Cit (t½ = 4.6h).[6] |
| Protease-Sensitive | Deruxtecan (GGFG) | Human Liver Lysosomes | ~50% in 4 hours | Steady cleavage, reaching a plateau after three days.[10] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is essential for understanding and comparing linker technologies.
Caption: Mechanisms of payload release for different cleavable linkers.
Caption: A typical workflow for an in vitro plasma stability assay.
Caption: Experimental workflow for an in vitro co-culture bystander assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of premature payload release in plasma.[11]
Methodology:
-
Incubation: Incubate the ADC at a final concentration (e.g., 1 mg/mL) in plasma from relevant species (e.g., mouse, rat, human) at 37°C. Include a buffer control to assess inherent ADC stability.[12]
-
Time Points: Collect aliquots at various time points over a defined period (e.g., 0, 24, 48, 72, 144 hours).[12]
-
Sample Processing:
-
To measure intact ADC (DAR): Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[13]
-
To measure released payload: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile), centrifuge, and collect the supernatant containing the free payload.[12]
-
-
Analysis:
-
Analyze the captured ADC or the extracted free payload by Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
-
Data Analysis:
-
For intact ADC analysis, determine the average Drug-to-Antibody Ratio (DAR) at each time point.
-
Plot the percentage of intact ADC (or remaining DAR) against time to calculate the half-life (t½) of the ADC in plasma.[2]
-
Protocol 2: Lysosomal Cleavage Assay
Objective: To determine the rate and extent of ADC linker cleavage by lysosomal enzymes.[9]
Methodology:
-
Lysosome Preparation: Utilize commercially available human lysosomal preparations or prepare lysosomal extracts from relevant cancer cell lines.[15][16]
-
Incubation: Incubate the ADC with the lysosomal fraction at 37°C in an appropriate acidic buffer (e.g., pH 5.2) to mimic the lysosomal environment.[8][10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[10]
-
Sample Processing: Stop the enzymatic reaction (e.g., by heat inactivation or addition of a protease inhibitor cocktail). Precipitate proteins to separate the released payload from the remaining ADC and lysosomal proteins.[10]
-
Analysis: Quantify the amount of released payload in the supernatant using LC-MS.[15]
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[16]
Protocol 3: In Vitro Co-Culture Bystander Effect Assay
Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[17]
Methodology:
-
Cell Line Selection:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone in separate wells.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells at various defined ratios (e.g., 1:1, 1:3, 3:1).[18]
-
-
ADC Treatment: After allowing cells to adhere, treat the wells with serial dilutions of the ADC, an isotype control ADC, and the free payload.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis:
-
Quantify the viability of the Ag- (GFP-positive) cell population using fluorescence microscopy or flow cytometry.
-
Measure the total cell viability in each well using a standard assay (e.g., CellTiter-Glo).
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to the monoculture control. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.[18]
Conclusion
The choice of a cleavable linker is a critical decision in ADC design, with profound implications for its therapeutic index. Protease-sensitive linkers, particularly those based on the Val-Cit dipeptide, are well-established and demonstrate high stability in human plasma and potent anti-tumor activity.[2] However, their instability in rodent plasma can complicate preclinical evaluation.[5] pH-sensitive and glutathione-sensitive linkers offer alternative release mechanisms that can be advantageous in specific contexts, though they may present greater challenges in achieving optimal plasma stability. Newer generations of enzyme-cleavable linkers, such as β-glucuronide and sulfatase-cleavable linkers, offer promising avenues for further optimization.[2] A thorough comparative evaluation using standardized in vitro and in vivo assays is essential for selecting the optimal linker to balance stability, targeted payload release, and overall therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of Methylamino-PEG3-benzyl: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methylamino-PEG3-benzyl, a reagent used in bioconjugation and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is advised, treating the compound as potentially hazardous. This recommendation is based on the hazardous properties of analogous compounds.
Summary of Key Disposal and Safety Information
Proper handling and disposal of this compound are paramount to prevent chemical exposure and environmental contamination. The following table summarizes the key safety and disposal parameters based on data for structurally similar compounds.
| Parameter | Information | Citations |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | [1][2][3] |
| Spill Containment | Soak up with inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). | [4][5] |
| Environmental Precautions | Prevent from entering drains, surface water, and ground water. Harmful to aquatic life. | [1][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Methodologies
Waste Collection and Segregation
-
Pure this compound : Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.[6]
-
Contaminated Materials : Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.[5]
-
Solutions : If the this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain.[4] Collect in a labeled, sealed container.[5]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.[4]
-
Wear PPE : Before addressing the spill, all personnel involved in the cleanup must wear the appropriate PPE.[4]
-
Containment : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.[4]
-
Collect Absorbed Material : Carefully collect the absorbed material and any contaminated debris into a designated, compatible, and properly labeled hazardous waste container.[4]
-
Decontaminate the Area : Clean the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Reporting : Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.[4]
Storage of Waste
Store waste containers in a cool, dry, and well-ventilated place.[2] Ensure containers are tightly sealed to prevent leaks or evaporation.[2] Store away from incompatible materials, such as strong oxidizing agents.[3]
Final Disposal
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste. Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[5][6] Complete any required hazardous waste disposal forms provided by your EHS office to ensure regulatory compliance.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
References
Essential Safety and Operational Guidance for Handling Methylamino-PEG3-benzyl
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the handling and disposal of Methylamino-PEG3-benzyl. Given that the toxicological properties of many novel chemical entities are not fully characterized, a conservative approach to safety is imperative. The following procedures are based on best practices for handling related chemical structures, including PEGylated compounds and benzylamines, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Wear two pairs of chemical-resistant nitrile gloves.[1] |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material should be worn.[1] |
| Coveralls ("Bunny Suit") | For extensive handling or in situations with a high risk of splashing, head-to-toe coveralls are recommended for maximum protection.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement. For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is recommended.[1] |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles should always be worn.[1] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing.[1] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to control airborne particles.[1][2]
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear a single pair of gloves and a lab coat for the initial inspection.
-
If the package is compromised, do not open it. Isolate the package and contact your institution's Environmental Health and Safety (EHS) office.[1]
Preparation and Use:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Most PEGylated reagents are low-melting solids that can be difficult to weigh and dispense.[3][4] To facilitate handling, it is recommended to make a stock solution by dissolving the reagent in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3][4]
-
When preparing solutions, add the reagent to the solvent slowly to avoid splashing.
-
Use non-amine-containing buffers, such as PBS, as primary amines in buffers like Tris or glycine (B1666218) can compete with acylation reactions.[3][4]
-
Keep the stock solution under an inert gas like argon or nitrogen to minimize air exposure.[3][4]
-
Cap the stock solution with a septum and use a syringe to remove the solution.[3][4]
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
Waste Segregation and Collection:
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.[1]
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.[1]
Final Disposal:
-
Treat and neutralize waste at an approved treatment plant.[5] Treatment for benzylamine-containing waste may involve neutralization with a suitable dilute acid followed by incineration or burial in a licensed landfill.[5]
-
Consult your institution's EHS office for specific disposal protocols.
Emergency Procedures: Chemical Spill Workflow
The following diagram outlines the immediate steps to take in the event of a chemical spill.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
